Product packaging for Methyl 4-(trifluoromethyl)nicotinate(Cat. No.:CAS No. 175204-82-7)

Methyl 4-(trifluoromethyl)nicotinate

Cat. No.: B064435
CAS No.: 175204-82-7
M. Wt: 205.13 g/mol
InChI Key: RFUABQNZKSSKRX-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B064435 Methyl 4-(trifluoromethyl)nicotinate CAS No. 175204-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUABQNZKSSKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379654
Record name methyl 4-(trifluoromethyl)nicotinate
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-82-7
Record name methyl 4-(trifluoromethyl)nicotinate
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Record name Methyl 4-(trifluoromethyl)nicotinate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175204-82-7

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of innovation. The trifluoromethyl (-CF3) group, in particular, has emerged as a bioisostere of choice, capable of profoundly modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity make it a highly sought-after functional group.[1] Within this context, Methyl 4-(trifluoromethyl)nicotinate stands as a pivotal building block, offering a synthetically accessible entry point to a diverse array of complex, high-value molecules. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The following tables summarize the key characteristics of this compound.

PropertyValueSource
CAS Number 175204-82-7[3][4][5]
Molecular Formula C₈H₆F₃NO₂[6][7][8][9]
Molecular Weight 205.13 g/mol [6][7][8][9]
Appearance Colorless to light yellow liquidInferred from supplier data
Boiling Point (Predicted) 240.4 ± 40.0 °C at 760 mmHg[8]
Density (Predicted) 1.331 g/cm³[7]
XlogP (Predicted) 1.6[6]
Storage Temperature 2-8°C, under inert atmosphere[9]
Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (3H): The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at the 6-position. The proton at the 5-position will be the most upfield of the three. The coupling patterns will be complex due to meta- and para-coupling.

  • Methyl Protons (3H): A singlet corresponding to the methyl ester protons is expected to appear around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 165-170 ppm.

  • Aromatic Carbons: The carbons of the pyridine ring will resonate between δ 120-160 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet with a large coupling constant (¹JCF) in the range of 270-280 Hz.

  • Methyl Carbon: The methyl ester carbon will be observed around δ 52-53 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C-F Stretch: Strong C-F stretching vibrations from the trifluoromethyl group will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ range will correspond to the pyridine ring.

  • C-O Stretch: An absorption band for the ester C-O bond is expected around 1250-1300 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI) (Predicted):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205.

  • Key Fragmentation Patterns: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 174, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 146. The trifluoromethyl group is relatively stable, but fragmentation involving its loss (-CF₃) to give a peak at m/z = 136 is also possible.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This precursor is accessible via several patented routes, often starting from simpler pyridine derivatives.[10][11][12][13]

Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid

One common industrial approach involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.

Synthesis_of_4-Trifluoromethylnicotinic_Acid start 4-(Trifluoromethyl)nicotinonitrile hydrolysis Hydrolysis start->hydrolysis reagents NaOH (aq) Heat (100 °C) reagents->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 4-(Trifluoromethyl)nicotinic Acid acidification->product Fischer_Esterification start 4-(Trifluoromethyl)nicotinic Acid esterification Esterification start->esterification reagents Methanol (excess) Catalytic H₂SO₄ reagents->esterification workup Aqueous Workup & Purification esterification->workup product This compound workup->product Application_in_Kinase_Inhibitors start This compound hydrolysis Hydrolysis start->hydrolysis activation Amide Coupling (e.g., with an amine) hydrolysis->activation product Substituted Nicotinamide (Kinase Inhibitor Scaffold) activation->product

References

Introduction: The Strategic Importance of a Fluorinated Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for understanding this compound, a pivotal building block in modern medicinal and agrochemical research. As a Senior Application Scientist, my objective is to provide not just data, but a deeper insight into the causality behind its synthesis, characterization, and application, ensuring a framework of scientific integrity and practical utility.

This compound (CAS No. 175204-82-7) is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in drug discovery.[1][2] Its significance is largely derived from the strategic placement of a trifluoromethyl (-CF3) group on the nicotinic acid scaffold. The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[3]

This guide will dissect the essential technical aspects of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, purification, and critical role as a synthetic intermediate.

Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's properties is the bedrock of its effective application. The identity, purity, and stability of this compound must be rigorously confirmed before its use in any synthetic campaign.

Summary of Physicochemical Data
PropertyValueSource(s)
Molecular Weight 205.13 g/mol [1][2][4][5]
Molecular Formula C₈H₆F₃NO₂[1][2][5]
CAS Number 175204-82-7[1][2]
Physical Form Liquid
Boiling Point 240.4 ± 40.0 °C (at 760 mmHg)[1][6]
Density ~1.331 g/cm³[1][6]
Storage 2-8°C, under inert atmosphere[6]
Spectroscopic Validation: A Self-Validating System

Confirming the structure of this compound is a multi-step process where each analytical technique provides a piece of a self-validating puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to be relatively simple and diagnostic. One would anticipate three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons are definitive proof of the substitution pattern.

    • ¹³C NMR: This spectrum will confirm the presence of all eight carbon atoms, including the characteristic quartet for the -CF3 carbon (due to C-F coupling) and the carbonyl carbon of the ester.

    • ¹⁹F NMR: A strong singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift is a key identifier for the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), one would expect to see the molecular ion peak (M+) at m/z 205. The fragmentation pattern would likely show losses of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), providing further structural confirmation.[7]

Synthesis and Purification: From Precursor to Final Product

The most logical and common route to this compound involves the synthesis of its parent carboxylic acid, followed by esterification. This two-step approach allows for robust control over purity at each stage.

Synthesis Pathway Overview

The following diagram outlines the logical flow from a halogenated precursor to the final methyl ester product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification A Methyl 2,6-dichloro-4- (trifluoromethyl)nicotinate B 4-(Trifluoromethyl)nicotinic Acid A->B  Pd/C, H₂, CH₃COONa (Hydrogenolysis) C This compound (Final Product) B->C  CH₃OH, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Logical synthesis pathway for this compound.

Experimental Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol is adapted from established methods for the catalytic hydrogenolysis of chlorinated pyridine precursors.[8][9] The choice of a palladium on carbon (Pd/C) catalyst is critical for its efficiency in cleaving carbon-halogen bonds under a hydrogen atmosphere.

  • Reactor Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, add Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (5.0 g, 0.0192 mol), 10% Pd/C (0.3 g), sodium acetate (5.25 g, 0.0389 mol), and ethanol (20 mL).

  • Inerting: Seal the flask and purge the system with nitrogen gas three times to remove atmospheric oxygen, which can poison the catalyst.

  • Hydrogenation: Introduce hydrogen gas (via balloon or regulated supply) and purge the system twice. Stir the reaction vigorously at room temperature under a positive hydrogen atmosphere.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake. This provides an intrinsic endpoint, ensuring the reaction goes to completion without unnecessary side reactions. The reaction typically completes within 8 hours.

  • Workup and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (3 x 10 mL) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • To the resulting solid, add 20 mL of water and dissolve. Acidify the aqueous solution to a pH of 2-3 with hydrochloric acid, which protonates the carboxylate to precipitate the desired carboxylic acid.

    • Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated brine to remove water-soluble impurities, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 4-(trifluoromethyl)nicotinic acid as a solid.

Experimental Protocol 2: Fischer Esterification to this compound

This classic method utilizes an excess of methanol to drive the equilibrium towards the ester product, with a catalytic amount of strong acid.

  • Reactor Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid (3.3 g, 0.0173 mol) in methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates completion.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the methanol via rotary evaporation.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude product. Purify via flash column chromatography on silica gel to yield pure this compound.

Post-Synthesis Purification Workflow

G Start Crude Product from Fischer Esterification Step1 Neutralization with Saturated NaHCO₃ Start->Step1 Step2 Liquid-Liquid Extraction (Ethyl Acetate/Water) Step1->Step2 Step3 Drying of Organic Phase (Anhydrous Na₂SO₄) Step2->Step3 Step4 Solvent Removal (Rotary Evaporation) Step3->Step4 Step5 Purification by Flash Column Chromatography Step4->Step5 End Pure this compound (>97% Purity) Step5->End G cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention ATP {ATP | Adenosine Triphosphate} Kinase Kinase Active Site Binding Pocket ATP->Kinase:f0 Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Drug Inhibitor Molecule (Derived from this compound) Drug->Kinase:f0 Competitively Binds

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical examination of the physical properties of Methyl 4-(trifluoromethyl)nicotinate (CAS No. 175204-82-7). Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of data points. It delves into the structural basis for the observed properties, offers validated protocols for their experimental determination, and contextualizes the importance of these characteristics in the compound's application as a vital synthetic intermediate.

Core Physicochemical Identifiers and Molecular Structure

This compound is a pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1] Its structure is characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) group at the 3-position. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyridine ring, which in turn dictates the molecule's physical and chemical behavior.

The compound's fundamental identifiers are summarized below, providing a foundational reference for any laboratory or research endeavor.

IdentifierValueSource
CAS Number 175204-82-7[2][3][4][5]
Molecular Formula C₈H₆F₃NO₂[2][3][6][7]
Molecular Weight 205.13 g/mol [2][5][7][8]
IUPAC Name methyl 4-(trifluoromethyl)pyridine-3-carboxylate[3][6]
Synonyms Methyl 4-(Trifluoromethyl)Pyridine-3-Carboxylate[5][6]
InChI Key RFUABQNZKSSKRX-UHFFFAOYSA-N[3]

Macroscopic and Thermodynamic Properties

The physical state, volatility, and solubility of a compound are critical parameters that inform its handling, purification, and formulation. These properties are a direct consequence of the intermolecular forces governed by the molecule's structure.

Physical State, Appearance, and Thermal Properties

This compound is typically supplied as a liquid at standard temperature and pressure.[3] The presence of the polar ester group and the pyridine nitrogen allows for dipole-dipole interactions, while the trifluoromethyl group contributes to a larger molecular surface area and van der Waals forces. However, the molecule's asymmetry and the bulky -CF₃ group may disrupt efficient crystal lattice packing, favoring a liquid state.

PropertyValueNotes
Physical Form Liquid[3]
Boiling Point 240.4 ± 40.0 °C at 760 mmHgPredicted value. The relatively high boiling point is consistent with its molecular weight and polarity.[2][6][7]
Density 1.331 ± 0.06 g/cm³Predicted value. The presence of fluorine atoms increases the molecular density compared to non-fluorinated analogues.[6][7]
Flash Point 99.2 °C[6]
Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The methyl ester and pyridine moieties provide polar character, while the trifluoromethylated aromatic ring imparts lipophilicity. Consequently, this compound is expected to exhibit moderate to good solubility in common organic solvents. While specific experimental data is sparse, the solubility of its parent carboxylic acid, 4-(Trifluoromethyl)nicotinic acid, in polar organic solvents like DMSO and methanol suggests that the ester will be soluble in a range of solvents from moderately polar (e.g., ethyl acetate, dichloromethane) to polar aprotic (e.g., acetone, THF).[1] Its solubility in water is expected to be low, a common trait for organic esters of this size.

Spectroscopic Profile for Structural Elucidation and Quality Control

Spectroscopic methods are indispensable for verifying the identity, structure, and purity of a chemical compound.[9][10] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and potentially long-range coupling with the fluorine atoms of the -CF₃ group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of both the ester and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR will show signals for each unique carbon atom, including the ester carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group, which will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds.[12] A single, sharp signal would be expected for the three equivalent fluorine atoms of the -CF₃ group, confirming its presence unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands would be:

  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

  • C-O Stretch: Absorptions corresponding to the ester C-O bonds.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing confirmation of its molecular weight and fragmentation patterns that can aid in structural elucidation.[10] For this compound, a molecular ion peak [M]⁺ at m/z 205 would be expected, along with fragment ions corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group.[13]

Experimental Protocols for Property Determination

The following protocols describe standardized, self-validating methods for determining the key physical properties of organic compounds like this compound.[14][15]

Boiling Point Determination via Simple Distillation

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14] This method purifies the liquid while simultaneously measuring this physical constant. The stabilization of the vapor temperature at the thermometer bulb indicates that the boiling point has been reached.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place approximately 10-15 mL of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Temperature Recording: Monitor the temperature as the vapor rises and makes contact with the thermometer bulb. The temperature will rise sharply and then stabilize.[14]

  • Data Collection: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

  • Shutdown: Turn off the heat source but allow the condenser water to run until the apparatus has cooled. Never distill to dryness.

Boiling_Point_Workflow cluster_setup Apparatus Assembly cluster_procedure Measurement cluster_conclusion Shutdown A Assemble Distillation Apparatus B Add Sample & Boiling Chips to Flask A->B C Gently Heat the Flask B->C Begin Heating D Monitor Vapor Temperature C->D E Record Stable Condensation Temp D->E F Turn Off Heat E->F Measurement Complete G Cool Apparatus F->G

Caption: Workflow for Boiling Point Determination.

Qualitative Solubility Assessment

Causality: This protocol assesses the miscibility of the solute in various solvents, probing its polarity and intermolecular interaction potential. A substance dissolves if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

Methodology:

  • Solvent Selection: Prepare a set of test tubes, each containing ~1 mL of a different solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene).[16][17]

  • Sample Addition: To each test tube, add 2-3 drops of this compound.

  • Observation: Agitate each tube using a vortex mixer or by flicking the tube.

  • Classification: Observe whether the compound dissolves completely (miscible), forms two distinct layers (immiscible), or only partially dissolves (partially soluble).

  • Documentation: Record the results in a table, classifying the solubility in each solvent.

Solubility_Workflow A Prepare Test Tubes with Solvents B Add Solute (2-3 drops) A->B C Agitate Sample B->C D Observe & Classify C->D E Miscible D->E One Phase F Immiscible D->F Two Layers G Partially Soluble D->G Cloudy/Solid H Record Results E->H F->H G->H

Caption: Workflow for Qualitative Solubility Testing.

Recommended Handling and Storage

Based on its physical properties and supplier recommendations, this compound should be handled with care.

  • Storage: The compound should be stored in a cool, dry place, typically between 2-8°C.[2][3][7] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or atmospheric contaminants.[3]

  • Safety: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of this compound—a liquid at room temperature with a high boiling point, predictable density, and characteristic solubility profile—are dictated by its unique molecular architecture. The interplay between the polar ester and pyridine functionalities and the lipophilic trifluoromethyl group defines its behavior. A thorough understanding and experimental validation of these properties, using the protocols outlined herein, are essential for its effective use in synthesis, process development, and the creation of novel chemical entities.

References

A Comprehensive Spectroscopic Guide to Methyl 4-(trifluoromethyl)nicotinate: An In-Depth Analysis of ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) characteristics of Methyl 4-(trifluoromethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the ¹H and ¹³C NMR spectra, crucial for the structural elucidation and quality control of this important heterocyclic building block. We will delve into the theoretical principles, practical experimental protocols, and detailed spectral interpretation, emphasizing the profound influence of the trifluoromethyl (CF₃) and methyl ester (COOCH₃) substituents on the pyridine ring's electronic environment.

Introduction: The Significance of this compound

This compound (CAS No: 175204-82-7), with the molecular formula C₈H₆F₃NO₂, is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a pyridine ring substituted with a powerful electron-withdrawing trifluoromethyl group and an electron-withdrawing methyl ester group, makes it a versatile scaffold in medicinal chemistry. The presence of the trifluoromethyl group, in particular, can enhance properties such as metabolic stability, binding affinity, and lipophilicity in target molecules.[1]

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive analysis of both ¹H and ¹³C NMR spectra, offering a self-validating system for the characterization of this compound.

Molecular Structure and NMR Environments

To understand the NMR spectra, we must first identify the unique proton and carbon environments within the molecule. The structure below is numbered to facilitate spectral assignments.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(trifluoromethyl)nicotinate is a significant organic compound utilized in the synthesis of various pharmaceutical and agrochemical products. Its chemical structure, featuring a pyridine ring substituted with a methyl ester and a trifluoromethyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for researchers, scientists, and drug development professionals for compound identification, structural elucidation, and metabolic studies. This guide provides a comprehensive analysis of the core fragmentation pathways of this compound under electron ionization (EI) mass spectrometry, grounded in established principles and supported by data from related compounds.

Molecular Structure and Properties

  • Chemical Formula: C8H6F3NO2[1]

  • Molecular Weight: 205.13 g/mol [1]

  • IUPAC Name: methyl 4-(trifluoromethyl)pyridine-3-carboxylate[1]

  • CAS Number: 175204-82-7[1]

The structure consists of a pyridine ring, a highly stable aromatic system, which significantly influences the fragmentation by favoring the retention of the ring structure in many fragment ions.[2] The electron-withdrawing nature of both the trifluoromethyl group and the methyl carboxylate group affects the ionization and subsequent fragmentation pathways.

Experimental Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A typical experimental workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is outlined below.

Step-by-Step Protocol
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to ensure good separation and peak shape.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion (M•+).

  • Fragmentation: The energetically unstable molecular ion undergoes a series of fragmentation reactions, breaking into smaller, charged fragments and neutral species.[3]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ionization Electron Ionization cluster_fragmentation Fragmentation Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent Solvent->Solution Injector Injector Solution->Injector Injection GC_Column GC_Column Injector->GC_Column Vaporization Ion_Source Ion_Source GC_Column->Ion_Source Elution Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ion Acceleration Molecule M Ion_Source->Molecule Detector Detector Mass_Analyzer->Detector Ion Separation (m/z) Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal Processing Electron_Beam 70 eV Electrons Electron_Beam->Molecule Bombardment Molecular_Ion M•+ Molecule->Molecular_Ion Ionization Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragments Fragment Ions Fragmentation->Fragments Neutrals Neutral Radicals/Molecules Fragmentation->Neutrals Fragments->Mass_Analyzer

Figure 1: Experimental workflow for EI-MS analysis.

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to be characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and the loss of the trifluoromethyl group. The fragmentation pathways are influenced by the stability of the resulting cations and neutral losses.

Key Fragmentation Pathways
  • Loss of the Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[2] This results in the formation of a stable acylium ion.

    • M•+ (m/z 205) → [M - •OCH3]+ (m/z 174) + •OCH3

  • Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion formed in the previous step can further fragment by losing a molecule of carbon monoxide.

    • [m/z 174] → [m/z 146] + CO

  • Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond can undergo cleavage, leading to the loss of a trifluoromethyl radical. This is a common fragmentation for trifluoromethyl-substituted aromatic compounds.[4]

    • M•+ (m/z 205) → [M - •CF3]+ (m/z 136) + •CF3

  • Fragmentation of the Pyridine Ring: Aromatic rings can undergo characteristic fragmentations, often leading to smaller, stable cyclic ions or the loss of small neutral molecules like HCN.[5]

The predicted fragmentation can be visualized as follows:

fragmentation_pathway cluster_path1 Pathway 1: Ester Fragmentation cluster_path2 Pathway 2: CF3 Loss cluster_path3 Pathway 3: Combined Loss M M•+ (m/z 205) F174 [M - •OCH3]+ (m/z 174) M->F174 - •OCH3 F136 [M - •CF3]+ (m/z 136) M->F136 - •CF3 F146 [C7H3F3N]+ (m/z 146) F174->F146 - CO F108 [C6H5NO]+ (m/z 108) F136->F108 - CO F107 [C6H4NO2]+ (m/z 122) F136->F107 - CHO F176 [M - •CH3O• - CO]+ (m/z 146)

Figure 2: Predicted major fragmentation pathways.
Summary of Predicted Key Ions

m/zProposed Ion StructureFragmentation Pathway
205[C8H6F3NO2]•+Molecular Ion (M•+)
174[C7H3F3NO]+M•+ - •OCH3
146[C6H3F3N]•+[m/z 174] - CO
136[C7H6NO2]+M•+ - •CF3
108[C6H6NO]+[m/z 136] - CO

Comparison with Related Compounds

The predicted fragmentation pattern is consistent with the known mass spectra of related compounds.

  • Methyl Nicotinate: The mass spectrum of methyl nicotinate shows a prominent molecular ion at m/z 137 and a base peak at m/z 106, corresponding to the loss of the methoxy group (•OCH3).[6][7] This supports the proposed loss of •OCH3 from this compound.

  • Trifluoromethyl-Substituted Aromatics: The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of the CF3 radical or rearrangement involving fluorine atoms.[4][8] This lends credence to the predicted loss of •CF3.

Conclusion

The electron ionization mass spectrometry of this compound is expected to yield a rich fragmentation pattern that provides significant structural information. The primary fragmentation pathways involve the loss of the methoxy radical from the ester group and the cleavage of the trifluoromethyl group from the pyridine ring. Further fragmentation of these initial product ions leads to a series of characteristic smaller ions. By understanding these fragmentation pathways, researchers can confidently identify this compound in complex mixtures and gain insights into its chemical behavior. This in-depth guide serves as a valuable resource for professionals in the fields of analytical chemistry, drug discovery, and materials science.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the principles and application of Fourier Transform Infrared (FT-IR) spectroscopy for the structural characterization of Methyl 4-(trifluoromethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of FT-IR, presents a detailed, field-proven protocol using Attenuated Total Reflectance (ATR), and offers an in-depth analysis of the compound's predicted infrared spectrum. By correlating specific vibrational modes to the molecule's distinct functional groups—the pyridine ring, the methyl ester, and the trifluoromethyl moiety—this guide serves as a critical resource for identity confirmation, quality control, and advanced research applications.

Introduction: The Significance of Spectroscopic Analysis

This compound (CAS: 175204-82-7, Formula: C₈H₆F₃NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex organic molecules.[1][2][3][4] Its unique structure, featuring a trifluoromethyl group on a pyridine framework, imparts distinct electronic properties that are valuable in the design of novel pharmaceuticals and functional materials.

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. This guide will elucidate the process of obtaining and interpreting the IR spectrum of this compound, providing the foundational knowledge necessary for its confident application in a laboratory setting.

Foundational Principles of FT-IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, scissoring). An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).

The key functional groups within this compound—the aromatic C-H, C=C, and C-N bonds of the pyridine ring, the C=O and C-O bonds of the ester, and the potent C-F bonds of the trifluoromethyl group—each absorb in characteristic regions of the IR spectrum. Analyzing the position, intensity, and shape of these absorption bands allows for a detailed structural elucidation of the molecule.[5][6]

Experimental Protocol: Acquiring the Spectrum via Attenuated Total Reflectance (ATR)

For a compound like this compound, which may be a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[1] ATR offers significant advantages over traditional methods (e.g., KBr pellets), requiring minimal to no sample preparation, thereby reducing analysis time and eliminating potential sample preparation artifacts.[7][8][9]

The principle of ATR involves an infrared beam being guided through a crystal of high refractive index (commonly diamond or zinc selenide).[10][11] This creates an evanescent wave that extends a few micrometers beyond the crystal surface.[8][9][11] When the sample is brought into intimate contact with the crystal, the evanescent wave is attenuated at frequencies where the sample absorbs energy. This attenuated energy is then detected to generate the IR spectrum.[7][11]

Materials and Instrumentation
  • Sample: this compound (as a liquid or solid).

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Accessory: A single-reflection ATR accessory, preferably with a diamond crystal for its chemical inertness and durability.

  • Software: Spectrometer control and data analysis software.

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Experimental Workflow
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove any residues.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This critical step accounts for atmospheric (CO₂, H₂O) and instrumental interferences, ensuring they are subtracted from the final sample spectrum.

  • Sample Application:

    • If the sample is a liquid , place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • If the sample is a solid , place a small amount onto the crystal and use the integrated pressure clamp to apply firm, even pressure. This ensures the necessary intimate contact between the sample and the crystal surface.[8]

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[9]

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal surface using the appropriate solvent and wipes.

Visualized Experimental Workflow```dot

FT_IR_ATR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup Start Start Clean_Crystal 1. Clean ATR Crystal (Isopropanol/Acetone) Start->Clean_Crystal Collect_Background 2. Collect Background Spectrum (Accounts for Air/Instrument) Clean_Crystal->Collect_Background Apply_Sample 3. Apply Sample to Crystal (Liquid or Solid with Pressure) Collect_Background->Apply_Sample Collect_Spectrum 4. Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Apply_Sample->Collect_Spectrum Process_Data 5. Process Data (Background Subtraction, ATR Correction) Collect_Spectrum->Process_Data Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum Clean_Post 6. Clean ATR Crystal Final_Spectrum->Clean_Post End End Clean_Post->End

References

The Synthetic Architect's Guide to Methyl 4-(Trifluoromethyl)nicotinate: A Deep Dive into Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, has become a privileged motif. Methyl 4-(trifluoromethyl)nicotinate, a key building block, provides a versatile platform for accessing a wide array of more complex, biologically active molecules.[1] This guide offers an in-depth exploration of the primary synthetic routes to this valuable intermediate, with a focus on the critical selection of starting materials and the underlying chemical logic that governs each pathway.

Strategic Approaches to the 4-(Trifluoromethyl)nicotinate Core

The synthesis of this compound invariably proceeds through its carboxylic acid precursor, 4-(trifluoromethyl)nicotinic acid. The esterification of the carboxylic acid to the final methyl ester is a standard and high-yielding transformation. Therefore, the crux of the synthetic challenge lies in the efficient construction of the 4-(trifluoromethyl)pyridine-3-carboxylic acid core. Our analysis of the current synthetic landscape reveals three predominant strategies, each distinguished by its unique starting materials and reaction cascades.

I. The de Novo Construction: Building the Pyridine Ring

A powerful and convergent approach involves the construction of the trifluoromethyl-substituted pyridine ring from acyclic precursors. This strategy is particularly advantageous for large-scale production due to the use of readily available and cost-effective starting materials.

One of the most prominent examples of this approach commences with the acylation of a vinyl ether with a trifluoroacetylating agent, followed by a cyclization reaction.[2][3]

Key Starting Materials:

  • Trifluoroacetyl chloride or Trifluoroacetic anhydride

  • Vinyl ethyl ether

  • 3-Aminoacrylonitrile

This pathway leverages the reactivity of trifluoroacetyl chloride with vinyl ethyl ether to generate a key intermediate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This intermediate then undergoes a cyclization reaction with 3-aminoacrylonitrile to form the pyridine ring, which is subsequently hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid.

Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one [3]

  • To a stirred solution of vinyl ethyl ether (72.1 g) and pyridine (87.0 g) in toluene (500 mL) in a closed four-neck reaction bottle, cool the mixture to 0-5 °C.

  • Slowly add trifluoroacetyl chloride (145.8 g) dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 3 hours.

  • Quench the reaction by adding 300 mL of ice water.

  • Separate the organic phase, wash it twice with brine, and concentrate under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid.

Step 2: Cyclization to 4-(Trifluoromethyl)nicotinonitrile [3]

  • The specific conditions for the cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile to form 4-(trifluoromethyl)nicotinonitrile are proprietary to the patent but would involve a condensation and ring-closing reaction, likely under basic or acidic conditions.

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid [3]

  • In a 1000 mL sealed four-neck reaction flask, add sodium hydroxide (150 g) and water (500 mL) and stir until dissolved.

  • Add 4-(trifluoromethyl)nicotinonitrile (172.1 g) to the solution.

  • Heat the mixture to 100 °C with stirring until the solid dissolves, forming a pale yellow clear solution.

  • Stop stirring and cool the reaction mixture.

  • Adjust the pH to less than 1 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.

The use of pyridine in the initial acylation step acts as a base to neutralize the HCl generated during the reaction, driving the formation of the enone. The low-temperature conditions are crucial to control the exothermic reaction and prevent side product formation. The final hydrolysis of the nitrile to the carboxylic acid is a robust and high-yielding transformation performed under strong basic conditions.

Data Summary: Acylation and Hydrolysis Yields

StepProductReported Yield
Acylation4-ethoxy-1,1,1-trifluoro-3-en-2-one86.7%[3]
Hydrolysis4-(Trifluoromethyl)nicotinic Acid98.3%[3]

digraph "De_Novo_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes TFACl [label="Trifluoroacetyl\nchloride"]; VEE [label="Vinyl ethyl ether"]; Acylation [label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enone [label="4-ethoxy-1,1,1-trifluoro-\n3-en-2-one"]; AminoCN [label="3-Aminoacrylonitrile"]; Cyclization [label="Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrile [label="4-(Trifluoromethyl)-\nnicotinonitrile"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="4-(Trifluoromethyl)-\nnicotinic Acid"]; Esterification [label="Esterification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Methyl 4-(Trifluoromethyl)-\nnicotinate", shape=box, style="rounded,filled", fillcolor="#FFFFFF", bordercolor="#4285F4"];

// Edges TFACl -> Acylation; VEE -> Acylation; Acylation -> Enone [label="Pyridine, Toluene"]; Enone -> Cyclization; AminoCN -> Cyclization; Cyclization -> Nitrile; Nitrile -> Hydrolysis [label="NaOH, H₂O"]; Hydrolysis -> Acid; Acid -> Esterification [label="Methanol, Acid catalyst"]; Esterification -> FinalProduct; }

Caption: De novo synthesis of this compound.

II. Functionalization of a Pre-formed Pyridine Ring

An alternative and widely employed strategy is the direct functionalization of a pre-existing pyridine derivative. This approach is attractive when suitably substituted pyridines are readily available.

Key Starting Materials:

  • 3-Cyanopyridine

This method involves the deprotonation of 3-cyanopyridine at the 4-position, followed by quenching the resulting anion with a trifluoromethylating agent.[4] This regioselective functionalization is a testament to the directing effects of the substituents on the pyridine ring.

Step 1: Lithiation of 3-Cyanopyridine [4]

  • In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104 g, 1.0 mol), tetramethylethylenediamine (TMEDA) (174 g, 1.5 mol), and tetrahydrofuran (600 mL).

  • Cool the mixture to -40 °C.

  • While maintaining the temperature at -40 °C, add 2M butyllithium (600 mL, 1.2 mol).

  • Allow the reaction to proceed for 1.5 hours at -40 °C.

Step 2: Trifluoromethylation [4]

  • Into the solution from Step 1, maintained at -40 °C, bubble in bromotrifluoromethane (200 g, 1.3 mol).

  • Continue the reaction at -40 °C for 2 hours.

  • Warm the reaction mixture to 0 °C and stir for an additional 4 hours.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with petroleum ether, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to obtain 4-trifluoromethyl-3-cyanopyridine.

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid [4]

  • To a solution of 4-trifluoromethyl-3-cyanopyridine (100 g) in water (300 mL), add sodium hydroxide (75 g).

  • Heat the mixture to induce hydrolysis.

  • After hydrolysis is complete, cool the reaction and acidify with a suitable acid to precipitate 4-(trifluoromethyl)nicotinic acid.

The use of butyllithium, a strong base, is necessary to deprotonate the C-4 position of the pyridine ring. TMEDA acts as a chelating agent, sequestering the lithium cation and increasing the basicity of the butyllithium, thereby facilitating the deprotonation. The low reaction temperatures are critical for maintaining the stability of the organolithium intermediate and preventing side reactions. Bromotrifluoromethane serves as the source of the trifluoromethyl group.

Pyridine_Functionalization CyanoPyridine 3-Cyanopyridine Metalation Metalation CyanoPyridine->Metalation n-BuLi, TMEDA, THF, -40°C Lithiate 4-Lithio-3-cyanopyridine (in situ) Metalation->Lithiate Trifluoromethylation Trifluoromethylation Lithiate->Trifluoromethylation CF3Br Bromotrifluoromethane CF3Br->Trifluoromethylation Nitrile 4-(Trifluoromethyl)- nicotinonitrile Trifluoromethylation->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis NaOH, H₂O Acid 4-(Trifluoromethyl)- nicotinic Acid Hydrolysis->Acid Esterification Esterification Acid->Esterification Methanol, Acid catalyst FinalProduct Methyl 4-(Trifluoromethyl)- nicotinate Esterification->FinalProduct

Caption: Synthesis via functionalization of 3-cyanopyridine.

III. The Building Block Approach: Cyclization of Functionalized Precursors

A third major strategy relies on the cyclization of more complex, functionalized acyclic precursors that already contain the trifluoromethyl group. This approach can offer high levels of regioselectivity.

Key Starting Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Cyanoacetamide

This pathway, detailed in patent CN101851193A, involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form a dihydroxypyridine derivative.[5] This intermediate then undergoes a series of transformations including chlorination, hydrogenolysis, and hydrolysis to arrive at the target acid.

Step 1: Cyclization to 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine [5]

  • React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of a catalyst such as potassium hydroxide to induce cyclization.

Step 2: Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine [5]

  • Treat the dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Step 3: Catalytic Hydrogenolysis and Hydrolysis [5]

  • The 2,6-dichloro intermediate can undergo catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst to remove the chlorine atoms, followed by hydrolysis of the nitrile to the carboxylic acid.

  • Alternatively, the nitrile can be hydrolyzed first, followed by catalytic hydrogenolysis of the chloro groups.

The initial cyclization is a condensation reaction that forms the pyridine ring. The use of a strong chlorinating agent like POCl₃ is standard for converting hydroxyl groups on a pyridine ring to chlorides, which are good leaving groups for subsequent reactions. Catalytic hydrogenolysis is a classic method for the reductive removal of halogen atoms from aromatic rings.

Building_Block_Approach EFT Ethyl 4,4,4-trifluoro- acetoacetate Cyclization Cyclization EFT->Cyclization CA Cyanoacetamide CA->Cyclization KOH Dihydroxy 2,6-dihydroxy-3-cyano- 4-(trifluoromethyl)pyridine Cyclization->Dihydroxy Chlorination Chlorination Dihydroxy->Chlorination POCl₃ Dichloro 2,6-dichloro-3-cyano- 4-(trifluoromethyl)pyridine Chlorination->Dichloro Hydrogenolysis Catalytic Hydrogenolysis Dichloro->Hydrogenolysis Pd/C, H₂ Nitrile 4-(Trifluoromethyl)- nicotinonitrile Hydrogenolysis->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis NaOH, H₂O Acid 4-(Trifluoromethyl)- nicotinic Acid Hydrolysis->Acid Esterification Esterification Acid->Esterification Methanol, Acid catalyst FinalProduct Methyl 4-(Trifluoromethyl)- nicotinate Esterification->FinalProduct

Caption: Synthesis via the building block cyclization approach.

Conclusion

The synthesis of this compound is a well-established field with several viable and scalable routes. The choice of a particular synthetic strategy will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The de novo construction from simple acyclic precursors offers an economical route for large-scale synthesis, while the functionalization of a pre-formed pyridine ring provides a more direct, albeit potentially more expensive, path. The building block approach offers a highly convergent synthesis with good control over regioselectivity. A thorough understanding of these core strategies and the chemical principles that underpin them is essential for any researcher, scientist, or drug development professional working with this important fluorinated intermediate.

References

An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and appropriate storage conditions of key intermediates is paramount. Methyl 4-(trifluoromethyl)nicotinate, a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception. Its stability profile directly impacts the integrity of experimental outcomes, the scalability of synthetic routes, and the safety of handling and storage protocols. This guide provides a detailed exploration of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and the analytical methodologies required for its stability assessment.

Core Chemical Properties and Inherent Stability

This compound is a pyridine derivative characterized by a methyl ester at the 3-position and a trifluoromethyl group at the 4-position. The interplay between the electron-withdrawing trifluoromethyl group and the ester functionality on the pyridine ring dictates its reactivity and stability.

The trifluoromethyl group is renowned for its high electronegativity and the exceptional strength of the carbon-fluorine bond. This imparts significant metabolic stability to the molecule by rendering the adjacent aromatic ring less susceptible to oxidative metabolism by enzymes.[1][2] However, this stability is not absolute and can be compromised under specific environmental stressors.

Under recommended storage conditions, this compound is a stable compound.[3] However, deviations from these conditions can initiate degradation cascades that compromise its purity and integrity.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to stringent storage and handling protocols is essential. These recommendations are designed to mitigate the risks of degradation from atmospheric, thermal, and photolytic sources.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation and minimizes exposure to atmospheric moisture, which can initiate hydrolysis.
Light Exposure Store in amber or opaque containersProtects the compound from photolytic degradation, a known pathway for trifluoromethylated aromatic compounds.[4]
Moisture Tightly sealed containers in a dry environmentMinimizes the risk of hydrolysis of the methyl ester functionality.

Handling Precautions:

  • Always handle in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with incompatible materials to prevent vigorous reactions.

Key Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting analytical results. The primary modes of degradation are hydrolysis, photodegradation, and to a lesser extent, thermal and oxidative degradation.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-(trifluoromethyl)nicotinic acid and methanol.[5]

Studies on nicotinic acid esters have shown that this degradation follows pseudo-first-order kinetics.[5] The rate of hydrolysis is highly dependent on the pH of the environment.

Primary Hydrolysis Product:

  • 4-(trifluoromethyl)nicotinic acid

The formation of this acidic degradant can, in turn, influence the stability of other components in a formulation and must be carefully monitored.

Photodegradation

Aromatic compounds containing trifluoromethyl groups are known to be susceptible to photodegradation.[4] Exposure to light, particularly in the UV spectrum, can initiate reactions that lead to the cleavage of the C-CF3 bond. This process can result in the formation of trifluoroacetic acid and other degradation products. The presence of nitrogen in the pyridine ring can influence the rate and byproducts of photodegradation.[4]

Potential Photodegradation Products:

  • Trifluoroacetic acid

  • Various pyridine ring fragments

Thermal Degradation

While stable at recommended storage temperatures, elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other decomposition pathways. At very high temperatures, such as those encountered in fire conditions, the molecule will decompose to produce hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride. While specific pyrolytic degradation products at moderately elevated temperatures are not well-documented in the literature for this specific molecule, general principles suggest that decarboxylation of the hydrolysis product (4-(trifluoromethyl)nicotinic acid) or cleavage of the trifluoromethyl group could occur.

Oxidative Degradation

The trifluoromethyl group generally deactivates the pyridine ring, making it more resistant to oxidation compared to unsubstituted pyridine.[2] However, in the presence of strong oxidizing agents, degradation can occur. The pyridine nitrogen is a potential site for N-oxidation, forming the corresponding N-oxide. Under harsh oxidative conditions, ring opening may also be possible.

Potential Oxidative Degradation Products:

  • This compound N-oxide

The following diagram illustrates the primary degradation pathways for this compound.

Primary Degradation Pathways of this compound A This compound B 4-(Trifluoromethyl)nicotinic Acid + Methanol A->B Hydrolysis (Acid/Base Catalyzed) C Trifluoroacetic Acid + Pyridine Fragments A->C Photodegradation (UV Light) D This compound N-oxide A->D Oxidation

Caption: Key degradation routes for this compound.

Incompatible Materials

To prevent accelerated degradation and ensure safety, this compound should not be stored with the following classes of compounds:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and oxidative degradation.

  • Strong Bases: Will catalyze the rapid hydrolysis of the ester group.

  • Strong Acids: Can also catalyze ester hydrolysis.

  • Amines: May react with the ester group.

  • Reducing Agents: Potential for unwanted reduction reactions.

Stability-Indicating Analytical Methods

To accurately assess the stability of this compound and quantify its degradation products, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6][7]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary hydrolysis product, 4-(trifluoromethyl)nicotinic acid, and other potential degradants.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection and Optimization:

  • Initial Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

  • Optimization: Adjust the gradient slope and initial/final mobile phase composition to achieve adequate separation between the parent compound and its degradants. The more polar 4-(trifluoromethyl)nicotinic acid will elute earlier than the parent ester.

3. Detection:

  • Set the UV detector to the wavelength of maximum absorbance for this compound (typically determined by a UV scan).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

5. Forced Degradation Studies for Method Validation: [8] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.

The following diagram outlines the workflow for a forced degradation study.

Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Dry Heat) Thermal->Analysis Photo Photolysis (UV/Vis) Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Peak Purity Assessment Degradation Pathway Elucidation Method Validation Analysis->Results

Caption: Workflow for conducting forced degradation studies.

Conclusion

The chemical stability of this compound is a critical parameter that underpins its successful application in research and development. While inherently stabilized by the trifluoromethyl group, it is susceptible to degradation, primarily through hydrolysis of the methyl ester. Adherence to proper storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is essential to maintain its purity and integrity. A thorough understanding of its degradation pathways, coupled with the implementation of robust, stability-indicating analytical methods, provides the necessary framework for its effective and reliable use in the synthesis of novel therapeutic and agrochemical agents.

References

The Trifluoromethylated Pyridine Core: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has been a transformative endeavor in modern chemistry, unlocking unprecedented advancements in pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylated pyridine derivatives. It delves into the core synthetic methodologies, from seminal, harsh-condition reactions to the sophisticated, regioselective strategies of the present day. By examining the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the profound impact of the CF3 group on the physicochemical and pharmacological properties of the pyridine ring, culminating in a survey of its application in blockbuster drugs and next-generation pesticides.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring, a ubiquitous heterocyclic motif, is a cornerstone of numerous biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have long made it a favored scaffold in medicinal and agricultural chemistry. The introduction of a trifluoromethyl group—a small, yet powerfully electron-withdrawing moiety—dramatically amplifies these desirable characteristics. The CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve membrane permeability, and modulates the pKa of the pyridine nitrogen, thereby influencing drug-receptor interactions.[1][2]

This strategic fluorination has given rise to a new class of "privileged scaffolds" that are central to the development of innovative therapeutics and crop protection agents.[3][4] This guide will trace the journey of trifluoromethylated pyridines from their initial synthesis to their current status as indispensable building blocks in modern chemical research.

Historical Milestones: A Timeline of Discovery

The journey to trifluoromethylated pyridines began with foundational work in organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported by Frédéric Swarts in 1898, it took nearly half a century for this transformation to be successfully applied to a pyridine ring.[5][6]

  • 1898: Frédéric Swarts synthesizes benzotrifluoride by treating benzotrichloride with antimony trifluoride, laying the groundwork for aromatic trifluoromethylation.[5][6]

  • 1928: The medicinal use of the trifluoromethyl group begins, sparking interest in its biological effects.[7]

  • 1947: The first introduction of a trifluoromethyl group into a pyridine ring is reported, utilizing a procedure analogous to Swarts' method involving the chlorination and subsequent fluorination of picoline.[5][8]

  • 1982: The first agrochemical incorporating a trifluoromethylpyridine substructure, the herbicide Fluazifop-butyl, is commercialized by Ishihara Sangyo Kaisha, Ltd. (ISK).[5][8] This marked a significant turning point, demonstrating the commercial viability and agricultural importance of this class of compounds.

  • Post-1990s: A surge in research and development leads to a wider variety of substitution patterns on the pyridine ring and the commercialization of numerous new trifluoromethylpyridine-containing agrochemicals and pharmaceuticals.[5]

Synthetic Strategies: From Brute Force to Finesse

The methodologies for synthesizing trifluoromethylated pyridines have evolved significantly, moving from harsh, high-temperature industrial processes to more refined and regioselective laboratory-scale reactions. The two most established industrial methods are the halogen exchange of trichloromethylpyridines and the construction of the pyridine ring using trifluoromethylated building blocks.[8][9] More recently, direct C-H trifluoromethylation has emerged as a powerful tool for late-stage functionalization.

The Halogen Exchange (HALEX) Method: An Industrial Workhorse

The most prevalent industrial route to trifluoromethylpyridines involves a two-step process: the radical chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF).[8][10]

Step 1: Radical Chlorination

This step involves the free-radical chlorination of the methyl group on the pyridine ring to yield the corresponding trichloromethyl derivative. This reaction is typically initiated by UV light or a radical initiator.

Step 2: Fluorination

The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, most commonly using anhydrous hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (SbF3), which was used in the early discoveries.[10][11] This reaction can be performed in either the liquid or vapor phase. Vapor-phase fluorination often requires high temperatures, while liquid-phase reactions can be conducted under milder conditions, sometimes with the aid of a catalyst.[11]

Experimental Protocol: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals.[8]

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Catalyst (e.g., FeCl3, FeF3)[11]

  • Pressure-rated reaction vessel (e.g., autoclave)

Procedure:

  • Charge the pressure-rated reaction vessel with 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst.

  • Cool the vessel and carefully add anhydrous hydrogen fluoride.

  • Seal the vessel and gradually heat to the desired reaction temperature (typically between 100-200°C), monitoring the internal pressure.

  • Maintain the reaction at temperature with stirring for several hours until completion, as monitored by GC or HPLC.

  • Cool the reactor to room temperature and carefully vent any excess HF into a suitable scrubber.

  • The crude product is then purified, typically by distillation, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality: The use of a catalyst in the liquid-phase reaction facilitates the chlorine-fluorine exchange, allowing for lower reaction temperatures and pressures compared to the vapor-phase process, which improves energy efficiency and reduces the formation of byproducts.[11]

Ring Construction: Building from Trifluoromethylated Blocks

An alternative and often more regioselective approach is the construction of the pyridine ring itself from acyclic precursors already containing the trifluoromethyl group.[8][12] This "building block" strategy offers greater control over the final substitution pattern of the pyridine ring.

Common trifluoromethyl-containing building blocks include:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Trifluoroacetic acid and its derivatives[12]

  • 3,3,3-Trifluoropropene derivatives

These building blocks can undergo condensation reactions with other components to form the pyridine ring. For example, the Hantzsch pyridine synthesis or similar cyclocondensation reactions can be adapted to incorporate these fluorinated synthons.[9]

Experimental Workflow: Cyclocondensation for Pyridine Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_final Final Product A CF3-Containing Building Block (e.g., Ethyl 4,4,4-trifluoroacetoacetate) D Mixing in Solvent (e.g., Ethanol, Acetic Acid) A->D B Aldehyde B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E Heating / Reflux D->E F Dihydropyridine Intermediate E->F G Oxidation F->G H Trifluoromethylated Pyridine G->H

Caption: A generalized workflow for the synthesis of trifluoromethylated pyridines via cyclocondensation.

Modern Methods: Direct C-H Trifluoromethylation

The direct trifluoromethylation of a pre-existing pyridine ring represents a significant advancement in synthetic efficiency.[13] These methods avoid the often harsh conditions of the HALEX process and the multi-step nature of ring construction. Direct C-H trifluoromethylation can be achieved through various mechanisms, including radical, nucleophilic, and electrophilic pathways.[13][14][15]

Recent developments have focused on achieving high regioselectivity, which has historically been a challenge due to the multiple reactive C-H bonds on the pyridine ring.[13][16] Strategies to control regioselectivity include the use of directing groups or the modulation of the electronic properties of the pyridine ring.[16]

Physicochemical Properties and Their Impact

The introduction of a trifluoromethyl group imparts a unique set of physicochemical properties to the pyridine ring, which are the primary drivers for its widespread use in drug and agrochemical design.

PropertyEffect of CF3 GroupConsequence in Drug/Agrochemical Design
Lipophilicity IncreasesEnhanced membrane permeability and bioavailability.[1][17]
Metabolic Stability IncreasesBlocks sites of oxidative metabolism, leading to longer half-life.[1][18]
Electron-withdrawing Nature StrongModulates the pKa of the pyridine nitrogen, affecting receptor binding and solubility.[5][18]
Binding Affinity Can enhanceCan participate in favorable interactions with biological targets.[18]
Conformational Effects Can influenceThe steric bulk of the CF3 group can lock the molecule in a specific conformation.

Applications in Agrochemicals and Pharmaceuticals

The unique properties conferred by the trifluoromethyl group have led to the development of numerous successful commercial products.[8][19]

Agrochemicals

Trifluoromethylated pyridines are key components in a wide range of herbicides, insecticides, and fungicides.[17]

  • Herbicides: Fluazifop-butyl, the first commercialized trifluoromethylpyridine agrochemical, is a selective herbicide used to control grass weeds in broadleaf crops.[5][8]

  • Insecticides: Flonicamid is a selective insecticide that is highly effective against aphids and other sucking insects.[9]

  • Fungicides: Fluazinam is a broad-spectrum fungicide used to control a variety of diseases in crops.[9]

Pharmaceuticals

In the pharmaceutical industry, the trifluoromethylpyridine scaffold is present in drugs targeting a diverse range of therapeutic areas.[3][9][18]

  • Antivirals: Certain trifluoromethylpyridine derivatives have shown promise in inhibiting viral replication.[3]

  • Anticancer Agents: The scaffold is being explored for the development of kinase inhibitors and other anticancer drugs.[18]

  • Central Nervous System (CNS) Drugs: The ability of the CF3 group to enhance blood-brain barrier penetration makes this scaffold attractive for CNS drug discovery.[17]

Future Outlook

The field of trifluoromethylated pyridine derivatives continues to evolve rapidly. Future research will likely focus on the development of more efficient, sustainable, and regioselective synthetic methods. The exploration of novel substitution patterns and the application of these privileged scaffolds to new biological targets will undoubtedly lead to the discovery of the next generation of life-saving drugs and innovative crop protection solutions. The continued investigation into the nuanced effects of trifluoromethylation on molecular properties will further empower medicinal and agricultural chemists to design molecules with precisely tailored activities and profiles.

References

A Technical Guide to the Synthetic Chemistry of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF3) is particularly prized for its ability to modulate a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is appended to a pyridine ring—a privileged heterocycle in countless bioactive molecules—the resulting scaffold becomes a highly valuable building block.

Methyl 4-(trifluoromethyl)nicotinate stands as a key exemplar of this molecular architecture. It combines the electron-deficient nature of the pyridine ring with the potent electron-withdrawing properties of both a trifluoromethyl group at the 4-position and a methyl ester at the 3-position. This unique electronic arrangement dictates a highly specific and often counter-intuitive reactivity profile.

This guide provides an in-depth exploration of the electrophilic and nucleophilic substitution reactions on the this compound core. Moving beyond mere procedural descriptions, we will dissect the underlying electronic principles that govern its reactivity, offering field-proven insights into why certain transformations are favored while others are synthetically challenging. This document is intended for researchers, medicinal chemists, and process development professionals who seek to leverage this versatile scaffold in their synthetic campaigns.

The Electronic Landscape: A Highly π-Deficient System

To understand the reactivity of this compound, one must first appreciate the profound electronic influence exerted by its constituent parts. The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[3][4] This effect is massively amplified by the two powerful electron-withdrawing groups (EWGs) attached to the ring.

  • Trifluoromethyl Group (–CF3) at C4: This group is one of the strongest EWGs used in medicinal chemistry. It exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. It has no resonance-donating capability.

  • Methyl Ester Group (–CO2Me) at C3: This group withdraws electron density through both an inductive effect (-I) and a resonance effect (-M), further deactivating the ring.

  • Pyridine Nitrogen (N1): The ring nitrogen acts as an "electron sink," deactivating the ortho (C2, C6) and para (C4) positions towards electrophilic attack through resonance.

The confluence of these effects renders the aromatic system exceptionally electron-poor, or π-deficient. This landscape is the primary determinant of the molecule's reaction pathways.

Caption: Dominant electronic withdrawing effects on the pyridine ring.

Part I: Electrophilic Aromatic Substitution (EAS)

Inherent Unreactivity: A Formidable Challenge

Electrophilic aromatic substitution is the hallmark reaction of electron-rich aromatic compounds like benzene. However, for this compound, this pathway is exceptionally challenging. The severe electron deficiency of the ring strongly disfavors attack by an electron-seeking electrophile. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation require harsh conditions and typically result in low to no yield.[3][5][6]

The causality is twofold:

  • Kinetic Barrier: The electron-poor ring is a poor nucleophile, leading to a very high activation energy for the initial attack by the electrophile.

  • Thermodynamic Barrier: The intermediate sigma complex (Wheland intermediate) is severely destabilized by the presence of multiple EWGs and the positively charged nitrogen atom in key resonance structures.

Regiochemical Analysis: The "Least Unfavorable" Position

In a hypothetical forced EAS reaction, predicting the site of substitution requires analyzing the stability of the possible sigma complexes.

  • Attack at C2 or C6: This is highly unfavorable because a resonance structure places the positive charge directly on the adjacent, already electron-deficient nitrogen atom.

  • Attack at C5: This is the most likely, or "least unfavorable," position. While the intermediate is still destabilized by the nearby EWGs, none of the resonance structures place the formal positive charge on the ring nitrogen. The directing effects of the existing substituents converge on this position: the ring nitrogen directs meta (to C3 and C5), and the C3-ester group also directs meta (to C5).

EAS_Sigma_Complex cluster_legend Regioselectivity of Electrophilic Attack cluster_C2 Attack at C2 cluster_C5 Attack at C5 l1 Attack at C2/C6: Highly Disfavored (Positive charge on N) l2 Attack at C5: Least Disfavored (Avoids positive charge on N) Start This compound + E⁺ C2_Intermediate Sigma Complex (Unstable Resonance Form: Cation on N) Start->C2_Intermediate High Energy Barrier C5_Intermediate Sigma Complex (No Cation on N) Start->C5_Intermediate Lower (but still high) Energy Barrier No_Product C2_Intermediate->No_Product Reaction fails Product_5_Substituted 5-E-Product C5_Intermediate->Product_5_Substituted Trace Product (under harsh conditions)

Caption: Energy landscape for hypothetical EAS on the deactivated ring.

Advanced Strategy: Nucleophilic Activation for Electrophilic Functionalization

Given the futility of direct EAS, an advanced and more viable strategy involves inverting the ring's polarity. A recent approach for the C3-functionalization of pyridines involves nucleophilic activation via hydrosilylation.[7][8] This method first uses a hydrosilane to reduce the pyridine ring to a more electron-rich N-silyl enamine intermediate. This intermediate is then nucleophilic enough to react with an electrophile (like a trifluoromethylating agent). Subsequent oxidation restores the aromaticity. While this targets the C3 position, it exemplifies the modern logic required to functionalize such electron-poor systems: temporarily convert the ring into a nucleophile to engage an electrophile.[8]

Part II: Nucleophilic Aromatic Substitution (SNAr)

Favorable Reactivity: The Primary Reaction Manifold

The extreme electron-deficient nature of the this compound core makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is present at an activated position.[9][10][11] The most activated positions for nucleophilic attack are C2 and C6, as they are ortho and para to the powerful activating groups (the ring nitrogen and the C4-CF3 group).

The SNAr mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the electron-deficient carbon bearing a leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The negative charge in this complex is delocalized onto the electronegative nitrogen atom and further stabilized by the EWGs, making its formation the rate-determining step.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group.

For this reason, a derivative such as Methyl 2-chloro-4-(trifluoromethyl)nicotinate is an ideal and highly reactive substrate for introducing molecular diversity.

SNAr_Mechanism cluster_stabilization Stabilization of Meisenheimer Complex Start Methyl 2-chloro-4-(trifluoromethyl)nicotinate + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Rate-Determining Step Start->Meisenheimer 1. Addition Product Final SNAr Product Meisenheimer->Product 2. Elimination s1 Negative charge delocalized onto: - Ring Nitrogen - C=O of Ester - Stabilized by -I effect of CF₃ Meisenheimer->s1 Leaving_Group Cl⁻ Leaving Group

Caption: The addition-elimination mechanism of SNAr reactions.

Field-Proven Protocols for SNAr on a Model Substrate

The following protocols are representative methodologies for SNAr reactions on Methyl 2-chloro-4-(trifluoromethyl)nicotinate , a common and practical starting material derived from the title compound's synthetic pathway.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

  • Rationale: This reaction is fundamental for building scaffolds in medicinal chemistry. The choice of a polar aprotic solvent (like DMSO or DMF) facilitates the reaction by solvating the cation of the base without hydrogen bonding to the nucleophile, thus increasing its reactivity. A carbonate base is sufficient to neutralize the HCl generated in situ without being overly harsh on the ester functionality.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 eq).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

    • Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.

    • Add morpholine (1.2 eq) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-morpholino derivative.

Protocol 2: O-Arylation with a Phenol

  • Rationale: This protocol forms a diaryl ether linkage, a common motif in bioactive molecules. A stronger base, such as potassium phosphate (K₃PO₄), is often employed for less nucleophilic phenols. The reaction typically requires higher temperatures to proceed at a reasonable rate.

  • Step-by-Step Methodology:

    • Charge a reaction vessel with Methyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 eq), the desired phenol (e.g., 4-methoxyphenol, 1.1 eq), and potassium phosphate (K₃PO₄, 1.5 eq).

    • Add anhydrous DMF or DMAc as the solvent.

    • Heat the reaction mixture to 110-130 °C with vigorous stirring.

    • Monitor the reaction by LC-MS.

    • After cooling, perform a standard aqueous workup as described in Protocol 1.

    • Purify the product via silica gel chromatography or recrystallization.

Data Summary: SNAr Reaction Scope

The following table summarizes typical conditions for SNAr on Methyl 2-chloro-4-(trifluoromethyl)nicotinate with various classes of nucleophiles. This data is representative and serves as a starting point for reaction optimization.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield (%)
Primary Amines BenzylamineK₂CO₃DMSO8085-95%
Secondary Amines PiperidineK₂CO₃DMF8090-98%
Alcohols Sodium MethoxideNaOMeMeOH6580-90%
Phenols 4-FluorophenolK₃PO₄DMAc12075-85%
Thiols ThiophenolCs₂CO₃DMF5090-97%

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Start [label="Start: Assemble Reactants", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="1. Add Substrate (1.0 eq)\n2. Add Base (1.5-2.0 eq)\n3. Add Anhydrous Solvent (e.g., DMF)"]; Inert [label="Establish Inert Atmosphere\n(N₂ or Ar)"]; Add_Nuc [label="Add Nucleophile (1.1-1.2 eq)"]; Heat [label="Heat to Reaction Temperature\n(e.g., 80-120 °C)"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Workup [label="Aqueous Workup:\n- Quench with H₂O\n- Extract with Organic Solvent\n- Wash with Brine"]; Dry [label="Dry (Na₂SO₄), Filter,\n& Concentrate"]; Purify [label="Purification\n(Column Chromatography)"]; End [label="Final Characterized Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reactants; Reactants -> Inert; Inert -> Add_Nuc; Add_Nuc -> Heat; Heat -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Dry; Dry -> Purify; Purify -> End; }

Caption: A generalized, self-validating workflow for SNAr reactions.

Conclusion

This compound is a molecule of dual character. Its highly electron-deficient pyridine ring makes it exceptionally resistant to classical electrophilic aromatic substitution. Attempts to functionalize it via this pathway are synthetically impractical without resorting to advanced strategies that invert the ring's intrinsic polarity.

Conversely, this same electronic deficiency transforms the scaffold into a potent electrophile, primed for nucleophilic aromatic substitution. When equipped with a leaving group at the C2 or C6 position, the ring becomes a versatile platform for diversification. A wide array of nucleophiles—including amines, alcohols, and thiols—can be readily introduced under well-established SNAr conditions. This reactivity makes this compound and its derivatives powerful intermediates for the synthesis of complex, highly functionalized molecules in the pharmaceutical and agrochemical industries. Understanding this pronounced electronic dichotomy is the key to unlocking its full synthetic potential.

References

An In-Depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate: A Key Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety for these reasons. Methyl 4-(trifluoromethyl)nicotinate, a trifluoromethyl-substituted pyridine derivative, has emerged as a critical building block for the synthesis of a wide range of complex and biologically active molecules. This guide provides a comprehensive overview of its key structural features, synthesis, reactivity, and applications, offering valuable insights for researchers in drug discovery and development.

Core Structural Features and Physicochemical Properties

This compound possesses a unique molecular architecture that combines a pyridine ring, a trifluoromethyl group, and a methyl ester functionality. This combination of features imparts a distinct set of properties that are highly advantageous in chemical synthesis.

The pyridine ring serves as a versatile scaffold for a variety of chemical transformations. The nitrogen atom in the ring can act as a hydrogen bond acceptor and influences the electronic distribution within the aromatic system. The trifluoromethyl group, a strong electron-withdrawing group, significantly modulates the reactivity of the pyridine ring and adjacent functional groups.[1][2] This electronic effect can enhance the electrophilicity of the pyridine ring and influence the acidity of neighboring protons. The methyl ester group provides a convenient handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.[3]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 175204-82-7[4]
Molecular Formula C₈H₆F₃NO₂[4]
Molecular Weight 205.13 g/mol [4]
IUPAC Name methyl 4-(trifluoromethyl)pyridine-3-carboxylate[5]
Boiling Point 240.4 ± 40.0 °C at 760 mmHg (Predicted)[4]
Density 1.331 ± 0.06 g/cm³ (Predicted)[4]
Physical Form Liquid[5]
Storage Inert atmosphere, 2-8°C[5]

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group, likely causing them to appear at lower field (higher ppm) compared to unsubstituted pyridine.

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the trifluoromethyl group, and the methyl ester. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester will appear at a downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.[6][7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the methoxy group (-OCH₃) from the ester, the entire ester group (-COOCH₃), and potentially the trifluoromethyl group.[8][9]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid.

Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid

Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, often starting from readily available precursors. One common approach involves the cyclization of a trifluoromethyl-containing building block. For instance, a multi-step synthesis can start from the reaction of a trifluoromethyl-β-ketoester with an enamine.[10][11] Another method involves the trifluoromethylation of a pre-functionalized pyridine derivative.[3]

A patented method describes the synthesis starting from 3-cyanopyridine, which is first reacted with butyllithium and then with bromotrifluoromethane to introduce the trifluoromethyl group. The resulting 4-trifluoromethyl-3-cyanopyridine is then hydrolyzed to afford 4-(trifluoromethyl)nicotinic acid.[3]

Caption: Synthetic pathway to 4-(trifluoromethyl)nicotinic acid.

Esterification to this compound

The conversion of 4-(trifluoromethyl)nicotinic acid to its methyl ester is a standard esterification reaction.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Workup: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Key Reactions and Reactivity

The reactivity of this compound is dictated by its three key functional components:

  • Ester Group: The methyl ester can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines to form the corresponding amides, which are common structural motifs in pharmaceuticals.

  • Pyridine Ring: The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the trifluoromethyl group further deactivates the ring towards electrophiles. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

  • Trifluoromethyl Group: The C-CF₃ bond is exceptionally strong and the group is generally unreactive under common synthetic conditions, making it a stable and robust substituent.

References

Methodological & Application

Application Notes & Protocols: Methyl 4-(trifluoromethyl)nicotinate as a Pivotal Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has revolutionized the development of agrochemicals, imparting enhanced metabolic stability, binding affinity, and overall efficacy. The trifluoromethylpyridine motif, in particular, is a cornerstone of numerous modern pesticides. This guide provides an in-depth exploration of methyl 4-(trifluoromethyl)nicotinate, a key heterocyclic building block, with a primary focus on its application in the synthesis of the insecticide Flonicamid. We will dissect the synthetic pathways, provide detailed, field-tested protocols, and explain the chemical rationale behind the experimental choices, offering researchers and development professionals a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Significance of the Trifluoromethylpyridine Moiety

The introduction of trifluoromethyl (CF3) groups into bioactive molecules is a widely employed strategy in medicinal and agrochemical research. The CF3 group is highly electronegative and lipophilic, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of agrochemicals, these modifications can lead to increased potency, greater resistance to metabolic degradation by pests, and improved transport properties within the target organism.[1]

This compound has emerged as a critical intermediate for accessing a range of trifluoromethylpyridine-containing agrochemicals.[2] Its structure combines the essential pyridine ring, a common feature in many bioactive compounds, with the strategically positioned CF3 group, making it an ideal starting material for the synthesis of complex and effective active ingredients. One of the most prominent agrochemicals derived from this building block is the insecticide Flonicamid, a selective aphicide with a unique mode of action.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 175204-82-7[5]
Molecular Formula C₈H₆F₃NO₂[5][6][7]
Molecular Weight 205.13 g/mol [5][6]
IUPAC Name methyl 4-(trifluoromethyl)pyridine-3-carboxylate[6][7]
Appearance Liquid
Boiling Point 240.4 ± 40.0 °C at 760 mmHg[6]
Density 1.331 g/cm³[6]
Purity Typically ≥97%[5]
Storage 2-8°C, under inert atmosphere
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Synthetic Pathway Overview

The journey from basic precursors to the final agrochemical involves several key transformations. The primary application detailed here is the synthesis of Flonicamid, which proceeds via the key intermediate, 4-(trifluoromethyl)nicotinic acid.

Synthesis_Overview cluster_0 Part 1: Synthesis of the Core Acid cluster_1 Part 2: Esterification (Optional Step) cluster_2 Part 3: Synthesis of Flonicamid A Starting Materials (e.g., Ethyl trifluoroacetoacetate, Cyanoacetamide) B Cyclization & Chlorination A->B C Catalytic Hydrogenation & Hydrolysis B->C D 4-(Trifluoromethyl)nicotinic Acid C->D E This compound D->E  Methanol,  Acid Catalyst F Acyl Chloride Formation D->F G Amidation with Aminoacetonitrile HCl F->G H Flonicamid G->H

Caption: General workflow for Flonicamid synthesis.

Core Application: Synthesis of the Insecticide Flonicamid

Flonicamid is a selective insecticide that is highly effective against sucking insects like aphids. It acts as a chordotonal organ modulator, disrupting the feeding behavior of the target pests.[8] The synthesis of Flonicamid is a multi-step process that hinges on the initial formation of 4-(trifluoromethyl)nicotinic acid.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The creation of the core acid is the foundational step. While multiple routes exist, a common industrial approach involves the cyclization of precursors followed by chlorination, hydrogenation, and hydrolysis.[9][10]

Flonicamid_Synthesis start 4-(Trifluoromethyl)nicotinic Acid acyl_chloride 4-(Trifluoromethyl)nicotinoyl chloride start->acyl_chloride Acyl Chlorination Reagent (e.g., Thionyl Chloride) amidation Amidation Reaction acyl_chloride->amidation Aminoacetonitrile HCl, Base, Solvent flonicamid Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) amidation->flonicamid Purification

Caption: Key transformations in Flonicamid synthesis.

Mechanism and Rationale
  • Acyl Chloride Formation: 4-(trifluoromethyl)nicotinic acid is first converted to its more reactive acid chloride derivative.[11] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. This step is crucial because the carboxylic acid itself is not electrophilic enough to react readily with the amine in the subsequent step. The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon.

  • Amidation: The highly reactive 4-(trifluoromethyl)nicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in an amidation reaction to form the final product, Flonicamid.[8][11] A base is required to neutralize the HCl generated during the reaction and also to deprotonate the aminoacetonitrile hydrochloride salt, liberating the free amine for the reaction. The choice of solvent and base is critical to ensure high yield and purity.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Hydrolysis

This protocol is adapted from a common industrial method involving the hydrolysis of a nitrile precursor.[3][12]

  • Materials:

    • 4-(Trifluoromethyl)nicotinonitrile

    • Sodium Hydroxide (NaOH)

    • Deionized Water

    • Hydrochloric Acid (HCl)

    • 1000 mL reaction flask with overhead stirrer, condenser, and temperature control.

  • Procedure:

    • Prepare a solution of sodium hydroxide (150 g) in water (500 mL) in the 1000 mL reaction flask. Stir until the NaOH is fully dissolved.[3][12]

    • Carefully add 4-(trifluoromethyl)nicotinonitrile (172.1 g) to the NaOH solution while stirring.[3][12]

    • Heat the mixture to 100°C and maintain this temperature with continuous stirring. The reaction progress can be monitored as the solid dissolves, forming a pale yellow solution.[3][12]

    • Once the reaction is complete (typically indicated by the formation of a clear solution), stop the stirring and allow the mixture to cool.

    • Slowly add hydrochloric acid to the cooled solution to adjust the pH to approximately 2-3. A white solid will precipitate.[12]

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Filter the white solid using a Büchner funnel, wash with cold deionized water, and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid.[12] Yields of over 98% have been reported for this step.[12]

Protocol 2: Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

This protocol outlines the final steps to produce Flonicamid.[11][13]

  • Materials:

    • 4-(Trifluoromethyl)nicotinic Acid

    • Thionyl Chloride (SOCl₂) or other acyl chlorination reagent

    • An appropriate organic solvent (e.g., toluene)

    • A catalyst (e.g., DMF, catalytic amount)

    • Aminoacetonitrile hydrochloride

    • An acid-binding agent/base (e.g., sodium carbonate, triethylamine)

    • Water

  • Procedure:

    • Step 1: Formation of Acyl Chloride. In a dry reaction flask under an inert atmosphere, suspend 4-(trifluoromethyl)nicotinic acid in the organic solvent. Add a catalytic amount of DMF.

    • Slowly add the acyl chlorination reagent (e.g., thionyl chloride) to the mixture.

    • Heat the reaction mixture to 40-110°C and maintain for 4-5 hours until the conversion to 4-(trifluoromethyl)nicotinoyl chloride is complete.[11] The reaction progress can be monitored by techniques such as TLC or GC-MS.

    • Step 2: Preparation of Amine Solution. In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride and the acid-binding agent (base).[11]

    • Step 3: Amidation. Cool the amine solution in an ice bath. Slowly add the solution of 4-(trifluoromethyl)nicotinoyl chloride prepared in Step 1 to the cooled amine solution with vigorous stirring.

    • Maintain the reaction for 2-3 hours, allowing it to slowly warm to room temperature.[11]

    • Upon completion, a solid precipitate of Flonicamid will form.

    • Filter the solid, wash with water to remove any inorganic salts, and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound and its parent acid are indispensable building blocks in the agrochemical industry. Their utility is powerfully demonstrated in the efficient and scalable synthesis of Flonicamid, a modern insecticide with a valuable and unique mode of action. The protocols and workflows detailed in this guide underscore the chemical principles that make these molecules so effective as synthetic intermediates. By understanding the rationale behind each synthetic step, researchers can optimize existing processes and innovate new pathways to other valuable agrochemicals, continuing the advancement of crop protection technologies.

References

Application Notes and Protocols: A Detailed Guide to the Esterification of 4-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed experimental protocol for the synthesis of ethyl 4-(trifluoromethyl)nicotinate through the Fischer esterification of 4-(trifluoromethyl)nicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is presented with in-depth explanations of the chemical principles and procedural steps, ensuring both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of 4-(Trifluoromethyl)nicotinic Acid Esters

4-(Trifluoromethyl)nicotinic acid and its derivatives are important building blocks in medicinal chemistry and materials science. The introduction of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, esters of 4-(trifluoromethyl)nicotinic acid are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The following protocol details a robust and efficient method for the preparation of ethyl 4-(trifluoromethyl)nicotinate, a common precursor in drug discovery programs.

Chemical Principles and Mechanism

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer esterification.[1][2][3][4][5] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The equilibrium nature of the reaction necessitates strategies to drive it towards the formation of the desired ester.[1][2][5]

The mechanism of the Fischer esterification can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To favor the formation of the ester, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water produced during the reaction.[4][5]

The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to increase the electrophilicity of the carbonyl carbon, which may influence the reaction rate. However, the fundamental principles of the Fischer esterification remain applicable.

Experimental Protocol: Synthesis of Ethyl 4-(Trifluoromethyl)nicotinate

This protocol outlines the esterification of 4-(trifluoromethyl)nicotinic acid with ethanol using sulfuric acid as a catalyst.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Concentration/PurityNotes
4-(Trifluoromethyl)nicotinic AcidC₇H₄F₃NO₂191.11>98%Starting material.
Ethanol (Absolute)C₂H₅OH46.07200 proof (>99.5%)Reactant and solvent.
Sulfuric AcidH₂SO₄98.08Concentrated (98%)Catalyst. Handle with extreme care.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated aqueous solutionFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousFor drying the organic phase.
Ethyl AcetateC₄H₈O₂88.11Reagent gradeFor extraction.
HexaneC₆H₁₄86.18Reagent gradeFor chromatography (if needed).
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation or column chromatography (optional, for further purification)

Step-by-Step Procedure

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 4-(trifluoromethyl)nicotinic acid and ethanol to a round-bottom flask. B 2. Slowly add concentrated sulfuric acid with cooling and stirring. A->B Dissolve C 3. Assemble reflux apparatus and heat the mixture to reflux. B->C Setup D 4. Cool the reaction mixture and remove excess ethanol. C->D Reaction Complete E 5. Neutralize with saturated sodium bicarbonate solution. D->E Quench F 6. Extract with ethyl acetate. E->F Partition G 7. Dry the organic layer with anhydrous sodium sulfate. F->G Separate H 8. Concentrate under reduced pressure. G->H Isolate I 9. Purify the crude product by vacuum distillation or chromatography. H->I Crude Product

Caption: Experimental workflow for the synthesis of ethyl 4-(trifluoromethyl)nicotinate.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)nicotinic acid (e.g., 5.0 g, 26.16 mmol).

    • Add absolute ethanol (50 mL). The large excess of ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

    • Place the flask in an ice-water bath to cool.

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise. Caution: This is a highly exothermic process. The sulfuric acid acts as a catalyst.[6]

  • Reaction:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approximately 78 °C).

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Carefully pour the residue into a beaker containing ice-cold water (100 mL).

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. This step is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

    • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(trifluoromethyl)nicotinate.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The choice of purification method will depend on the purity of the crude product and the scale of the reaction. For a closely related compound, ethyl 4,6-dichloronicotinate, column chromatography is an effective purification method.[7]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reflux period can be extended. Ensuring the ethanol is anhydrous is also critical, as water can shift the equilibrium back towards the reactants.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during the work-up. Ensure thorough extraction from the aqueous phase. During neutralization, avoid making the solution too basic, as this could potentially hydrolyze the ester product.

  • Product Characterization: The purified ethyl 4-(trifluoromethyl)nicotinate should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Fischer esterification of 4-(trifluoromethyl)nicotinic acid. By understanding the underlying chemical principles and carefully following the outlined procedure, researchers can reliably synthesize ethyl 4-(trifluoromethyl)nicotinate, a key intermediate for further chemical transformations in drug discovery and development.

References

Application of Methyl 4-(trifluoromethyl)nicotinate in the Development of HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Engine of HCV Replication

Hepatitis C virus (HCV) infection remains a significant global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The cornerstone of the HCV replication machinery is the NS5B protein, an RNA-dependent RNA polymerase (RdRp). This enzyme is indispensable for replicating the viral RNA genome and has no functional equivalent in mammalian cells, making it an ideal and highly specific target for antiviral drug development.[1][2] The discovery of direct-acting antivirals (DAAs) targeting HCV proteins has revolutionized treatment, and NS5B inhibitors are a critical component of many therapeutic regimens.

NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that mimic natural substrates and act as chain terminators at the enzyme's active site, and non-nucleoside inhibitors (NNIs). NNIs are a diverse group of molecules that bind to allosteric sites on the enzyme, inducing conformational changes that ultimately halt RNA synthesis.[1] There are several distinct allosteric binding pockets on the NS5B polymerase, including the thumb and palm domains, which have been successfully targeted by various inhibitor scaffolds.[1][3] This diversity of binding sites offers multiple opportunities for therapeutic intervention.

This application note focuses on the utility of Methyl 4-(trifluoromethyl)nicotinate as a key chemical scaffold in the synthesis of novel pyridine carboxamide-based non-nucleoside inhibitors targeting the palm site of the HCV NS5B polymerase. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) insights that underscore the importance of the 4-(trifluoromethyl)nicotinamide moiety in achieving potent antiviral activity.

The Strategic Importance of the 4-(Trifluoromethyl)nicotinamide Scaffold

The pyridine carboxamide core has emerged as a promising scaffold for the development of potent HCV NS5B inhibitors.[1][4][5][6] The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of the nicotinic acid ring is a deliberate medicinal chemistry tactic aimed at enhancing the pharmacological properties of the resulting inhibitors. The trifluoromethyl group is a well-known bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring, potentially leading to more favorable binding interactions with the target protein. Furthermore, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve cell permeability, a crucial factor for efficacy in cell-based assays.

Synthetic Strategy: From Building Block to Potent Inhibitor

The general synthetic approach to constructing 4-(trifluoromethyl)nicotinamide-based HCV NS5B inhibitors involves a key amide bond formation step between 4-(trifluoromethyl)nicotinic acid and a suitably substituted aniline derivative. This compound serves as a readily available starting material for the synthesis of the required carboxylic acid.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol describes the hydrolysis of this compound to the corresponding carboxylic acid, the key intermediate for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Methanol or Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 4-(trifluoromethyl)nicotinic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.[7][8]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling This compound This compound 4-(Trifluoromethyl)nicotinic Acid 4-(Trifluoromethyl)nicotinic Acid This compound->4-(Trifluoromethyl)nicotinic Acid NaOH, H2O/MeOH This compound->4-(Trifluoromethyl)nicotinic Acid Target Inhibitor Target Inhibitor 4-(Trifluoromethyl)nicotinic Acid->Target Inhibitor Coupling Agent (e.g., HATU), Base, Substituted Aniline Substituted Aniline Substituted Aniline Substituted Aniline->Target Inhibitor

Caption: Synthetic workflow for 4-(trifluoromethyl)nicotinamide inhibitors.

Protocol 2: Amide Coupling to Synthesize the Final Inhibitor

This protocol details the coupling of 4-(trifluoromethyl)nicotinic acid with a representative substituted aniline, a common core structure in many reported HCV NS5B inhibitors.

Materials:

  • 4-(Trifluoromethyl)nicotinic acid

  • Substituted aniline derivative (e.g., 4-isopropylaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(substituted-phenyl)-4-(trifluoromethyl)nicotinamide inhibitor.

Biological Evaluation: Assessing Inhibitory Potency

The synthesized compounds are evaluated for their ability to inhibit HCV NS5B polymerase activity in a biochemical assay and to block viral replication in a cell-based replicon system.

Protocol 3: In Vitro HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the recombinant NS5B enzyme.

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • Biotinylated RNA template/primer

  • [3H]-UTP (radiolabeled uridine triphosphate)

  • Streptavidin-coated SPA beads (Scintillation Proximity Assay)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

  • In a 96-well plate, add the assay buffer, biotinylated RNA template/primer, and the test compound solution.

  • Initiate the reaction by adding the HCV NS5B enzyme.

  • Incubate the plate at 30°C for 1-2 hours.

  • Terminate the reaction by adding EDTA.

  • Add the streptavidin-coated SPA beads and incubate for another hour to allow the biotinylated RNA to bind to the beads.

  • Measure the radioactivity in a microplate scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell-Based HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication within human liver cells and determines the half-maximal effective concentration (EC50).

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the Huh-7 replicon cells in 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • In parallel, assess the cytotoxicity of the compounds on the same cell line (e.g., using an MTS or CellTiter-Glo assay) to determine the CC50 (50% cytotoxic concentration).

  • The EC50 value is calculated from the dose-response curve of the luciferase signal. The selectivity index (SI) is then calculated as CC50/EC50.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of pyridine carboxamide-based inhibitors has revealed key SAR trends. These compounds are known to bind to the palm I allosteric site of the NS5B polymerase.[1] This binding event is non-competitive with respect to the nucleotide substrates and is thought to inhibit the initiation of RNA synthesis.

G Inhibitor {4-(Trifluoromethyl)nicotinamide Inhibitor} NS5B_Polymerase Palm Domain Thumb Domain Fingers Domain Inhibitor:head->NS5B_Polymerase:palm Binds to Allosteric Palm Site Conformational_Change Conformational Change NS5B_Polymerase->Conformational_Change Induces Inhibition Inhibition of RNA Synthesis Initiation Conformational_Change->Inhibition

Caption: Mechanism of action for allosteric palm site inhibitors.

Hypothetical SAR Data for 4-(Trifluoromethyl)nicotinamide Derivatives

CompoundR Group (on Aniline)NS5B IC50 (µM)Replicon EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
1 H15.2>50>100-
2 4-Isopropyl0.855.1>100>19.6
3 4-tert-Butyl0.522.8>100>35.7
4 3,5-dimethyl1.28.9>100>11.2
5 4-Chloro0.986.3>100>15.8
6 (no CF3) 4-Isopropyl5.635.4>100>2.8

This data is illustrative and based on trends observed in related chemical series.

Interpretation of SAR:

  • Importance of the Trifluoromethyl Group: A comparison of a hypothetical compound 2 with its non-fluorinated analog 6 would likely demonstrate a significant improvement in both enzymatic and cellular potency. This highlights the beneficial contribution of the 4-CF3 group to the overall activity profile.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the aniline ring are critical for activity. Bulky, lipophilic groups at the 4-position, such as isopropyl (2 ) and tert-butyl (3 ), are generally well-tolerated and can enhance potency by occupying a hydrophobic pocket within the allosteric binding site.

  • Cellular Activity: The translation from enzymatic inhibition (IC50) to cellular antiviral activity (EC50) is a crucial step. The improved EC50 values for compounds with lipophilic substituents suggest that these modifications may enhance cell permeability.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of potent, allosteric inhibitors of the HCV NS5B polymerase. The 4-(trifluoromethyl)nicotinamide scaffold has proven to be a key pharmacophore, with the trifluoromethyl group playing a crucial role in enhancing both enzymatic and cellular potency. The synthetic routes are robust and amenable to the generation of diverse libraries for SAR exploration. The detailed protocols provided herein for synthesis and biological evaluation serve as a practical guide for researchers in the field of antiviral drug discovery.

Future work in this area could focus on further optimization of the aniline moiety to improve pharmacokinetic properties and to explore the activity of these inhibitors against different HCV genotypes and drug-resistant variants. The combination of these novel non-nucleoside inhibitors with other classes of DAAs holds the promise of developing highly effective, pan-genotypic, and interferon-free treatment regimens for chronic hepatitis C.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Methyl 4-(trifluoromethyl)nicotinate in Heterocyclic Chemistry

This compound is a versatile and highly valuable starting material in medicinal and agrochemical research. The trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The pyridine core, a common scaffold in numerous pharmaceuticals and agrochemicals, provides a key structural motif.[1][2] This guide provides detailed protocols and synthetic strategies for leveraging the unique reactivity of this compound to construct novel and synthetically challenging heterocyclic frameworks. We will explore the transformation of this building block into valuable pyrazolo[3,4-b]pyridines and pyrido[4,3-d]pyrimidines, classes of compounds with demonstrated biological activities.[3][4][5]

Core Synthetic Strategies

The synthetic utility of this compound stems from three primary reactive sites: the ester group at the 3-position, the electron-deficient pyridine ring, and the trifluoromethyl group at the 4-position. Our focus will be on leveraging the ester functionality and the activated pyridine ring to construct fused heterocyclic systems.

Synthetic_Strategies Start This compound Ester_Mod Ester Modification (e.g., to Amide, Hydrazide) Start->Ester_Mod SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Cyclocondensation Cyclocondensation Reactions Ester_Mod->Cyclocondensation SNAr->Cyclocondensation Pyrazolopyridines Pyrazolo[3,4-b]pyridines Cyclocondensation->Pyrazolopyridines Pyrazolopyrimidines Pyrazolopyrimidines Cyclocondensation->Pyrazolopyrimidines Pyridopyrimidines Pyrido[4,3-d]pyrimidines

Figure 1: Key synthetic transformations of this compound.

Synthesis of 6-(Trifluoromethyl)pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles with a wide range of biological activities, including kinase inhibition.[3][5][6] Our synthetic approach involves the initial conversion of this compound to a key intermediate, 3-amino-4-(trifluoromethyl)picolinohydrazide, followed by a cyclocondensation reaction.

Synthetic Scheme

Pyrazolopyridine_Synthesis Start This compound Intermediate1 4-(Trifluoromethyl)nicotinohydrazide Start->Intermediate1 Hydrazine Hydrate Intermediate2 3-Amino-4-(trifluoromethyl)picolinohydrazide Intermediate1->Intermediate2 SNAr with NH3 (or equivalent) Cyclization Cyclization with 1,3-Dicarbonyl Compound Intermediate2->Cyclization Product 6-(Trifluoromethyl)pyrazolo[3,4-b]pyridine Cyclization->Product

Figure 2: Proposed synthesis of 6-(trifluoromethyl)pyrazolo[3,4-b]pyridines.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinohydrazide

Rationale: The initial step involves the conversion of the methyl ester to a hydrazide, a versatile functional group for subsequent cyclization reactions. This is a standard and high-yielding transformation.[7]

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material), add hydrazine hydrate (3.0 eq).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford 4-(Trifluoromethyl)nicotinohydrazide as a white solid.

Parameter Expected Value
Yield >90%
Appearance White solid
¹H NMR (DMSO-d₆) δ 9.5 (s, 1H), 8.8 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H), 4.5 (s, 2H)
¹⁹F NMR (DMSO-d₆) δ -64.0 (s)
Protocol 2: Synthesis of 3-Amino-4-(trifluoromethyl)picolinohydrazide

Rationale: This step introduces an amino group at the 2-position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen activate the 2- and 4-positions for nucleophilic attack.[8][9]

Materials:

  • 4-(Trifluoromethyl)nicotinohydrazide

  • Ammonia in methanol (7N)

  • Sealed tube or autoclave

  • Heating mantle

Procedure:

  • Place 4-(Trifluoromethyl)nicotinohydrazide (1.0 eq) in a sealed tube.

  • Add a 7N solution of ammonia in methanol.

  • Seal the tube and heat at 120-140 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully open the tube.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Amino-4-(trifluoromethyl)picolinohydrazide.

Parameter Expected Value
Yield 60-70%
Appearance Yellow solid
¹H NMR (DMSO-d₆) δ 9.2 (s, 1H), 8.2 (d, 1H), 7.0 (d, 1H), 6.5 (s, 2H), 4.4 (s, 2H)
¹⁹F NMR (DMSO-d₆) δ -62.5 (s)
Protocol 3: Cyclization to 6-(Trifluoromethyl)pyrazolo[3,4-b]pyridine

Rationale: The final step is a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the pyrazole ring. The choice of the 1,3-dicarbonyl will determine the substituents at the 3- and 5-positions of the pyrazolo[3,4-b]pyridine core.[6]

Materials:

  • 3-Amino-4-(trifluoromethyl)picolinohydrazide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Acetic acid

  • Reflux condenser

Procedure:

  • Dissolve 3-Amino-4-(trifluoromethyl)picolinohydrazide (1.0 eq) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.1 eq).

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the desired 6-(Trifluoromethyl)pyrazolo[3,4-b]pyridine.

Parameter Expected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ 13.5 (s, 1H), 8.6 (d, 1H), 7.5 (d, 1H), 2.6 (s, 3H), 2.5 (s, 3H)
¹⁹F NMR (DMSO-d₆) δ -63.0 (s)

Synthesis of 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological properties, including anticancer and anti-inflammatory activities.[4][10] The synthesis of this scaffold from this compound involves the formation of an amidine intermediate, followed by cyclization.

Synthetic Scheme

Pyridopyrimidine_Synthesis Start This compound Amide 4-(Trifluoromethyl)nicotinamide Start->Amide NH3/MeOH Imidoyl_Chloride N-Aryl-4-(trifluoromethyl)nicotinimidoyl chloride Amide->Imidoyl_Chloride PCl5 or SOCl2 Amidine N-Aryl-4-(trifluoromethyl)nicotinamidine Imidoyl_Chloride->Amidine Amine Cyclization Cyclization with Formamide Amidine->Cyclization Product 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidine Cyclization->Product

Figure 3: Proposed synthesis of 7-(trifluoromethyl)pyrido[4,3-d]pyrimidines.

Protocol 4: Synthesis of 4-(Trifluoromethyl)nicotinamide

Rationale: The conversion of the ester to the primary amide is the first step towards the formation of the amidine. This is a straightforward amidation reaction.

Materials:

  • This compound

  • Ammonia in methanol (7N)

  • Sealed tube

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol in a sealed tube.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to yield 4-(Trifluoromethyl)nicotinamide as a white solid.

Parameter Expected Value
Yield >95%
Appearance White solid
¹H NMR (DMSO-d₆) δ 8.9 (s, 1H), 8.7 (d, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 7.7 (d, 1H)
¹⁹F NMR (DMSO-d₆) δ -64.2 (s)
Protocol 5: Synthesis of N-Aryl-4-(trifluoromethyl)nicotinamidine

Rationale: Amidines are key precursors for the synthesis of pyrimidine rings.[11][12][13] They can be synthesized from the corresponding amide via an imidoyl chloride intermediate.

Materials:

  • 4-(Trifluoromethyl)nicotinamide

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Aromatic amine (e.g., aniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend 4-(Trifluoromethyl)nicotinamide (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and add PCl₅ (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution is formed.

  • Cool the reaction mixture back to 0 °C and add a solution of the aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-Aryl-4-(trifluoromethyl)nicotinamidine.

Parameter Expected Value
Yield 50-65%
Appearance Pale yellow solid
¹H NMR (CDCl₃) δ 8.8 (s, 1H), 8.6 (d, 1H), 7.6 (d, 1H), 7.4-7.2 (m, 5H), 5.0 (br s, 2H)
¹⁹F NMR (CDCl₃) δ -63.8 (s)
Protocol 6: Cyclization to 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidine

Rationale: The final cyclization to form the pyrimidine ring can be achieved by reacting the amidine with a one-carbon synthon, such as formamide.[10]

Materials:

  • N-Aryl-4-(trifluoromethyl)nicotinamidine

  • Formamide

  • High-temperature heating source (e.g., heating mantle with a sand bath)

Procedure:

  • Mix N-Aryl-4-(trifluoromethyl)nicotinamidine (1.0 eq) with an excess of formamide.

  • Heat the mixture at 180-200 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidine.

Parameter Expected Value
Yield 60-75%
Appearance Crystalline solid
¹H NMR (DMSO-d₆) δ 9.4 (s, 1H), 9.2 (s, 1H), 8.9 (d, 1H), 8.0 (d, 1H)
¹⁹F NMR (DMSO-d₆) δ -64.5 (s)

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of pyrazolo[3,4-b]pyridines and pyrido[4,3-d]pyrimidines, two classes of heterocycles with significant potential in drug discovery and development. The strategic application of fundamental organic reactions such as amidation, hydrazinolysis, nucleophilic aromatic substitution, and cyclocondensation allows for the efficient construction of these complex molecular architectures.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of Methyl 4-(trifluoromethyl)nicotinate, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group imparts unique properties to molecules, often enhancing metabolic stability and biological activity.[1][2] This guide details two primary synthetic strategies: a direct synthesis from 4-(trifluoromethyl)nicotinic acid via Fischer esterification and an overview of the multi-step synthesis of the carboxylic acid precursor. The protocols are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and analytical characterization of the final product.

Introduction

This compound is a valuable intermediate in organic synthesis. The pyridine ring offers a versatile scaffold for further functionalization, while the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule.[1] This alteration in electron distribution can lead to enhanced biological activity and improved physicochemical properties in downstream products.[1][2] Consequently, robust and scalable methods for the synthesis of this compound are of high interest to the scientific community.

This application note will focus on the final esterification step to produce this compound from its corresponding carboxylic acid. Additionally, it will provide an overview of established methods for the synthesis of the 4-(trifluoromethyl)nicotinic acid precursor.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of all reagents and products is crucial for safe and effective laboratory work.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Storage Conditions
4-(Trifluoromethyl)nicotinic AcidC₇H₄F₃NO₂191.11Solid-Cool, dry, well-ventilated area
This compoundC₈H₆F₃NO₂205.13Liquid240.4 ± 40.0 at 760 mmHg2-8°C, inert atmosphere

Data sourced from references[3][4][5]

Safety Precautions:

  • 4-(Trifluoromethyl)nicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9] In case of contact with eyes, rinse cautiously with water for several minutes.[6][7]

  • This compound: Causes skin and serious eye irritation, and may cause respiratory irritation.[3] Avoid breathing fumes and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Sulfuric Acid (catalyst): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][6][7][8][9]

Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Precursor)

Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported. A common approach involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.[10][11][12]

Reaction Scheme for Precursor Synthesis:

One reported method involves heating 4-(trifluoromethyl)nicotinonitrile with a sodium hydroxide solution to yield the sodium salt of the carboxylic acid, followed by acidification to precipitate the desired product with high yields (up to 98.3%).[10][11]

Synthesis of this compound via Fischer Esterification

The most direct method for the laboratory-scale synthesis of this compound is the Fischer esterification of 4-(trifluoromethyl)nicotinic acid.[13] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[14][15][16] To drive the reaction towards the product, an excess of the alcohol (methanol) is used.[15][16]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

Materials and Equipment:

  • 4-(Trifluoromethyl)nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)nicotinic acid.

  • Add a significant excess of anhydrous methanol to the flask to serve as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suggested mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.

Characterization and Quality Control

Table 2: Expected Analytical Data

TechniqueExpected Results
TLC Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70). The product will have a higher Rf value than the starting carboxylic acid.
¹H NMR Expected signals for the aromatic protons of the pyridine ring and a singlet for the methyl ester protons.
¹³C NMR Expected signals for the carbons of the pyridine ring, the trifluoromethyl carbon, and the carbonyl and methyl carbons of the ester group.
GC-MS A single major peak corresponding to the molecular weight of the product (205.13 g/mol ). The fragmentation pattern should be consistent with the structure.

Note: Specific NMR chemical shifts and GC retention times should be determined experimentally and compared with reference spectra if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or the amount of catalyst. Ensure methanol is anhydrous.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid hydrolysis of the ester.
Impure Product Incomplete reaction.Optimize reaction time and monitor carefully by TLC.
Inefficient purification.Optimize the solvent system for column chromatography.

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. The Fischer esterification method is a reliable and straightforward approach for this transformation. By following the outlined procedures and safety precautions, researchers can confidently synthesize this important building block for their research and development endeavors.

References

Application Note: Leveraging Methyl 4-(trifluoromethyl)nicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel therapeutics by starting with small, low-complexity molecules.[1][2][3] This application note provides a detailed guide to the strategic use of Methyl 4-(trifluoromethyl)nicotinate, a high-value fragment, in FBDD campaigns. We will explore the unique physicochemical properties conferred by its trifluoromethylated pyridine scaffold, present detailed protocols for its integration into screening and validation workflows, and outline strategies for its evolution from a validated hit to a potent lead compound.

The Rationale: Why this compound?

The power of FBDD lies in the quality of the fragment library.[4] An ideal fragment should be small, soluble, and possess vectors for chemical elaboration.[5] this compound is an exemplary fragment that combines several desirable features for probing biological targets.

Physicochemical & Structural Advantages

The structure of this compound is uniquely suited for FBDD. The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties.[6] It is highly electronegative and lipophilic, which can enhance metabolic stability by shielding adjacent sites from enzymatic degradation and improve membrane permeability.[7][8] The strong carbon-fluorine bond is resistant to cleavage, often leading to improved pharmacokinetic profiles in derivative compounds.[7][9]

Furthermore, the pyridine ring serves as a versatile scaffold, while the methyl ester provides a clear, synthetically tractable handle for "fragment growing"—a key strategy in hit-to-lead optimization.[10][11]

PropertyValue / CharacteristicSignificance in FBDD
Molecular Formula C₈H₆F₃NO₂Low complexity, good starting point.[12][13]
Molecular Weight 205.13 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring better sampling of chemical space.[5][13]
-CF₃ Group Potent electron-withdrawing groupEnhances metabolic stability, modulates pKa, increases lipophilicity, and can improve binding affinity.[7][8][14][15]
Pyridine Core Aromatic HeterocycleProvides a rigid scaffold and potential hydrogen bond accepting capabilities (nitrogen atom).
Methyl Ester (-COOCH₃) Chemical HandleActs as a "poised" vector for synthetic elaboration via amide coupling or other reactions.[16]
The Trifluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine is a well-established strategy in drug design.[17][18] The -CF₃ group, in particular, can:

  • Block Metabolic Oxidation: The robust C-F bonds can prevent metabolic breakdown at or near their point of attachment.[7][19]

  • Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby functionalities, which can alter bioavailability and target engagement.[18][19][20]

  • Enhance Binding Affinity: The lipophilic nature of the -CF₃ group can lead to favorable hydrophobic interactions within a target's binding pocket, while the fluorine atoms can participate in non-canonical hydrogen bonds or dipole interactions.[9]

Experimental Workflow: From Fragment Library to Validated Hit

Integrating this compound into an FBDD campaign follows a structured, multi-stage process designed to identify and validate its interaction with a protein target.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_validate Validation & Characterization cluster_optimize Optimization QC Fragment QC (Purity, Solubility) PrimaryScreen Primary Screen (SPR or NMR) QC->PrimaryScreen Screening-ready stock Orthogonal Orthogonal Screen (e.g., TSA) PrimaryScreen->Orthogonal Preliminary Hits Affinity Affinity Measurement (ITC) Orthogonal->Affinity Confirmed Hits Structure Structural Biology (X-ray Crystallography) Affinity->Structure Validated Hits HitToLead Hit-to-Lead (Fragment Growing) Structure->HitToLead Structural Data SPR_Principle cluster_chip Sensor Chip cluster_detector Detection Protein Immobilized Target Protein Fragment Fragment Signal Binding Event -> Change in Refractive Index -> Signal (RU) Protein->Signal Binding Fragment->Signal Binding Detector Detector Signal->Detector LightSource Light Source LightSource->Protein Polarized Light HitToLead cluster_synthesis Medicinal Chemistry Fragment Validated Hit This compound (Weak Affinity, e.g., µM-mM) Structure Obtain Co-Crystal Structure (Protein-Fragment Complex) Fragment->Structure Analysis Analyze Binding Pocket (Identify empty space, nearby residues) Structure->Analysis AmideCoupling Amide Coupling (at Methyl Ester position) Analysis->AmideCoupling Design Analogs Library Synthesize Small Library of Analogs AmideCoupling->Library Assay Assay Analogs (Determine SAR) Library->Assay Assay->Analysis Iterative Optimization Lead Optimized Lead (Improved Affinity, e.g., nM) Assay->Lead Potent Compound

References

Application Notes and Protocols for the Development of 4-(Trifluoromethyl)nicotinic Acid Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and biological evaluation of novel derivatives of 4-(trifluoromethyl)nicotinic acid. This scaffold is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for creating a diverse chemical library and conducting a tiered biological screening cascade to identify promising lead compounds for therapeutic development in oncology, inflammation, and metabolic disorders.

Introduction: The Rationale for Derivatizing 4-(Trifluoromethyl)nicotinic Acid

4-(Trifluoromethyl)nicotinic acid is a versatile building block in medicinal chemistry.[5] The trifluoromethyl (CF3) group, often described as a "super-methyl" group, is a potent electron-withdrawing substituent that can significantly alter the electronic and steric properties of a molecule.[3][4] Its incorporation into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability.[1][3][4]

Nicotinic acid (niacin) and its derivatives are known to exhibit a range of biological activities, including the modulation of lipid metabolism and anti-inflammatory effects, primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[6][7] By systematically modifying the carboxylic acid moiety of 4-(trifluoromethyl)nicotinic acid, a library of novel amides, esters, and hydrazides can be generated. This library can then be screened to uncover new structure-activity relationships (SAR) and identify derivatives with potent and selective biological activities.

This guide outlines the synthetic strategies to create such a library and provides a detailed roadmap for their biological evaluation, from initial cytotoxicity screening to specific target-based assays.

Synthetic Protocols for Derivative Library Generation

The carboxylic acid group of 4-(trifluoromethyl)nicotinic acid provides a convenient handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.[5] The following protocols describe standard procedures for the synthesis of amides, esters, and hydrazides.

General Workflow for Derivative Synthesis

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Start 4-(Trifluoromethyl)nicotinic Acid Activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) Start->Activation Amide Amide Derivatives Activation->Amide Amide Coupling Ester Ester Derivatives Activation->Ester Esterification Hydrazide Hydrazide Derivative Activation->Hydrazide Hydrazinolysis Amine Primary or Secondary Amine Amine->Amide Alcohol Alcohol Alcohol->Ester Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Screening_Cascade Start Library of 4-(Trifluoromethyl)nicotinic Acid Derivatives Tier1 Tier 1: Primary Screening Start->Tier1 Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Tier1->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory Assay (e.g., Griess Assay for NO) Tier1->AntiInflammatory Tier2 Tier 2: Target-Based Assays Cytotoxicity->Tier2 Non-toxic compounds AntiInflammatory->Tier2 Active compounds GPR109A GPR109A Activation Assay Tier2->GPR109A COX COX-1/COX-2 Inhibition Assay Tier2->COX VEGFR2 VEGFR-2 Kinase Assay Tier2->VEGFR2 Tier3 Tier 3: Cellular and Mechanistic Assays GPR109A->Tier3 COX->Tier3 VEGFR2->Tier3 Cytokine Cytokine Release Assay (TNF-α, IL-6 ELISA) Tier3->Cytokine Lipid Lipid Accumulation Assay Tier3->Lipid Adipocyte Adipocyte Differentiation/Metabolism Assay Tier3->Adipocyte Lead Lead Compound Identification Cytokine->Lead Lipid->Lead Adipocyte->Lead

References

Application Notes and Protocols for Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group, a key pharmacophore, can substantially alter the physicochemical and biological properties of the parent nicotinic acid scaffold, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a comprehensive guide for the safe handling, application, and manipulation of this compound in a research and development setting.

The protocols and safety information herein are synthesized from authoritative safety data sheets and established chemical synthesis literature to ensure both scientific integrity and adherence to best laboratory practices.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is foundational to its safe and effective use.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 175204-82-7[1][2][3][4]
Molecular Formula C₈H₆F₃NO₂[1][2][4]
Molecular Weight 205.13 g/mol [2][3][4]
Appearance Liquid[1]
Boiling Point 240.4 ± 40.0 °C at 760 mmHg[2]
Storage Temperature 2-8°C, under inert atmosphere[1][4]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following safety protocols is mandatory.[5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][2][6]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Laboratory Handling and Storage

Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a stringent PPE policy must be enforced.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[8]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.[8]

  • Respiratory Protection: All manipulations of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is between 2-8°C.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[5][9]

  • Stability: The compound is stable under recommended storage conditions.[9] Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

Spill and Waste Management
  • Spill Procedure: In the event of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] Avoid generating dust or aerosols.[6] Ensure the area is well-ventilated.[5][6]

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Application Protocol: Saponification to 4-(Trifluoromethyl)nicotinic Acid

This protocol details the hydrolysis of this compound to its corresponding carboxylic acid, a common precursor in the synthesis of more complex pharmaceutical intermediates.

Rationale and Mechanism

Saponification is the base-mediated hydrolysis of an ester. In this protocol, sodium hydroxide (NaOH) acts as the base, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the sodium salt of the carboxylic acid and methanol. A final acidic workup protonates the carboxylate to yield the desired 4-(trifluoromethyl)nicotinic acid. This transformation is often a critical step in preparing derivatives for further coupling reactions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Charge flask with Methyl 4-(trifluoromethyl)nicotinate and solvent. C 3. Add NaOH solution to the flask. A->C B 2. Prepare aqueous NaOH solution. B->C D 4. Heat the mixture to reflux (e.g., 100°C) and monitor. C->D E 5. Cool the reaction mixture. D->E F 6. Acidify with HCl to pH 2-3. E->F G 7. Extract with ethyl acetate. F->G H 8. Dry organic layer and concentrate under vacuum. G->H I 9. Obtain final product: 4-(Trifluoromethyl)nicotinic acid. H->I

Caption: Workflow for the saponification of this compound.

Step-by-Step Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 eq). Add water as the solvent.[10]

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 1.5 eq) in deionized water. Add this solution to the flask containing the ester.

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Cooling and Acidification: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully add hydrochloric acid dropwise to adjust the pH to 2-3, which will precipitate the product.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[10]

  • Purification (Optional): The resulting solid can be further purified by recrystallization if necessary.

First Aid Measures

A prompt and appropriate response is critical in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

Application & Protocol Guide: Scale-Up Synthesis of Trifluoromethylated Nicotinates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Trifluoromethylated Nicotinates

The incorporation of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, bioavailability, and binding affinity.[1][2] Trifluoromethylated nicotinates, a class of pyridine-based compounds, are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4][5] Their synthesis, particularly on a large scale, presents a unique set of challenges and considerations that are critical for researchers, scientists, and drug development professionals to understand. This guide provides an in-depth analysis of the key factors to consider when scaling up the synthesis of trifluoromethylated nicotinates, moving from laboratory-scale discovery to pilot-plant and industrial production. We will explore route scouting strategies, process optimization, safety and environmental considerations, and provide a detailed, field-proven protocol for a representative scale-up synthesis.

Part 1: Core Directive - A Structured Approach to Scale-Up

The successful scale-up of trifluoromethylated nicotinate synthesis is not a linear process. It requires a multi-faceted approach that considers economic viability, process safety, and product quality. The following sections are structured to guide the reader through the critical stages of this process.

Route Scouting: Building Block vs. Direct Trifluoromethylation

The first critical decision in any scale-up campaign is the selection of the most appropriate synthetic route. For trifluoromethylated nicotinates, two primary strategies exist: the "building block" approach and direct trifluoromethylation.

  • Building Block Approach: This strategy involves the use of a pre-trifluoromethylated starting material, which is then elaborated to form the desired nicotinate ring system. This approach can be advantageous as it often avoids the handling of potentially hazardous trifluoromethylating agents in the later stages of the synthesis. However, the cost and availability of the starting trifluoromethylated building blocks can be a significant drawback on a large scale.[6]

  • Direct Trifluoromethylation: This approach involves the introduction of the CF3 group onto a pre-formed nicotinate or pyridine ring. While this can be a more convergent and potentially cost-effective strategy, it often involves the use of specialized and energetic trifluoromethylating reagents, which present significant scale-up challenges.[6]

The choice between these two strategies is dictated by a careful analysis of factors such as the cost of raw materials, the number of synthetic steps, the overall yield, and the safety profile of the chosen reagents and intermediates.

Process Optimization: Beyond the Round-Bottom Flask

Once a synthetic route has been selected, the next phase involves rigorous process optimization to ensure the reaction is safe, efficient, and reproducible on a large scale. Key parameters to consider include:

  • Reagent Selection and Stoichiometry: On a laboratory scale, the use of expensive or excess reagents may be acceptable. However, for industrial-scale production, cost-effectiveness is paramount. For instance, while reagents like trifluoroacetic anhydride can be used for trifluoromethylation, their high cost may be prohibitive for large-scale synthesis.[7] Cheaper alternatives, such as methyl chlorodifluoroacetate (MCDFA), are often preferred for industrial applications, despite potential challenges like the need for stoichiometric copper and the formation of byproducts.[7][8]

  • Solvent Selection and Concentration: The choice of solvent is critical for reaction kinetics, product solubility, and ease of workup. On a large scale, factors such as solvent toxicity, flammability, and ease of recovery become major considerations. High reaction concentrations are generally preferred to maximize reactor throughput, but this can lead to issues with mixing and heat transfer.

  • Temperature and Pressure Control: Trifluoromethylation reactions can be highly exothermic. Therefore, precise control of the reaction temperature is crucial to prevent runaway reactions. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. The use of jacketed reactors with efficient cooling systems is essential. Some industrial processes for preparing trifluoromethylated pyridines are conducted under superatmospheric pressure, which requires specialized equipment.[9]

  • Work-up and Purification: The work-up and purification procedures must be scalable and efficient. Extraction, filtration, and crystallization are common techniques used in large-scale production. The choice of purification method will depend on the physical properties of the product and the impurity profile. For example, a simple filtration and washing procedure is often preferred over chromatography for large-scale operations.[10][11]

Safety and Environmental Considerations: A Non-Negotiable Priority

The scale-up of any chemical process introduces new safety and environmental risks that must be carefully managed.

  • Handling of Hazardous Reagents: Many trifluoromethylating agents are toxic, corrosive, or pyrophoric. A thorough understanding of the hazards associated with each reagent is essential, and appropriate personal protective equipment (PPE) and engineering controls must be in place. For instance, hydrogen fluoride (HF) is a highly corrosive and toxic reagent used in some industrial fluorination processes, requiring specialized handling procedures and equipment.[9][12]

  • Exothermic Reactions and Thermal Runaway: As mentioned previously, trifluoromethylation reactions can be highly exothermic. A comprehensive thermal hazard assessment, including differential scanning calorimetry (DSC) and reaction calorimetry studies, should be conducted to determine the potential for a thermal runaway.

  • Gas Evolution: Some trifluoromethylation reactions can generate significant volumes of gas. For example, the use of MCDFA can lead to the formation of carbon dioxide, which can cause foaming and pressure buildup in the reactor.[8] The reactor system must be designed to safely vent any evolved gases.

  • Waste Management: The generation of chemical waste is an unavoidable aspect of chemical synthesis. A key goal of process optimization is to minimize waste generation. The development of a robust waste management plan is essential to ensure compliance with environmental regulations.

Part 2: Scientific Integrity & Logic - A Validated Protocol

The following protocol for the kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate is based on a reported industrial process and highlights the practical application of the principles discussed above.[7] This protocol is designed to be a self-validating system, with clear steps and rationale.

Experimental Protocol: Kilogram-Scale Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate

Reaction Scheme:

Materials and Equipment:

  • Methyl 6-chloro-5-iodonicotinate (1.0 kg, 3.21 mol)

  • Potassium fluoride (KF), spray-dried (0.746 kg, 12.84 mol)

  • Copper(I) iodide (CuI) (2.44 kg, 12.84 mol)

  • Methyl chlorodifluoroacetate (MCDFA) (2.78 kg, 19.26 mol)

  • N,N-Dimethylformamide (DMF) (5.0 L)

  • Toluene (10.0 L)

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

Procedure:

  • Reactor Setup and Inert Atmosphere: The 20 L reactor is thoroughly dried and purged with nitrogen. A continuous nitrogen blanket is maintained throughout the reaction.

  • Reagent Charging: To the reactor, charge DMF (5.0 L), methyl 6-chloro-5-iodonicotinate (1.0 kg, 3.21 mol), KF (0.746 kg, 12.84 mol), and CuI (2.44 kg, 12.84 mol).

  • Heating and Addition of MCDFA: The reaction mixture is heated to 120 °C with vigorous stirring. Once the temperature is stable, MCDFA (2.78 kg, 19.26 mol) is added slowly over a period of 2 hours, maintaining the reaction temperature between 120-125 °C. (CAUTION: The reaction is exothermic, and gas evolution is observed. The addition rate should be carefully controlled to manage the exotherm and prevent excessive foaming.)

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 4-6 hours).

  • Cooling and Quenching: The reaction mixture is cooled to room temperature. Toluene (10.0 L) is added, and the mixture is stirred for 30 minutes.

  • Filtration and Washing: The solid precipitate (copper salts and KF) is removed by filtration. The filter cake is washed with toluene (2 x 2.0 L).

  • Aqueous Work-up: The combined filtrate is washed with 10% aqueous ammonia (3 x 2.0 L) to remove residual copper salts, followed by a water wash (2.0 L).

  • Solvent Removal and Product Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford methyl 6-chloro-5-(trifluoromethyl)nicotinate as a crystalline solid.

Expected Yield: 70-80%

Rationale for Experimental Choices:

  • MCDFA/KF/CuI system: This reagent system is chosen for its cost-effectiveness and proven efficacy on a large scale.[7]

  • DMF as solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction, facilitating the dissolution of the reagents and promoting the desired transformation.

  • Slow addition of MCDFA: This is a critical safety measure to control the exothermic nature of the reaction and prevent a thermal runaway.

  • Toluene for work-up: Toluene is used to dilute the reaction mixture and facilitate the filtration of the solid byproducts.

  • Aqueous ammonia wash: This step is essential for removing the copper catalyst, which can interfere with downstream reactions and contaminate the final product.

Part 3: Visualization & Formatting

Data Presentation
ParameterLaboratory Scale (1 g)Kilogram Scale (1 kg)Key Consideration for Scale-Up
Reactant Methyl 6-chloro-5-iodonicotinateMethyl 6-chloro-5-iodonicotinateConsistent quality and purity of starting material
Reagents CF3COONa, CuI, MCDFAKF, CuI, MCDFACost and availability of reagents in bulk
Solvent DMFDMFSolvent recovery and waste disposal
Temperature 120 °C120-125 °CHeat transfer and management of exotherm
Reaction Time 4-6 hours4-6 hoursProcess monitoring and control
Work-up Extraction, ChromatographyFiltration, Extraction, CrystallizationScalability and efficiency of purification
Yield ~75%70-80%Maintaining high yield and purity at scale

Mandatory Visualization

Scale_Up_Workflow cluster_0 Phase 1: Route Scouting & Feasibility cluster_1 Phase 2: Process Development & Optimization cluster_2 Phase 3: Scale-Up & Production Route_Scouting Route Scouting (Building Block vs. Direct CF3) Feasibility_Analysis Feasibility Analysis (Cost, Safety, Yield) Route_Scouting->Feasibility_Analysis Process_Optimization Process Optimization (Reagents, Solvents, T, P) Feasibility_Analysis->Process_Optimization Selected Route Safety_Assessment Safety Assessment (Thermal Hazards, Gas Evolution) Process_Optimization->Safety_Assessment Analytical_Method_Dev Analytical Method Development Process_Optimization->Analytical_Method_Dev Pilot_Plant_Trials Pilot Plant Trials Safety_Assessment->Pilot_Plant_Trials Analytical_Method_Dev->Pilot_Plant_Trials Full_Scale_Production Full-Scale Production Pilot_Plant_Trials->Full_Scale_Production QA_QC Quality Assurance & Quality Control Full_Scale_Production->QA_QC

Caption: A workflow diagram illustrating the key phases in the scale-up synthesis of trifluoromethylated nicotinates.

Trifluoromethylation_Strategies cluster_0 Building Block Approach cluster_1 Direct Trifluoromethylation Approach Start Synthesis of Trifluoromethylated Nicotinates Building_Block Pre-trifluoromethylated Starting Material Start->Building_Block Nicotinate_Precursor Nicotinate/Pyridine Precursor Start->Nicotinate_Precursor Ring_Formation Nicotinate Ring Formation Building_Block->Ring_Formation Final_Product Trifluoromethylated Nicotinate Ring_Formation->Final_Product Direct_CF3 Direct Introduction of CF3 Group Nicotinate_Precursor->Direct_CF3 Direct_CF3->Final_Product

Caption: A diagram comparing the "Building Block" and "Direct Trifluoromethylation" strategies for synthesizing trifluoromethylated nicotinates.

Conclusion

The scale-up synthesis of trifluoromethylated nicotinates is a complex undertaking that requires a deep understanding of process chemistry, safety engineering, and economic principles. By carefully considering the factors outlined in this guide, from initial route scouting to final production, researchers and drug development professionals can navigate the challenges of scale-up and successfully bring these important molecules from the laboratory to the market. The provided protocol serves as a practical example of how these principles can be applied to achieve a safe, efficient, and scalable synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 4-(trifluoromethyl)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of this critical building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, the efficient synthesis of this compound is of paramount importance.[1] This document provides in-depth, field-proven insights, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The optimal choice often depends on the available starting materials, scale of the reaction, and safety considerations.

  • Ring Construction from Acyclic Precursors: This "bottom-up" approach involves building the pyridine ring with the trifluoromethyl group already incorporated into one of the starting materials. A common example involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by several transformation steps.[2][3] While effective, these multi-step routes can be lengthy and present challenges in optimizing each individual step for overall yield.[4]

  • Late-Stage Trifluoromethylation: This strategy involves introducing the trifluoromethyl (-CF₃) group onto a pre-existing pyridine-3-carboxylate scaffold. Modern trifluoromethylation reagents can be employed, but controlling regioselectivity is a significant challenge. Radical trifluoromethylation of pyridine, for instance, often yields a mixture of 2-, 3-, and 4-substituted isomers, complicating purification and reducing the yield of the desired product.[5]

  • Recommended Two-Step Approach: Hydrolysis and Esterification. A robust and widely adopted strategy involves the synthesis of the intermediate, 4-(trifluoromethyl)nicotinic acid, followed by a classic Fischer esterification to yield the final methyl ester. This approach decouples the complexities of ring formation or trifluoromethylation from the esterification step, allowing for more straightforward optimization. The hydrolysis of a nitrile precursor, such as 4-trifluoromethyl nicotinonitrile, to the carboxylic acid can be achieved in very high yields.[4][6]

This guide will focus on the Recommended Two-Step Approach due to its reliability, high yields, and scalability.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.

Q1: My overall yield is consistently low. Where is the most likely point of failure?

A: Low overall yield is a common problem that can stem from multiple stages of the process. A systematic approach is required. First, analyze the yield of each discrete step: the synthesis of 4-(trifluoromethyl)nicotinic acid and the subsequent esterification. The issue is often not a single large failure but an accumulation of smaller losses. Pay close attention to the work-up and purification steps, as significant product loss can occur during extractions and solvent removal.

Q2: The hydrolysis of 4-trifluoromethyl nicotinonitrile to 4-(trifluoromethyl)nicotinic acid is not going to completion, resulting in a low yield. What can I do?

A: Incomplete hydrolysis is typically due to insufficient reaction time or temperature.

  • Causality: The hydrolysis of a nitrile under basic conditions (e.g., with NaOH) is a robust reaction but requires overcoming an activation energy barrier.[6] The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the nitrile.

  • Solutions:

    • Increase Reaction Temperature: Ensure the reaction mixture is maintained at a sufficient temperature (e.g., 100°C) to drive the reaction forward.[4][6]

    • Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC) or HPLC until the starting nitrile is fully consumed.

    • Ensure Stoichiometry: Use a sufficient excess of the base (e.g., sodium hydroxide) to ensure complete conversion.

Q3: My Fischer esterification of 4-(trifluoromethyl)nicotinic acid is inefficient, leaving a lot of unreacted starting material. How can I improve the conversion rate?

A: Fischer esterification is a reversible equilibrium reaction.[7] To achieve high yields, the equilibrium must be shifted towards the product side.

  • Causality: The reaction involves the acid-catalyzed nucleophilic attack of methanol on the protonated carboxylic acid, with the elimination of water. The presence of water can drive the reverse reaction (ester hydrolysis).

  • Solutions:

    • Use Excess Methanol: Methanol often serves as both the reactant and the solvent. Using a large excess shifts the equilibrium towards the methyl ester product according to Le Châtelier's principle.[8][9]

    • Effective Water Removal: While not always practical on a lab scale, in larger-scale syntheses, a Dean-Stark apparatus could be used. For standard lab protocols, ensuring the use of a potent acid catalyst and sufficient reflux time is key.

    • Catalyst Choice and Loading: Concentrated sulfuric acid is a common and effective catalyst.[8][10] Ensure a sufficient catalytic amount is used. Alternative solid acid catalysts like MoO₃/SiO₂ have also been reported.[11]

    • Reaction Time and Temperature: Refluxing for an adequate period (e.g., 13-17 hours) is often necessary to reach equilibrium.[9][10]

Q4: The final product is impure, and I'm losing yield during purification. What are the best purification strategies?

A: Effective purification is a trade-off between purity and recovery. The choice of method depends on the nature of the impurities.

  • Potential Impurities: The primary impurity is often unreacted 4-(trifluoromethyl)nicotinic acid.

  • Purification Strategies:

    • Acid-Base Extraction: During the work-up, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove any unreacted acidic starting material.[8][9] Be cautious not to use a strong base, which could hydrolyze the desired ester product.

    • Column Chromatography: For high-purity requirements, silica gel column chromatography is effective. A solvent system like petroleum ether/ethyl acetate can be used to separate the less polar product from the more polar starting acid.[10]

    • Recrystallization: If the final product is a solid at room temperature (Melting Point: ~39-42°C), recrystallization from a suitable solvent system can be an excellent method to achieve high purity.[8][12]

    • Vacuum Distillation: Given its boiling point, vacuum distillation is a viable option for purification, particularly on a larger scale, to remove non-volatile impurities.[9]

Section 3: Recommended Experimental Protocols

The following protocols represent a reliable, two-step method for synthesizing this compound with a focus on maximizing yield.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Nitrile Hydrolysis

This protocol is adapted from high-yield procedures described in the literature.[4][6]

Materials:

  • 4-Trifluoromethyl nicotinonitrile

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium hydroxide (e.g., 150 g) and water (e.g., 500 mL). Stir until the NaOH is fully dissolved.

  • Add 4-trifluoromethyl nicotinonitrile (e.g., 172 g) to the solution.

  • Heat the mixture to 100°C with vigorous stirring. The solid should dissolve, forming a clear solution.

  • Maintain the reaction at 100°C for 5-8 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully acidify the solution with concentrated HCl to a pH of 2-3. A white solid will precipitate.

  • Cool the mixture further to maximize precipitation, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid. A yield of over 90% can be expected.[6]

Protocol 2: Fischer Esterification to this compound

This protocol is a standard Fischer esterification adapted for this specific substrate.[8][9]

Materials:

  • 4-(Trifluoromethyl)nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a dry round-bottom flask, dissolve the 4-(trifluoromethyl)nicotinic acid (1.0 eq) in a large excess of methanol (e.g., 15-20 mL per gram of acid).

  • Place the flask in an ice bath and, with stirring, slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Maintain reflux for 12-18 hours. Monitor the reaction progress by TLC until the starting acid is consumed.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound. Further purification can be performed if necessary.

Section 4: Data-Driven Optimization

For ease of reference, the following tables summarize key parameters for optimizing the synthesis and troubleshooting common problems.

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterRecommended ConditionRationale
Substrate 4-(Trifluoromethyl)nicotinic AcidPrecursor acid for esterification.
Reagent/Solvent Methanol (Anhydrous)Acts as both reactant and solvent; excess drives equilibrium.[9]
Catalyst Conc. H₂SO₄ (98%)Strong acid catalyst protonates the carbonyl, increasing electrophilicity.[10]
Temperature Reflux (~65°C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12-18 hoursAllows the reversible reaction to approach completion.[9][10]
Typical Yield >80% (after purification)Dependent on driving the equilibrium and minimizing work-up losses.

Table 2: Troubleshooting Guide Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Nitrile Hydrolysis 1. Incomplete reaction (time/temp).2. Insufficient base.1. Increase reflux time/temp to 100°C.2. Ensure molar excess of NaOH.[6]
Incomplete Esterification 1. Reaction has not reached equilibrium.2. Water present in the reaction.3. Inactive catalyst.1. Increase reflux time.2. Use anhydrous methanol and a drying tube.3. Use fresh, concentrated H₂SO₄.
Product Loss During Work-up 1. Incomplete extraction.2. Emulsion formation.3. Hydrolysis of ester during neutralization.1. Perform multiple extractions (3x).2. Add brine to break emulsions.3. Use NaHCO₃ (mild base) and do not stir vigorously for extended periods.
Final Product Impure 1. Unreacted starting acid.2. Side products from synthesis.1. Perform a NaHCO₃ wash during work-up.2. Purify via column chromatography or recrystallization.[8][10]

Section 5: Visual Guides and Workflows

To better illustrate the process, the following diagrams outline the synthesis workflow and a logical troubleshooting tree.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Fischer Esterification A 4-Trifluoromethyl nicotinonitrile B Reaction: NaOH, H₂O, 100°C A->B C Work-up: Acidification (HCl) B->C D 4-(Trifluoromethyl)nicotinic Acid (Solid) C->D E Reaction: Methanol (excess), H₂SO₄ (cat.), Reflux D->E Intermediate Product F Work-up: Neutralization (NaHCO₃), Extraction (EtOAc) E->F G Purification: Drying & Solvent Removal F->G H This compound (Final Product) G->H

Caption: Overall synthesis workflow for this compound.

G action_node action_node end_node end_node start Low Overall Yield? q1 Is Esterification Step Incomplete? (Check TLC/HPLC) start->q1 q2 Is Starting Acid (Precursor) Impure? q1->q2  No a1 Increase Reflux Time Use Excess Methanol Check Catalyst Activity q1->a1  Yes q3 Significant Product Loss During Work-up? q2->q3  No a2 Repurify the Starting 4-(trifluoromethyl)nicotinic acid q2->a2  Yes a3 Perform Multiple Extractions Wash with Brine Use Mild Base (NaHCO₃) q3->a3  Yes a4 Troubleshoot Hydrolysis Step (See FAQ Q2) q3->a4  No end Yield Optimized a1->end a2->end a3->end a4->end

Caption: Troubleshooting decision tree for low yield issues.

References

common side reactions in the synthesis of 4-(trifluoromethyl)nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(trifluoromethyl)nicotinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Introduction

4-(Trifluoromethyl)nicotinic acid is a critical building block in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, while well-documented, is often plagued by a series of side reactions that can impact yield, purity, and scalability. This guide will explore the causality behind these experimental challenges and provide robust, validated protocols to overcome them.

Part 1: Troubleshooting Guides - A Mechanistic Approach

This section is structured around common synthetic routes and the specific problems that can arise.

Route 1: From 4-Picoline via Chlorination and Halogen Exchange (Halex) Reaction

This is a widely used industrial route which involves the radical chlorination of the methyl group of 4-picoline to form 4-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction to yield 4-(trifluoromethyl)pyridine, and finally oxidation/hydrolysis to the desired nicotinic acid.

Synthesis_Route_1 4-Picoline 4-Picoline 4-(Trichloromethyl)pyridine 4-(Trichloromethyl)pyridine 4-Picoline->4-(Trichloromethyl)pyridine Cl2, hv or initiator 4-(Trifluoromethyl)pyridine 4-(Trifluoromethyl)pyridine 4-(Trichloromethyl)pyridine->4-(Trifluoromethyl)pyridine HF or KF (Halex) 4-(Trifluoromethyl)nicotinic acid 4-(Trifluoromethyl)nicotinic acid 4-(Trifluoromethyl)pyridine->4-(Trifluoromethyl)nicotinic acid Oxidation/Hydrolysis

Caption: Synthetic route from 4-picoline.

Q1: My chlorination of 4-picoline is producing a complex mixture of over-chlorinated by-products on the pyridine ring. How can I improve the selectivity for the trichloromethyl group?

A1: Understanding the Cause and Implementing Solutions

  • The Chemistry: The free-radical chlorination of picolines is a stepwise process. While the initial chlorination of the methyl group is relatively selective, forcing the reaction to completion to form the trichloromethyl group often requires harsh conditions (high temperatures and high chlorine concentration) which can lead to competing electrophilic chlorination on the electron-deficient pyridine ring. This results in the formation of various chlorinated and polychlorinated picoline derivatives, which are difficult to separate.[3][4] High temperatures can even lead to the formation of pentachloropyridine.[3]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain the reaction temperature within the optimal range. For vapor-phase chlorination, temperatures between 250°C and 450°C are generally recommended to avoid over-chlorination.[3]

    • Molar Ratio of Reactants: Carefully control the molar ratio of chlorine to the picoline substrate. A stepwise increase in the chlorine feed as the reaction progresses can help to maintain selectivity.

    • Use of Initiators: Utilize radical initiators like AIBN (azobisisobutyronitrile) or UV light to facilitate the chlorination of the methyl group at lower temperatures, thus minimizing ring chlorination.

    • Inert Diluent: Employing an inert diluent gas (e.g., nitrogen, argon) in vapor-phase reactions can help to control the concentration of chlorine and the reaction temperature.[4]

    • Catalyst Selection: For certain transformations, the use of catalysts can enhance selectivity. For instance, in some cases, Lewis acid catalysts may be employed.

  • Data Summary: Impact of Temperature on Selectivity

Reaction TemperatureDesired Product SelectivityOver-chlorinated By-products
< 250°CLow conversionMinimal
250°C - 450°CHighModerate
> 450°CDecreasingSignificant increase

Q2: The Halex reaction of 4-(trichloromethyl)pyridine is incomplete, yielding a mixture of -CCl2F and -CClF2 substituted pyridines. How can I drive the reaction to completion?

A2: Optimizing the Halogen Exchange Reaction

  • The Chemistry: The Halex reaction is a nucleophilic substitution where fluoride ions replace chloride ions.[5][6] The reaction is typically heterogeneous, involving a solid fluoride source (like KF or CsF) and an organic substrate in a high-boiling polar aprotic solvent. Incomplete reaction is often due to the low solubility and nucleophilicity of the fluoride salt, or deactivation of the fluoride source. The presence of partially fluorinated intermediates like chlorodifluoromethyl ethers can be a significant purification challenge.[7]

  • Troubleshooting Protocol:

    • Fluoride Source: Anhydrous potassium fluoride (KF) is a common and cost-effective choice. Ensure it is finely powdered and thoroughly dried before use to maximize its reactivity. For more challenging substrates, the more soluble cesium fluoride (CsF) can be used.

    • Solvent Selection: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are essential to solubilize the reactants and achieve the necessary reaction temperatures.[6][8]

    • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst (e.g., quaternary ammonium or phosphonium salts, crown ethers) can significantly enhance the rate of reaction by transporting the fluoride ion into the organic phase.[5]

    • Temperature and Reaction Time: These reactions often require high temperatures (150-250°C). Monitor the reaction progress by GC-MS or 19F NMR to determine the optimal reaction time and ensure complete conversion.

    • Removal of By-products: Ensure the reaction is conducted under anhydrous conditions to prevent the formation of by-products from the hydrolysis of the trichloromethyl group.

  • Diagram: Role of Phase-Transfer Catalyst in Halex Reaction

Halex_Mechanism cluster_organic Organic Phase cluster_aqueous Solid Phase (KF) Substrate R-CCl3 Product R-CF3 Substrate->Product 3F- PTC_Cl Q+Cl- Product->PTC_Cl:head 3Cl- PTC_F Q+F- PTC_F:tail->Substrate KF K+F- PTC_Cl:tail->KF Ion Exchange

Caption: Action of a phase-transfer catalyst (Q+).

Route 2: Direct Trifluoromethylation of Nicotinic Acid Derivatives

This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing nicotinic acid scaffold.

Q3: I am attempting a direct trifluoromethylation of a nicotinic acid derivative using a radical source, but I am getting a mixture of regioisomers. How can I improve the regioselectivity for the 4-position?

A3: Controlling Regioselectivity in Radical Reactions

  • The Chemistry: Direct C-H trifluoromethylation of pyridines using radical sources (e.g., from Togni's reagent or Langlois' reagent) often suffers from a lack of regioselectivity due to the high reactivity of the trifluoromethyl radical.[9] The electron-deficient nature of the pyridine ring can lead to attack at multiple positions, resulting in a mixture of 2-, 3-, and 4-trifluoromethylated products.

  • Troubleshooting Protocol:

    • Directing Groups: The use of a directing group on the pyridine ring can significantly influence the position of trifluoromethylation. While this may require additional synthetic steps to install and remove the directing group, it is a powerful strategy for controlling regioselectivity.

    • Reaction Conditions: The choice of solvent, temperature, and radical initiator can influence the selectivity of the reaction. Systematic screening of these parameters is recommended.

    • Alternative Reagents: Explore different trifluoromethylating agents. Some reagents may exhibit higher selectivity for certain positions on the pyridine ring based on their steric and electronic properties.

    • Protecting Groups: The electronic properties of the pyridine ring can be modulated by the use of protecting groups on the nitrogen atom or other functional groups, which can in turn influence the regioselectivity of the radical attack.

Part 2: Frequently Asked Questions (FAQs)

Q4: Is the trifluoromethyl group stable to the harsh acidic or basic conditions often used in the synthesis and work-up?

A4: The trifluoromethyl group is generally very stable to a wide range of chemical conditions, including strong acids and bases, which is one of the reasons for its prevalence in pharmaceuticals and agrochemicals.[10][11] The C-F bond is exceptionally strong, and the CF3 group is a poor leaving group. However, under extremely harsh conditions (e.g., very high temperatures in the presence of strong nucleophiles), degradation can occur, but this is not a common side reaction under typical synthetic protocols.

Q5: I am observing some decarboxylation of my 4-(trifluoromethyl)nicotinic acid product during purification. How can I avoid this?

A5: While the trifluoromethyl group is stabilizing, decarboxylation of nicotinic acids can be induced by heat, particularly in the presence of copper salts or in acidic or basic media at elevated temperatures.

  • Preventative Measures:

    • Avoid Excessive Heat: During purification steps like distillation or recrystallization, use the lowest possible temperatures. Vacuum distillation is preferred over atmospheric distillation.

    • pH Control: Maintain a neutral pH during work-up and purification whenever possible. If the product is isolated by precipitation from an acidic or basic solution, perform this step at a low temperature and do not prolong the exposure to extreme pH.

    • Catalyst Removal: Ensure complete removal of any metal catalysts (e.g., copper) used in the preceding steps, as they can catalyze decarboxylation at elevated temperatures.

Q6: What are the best methods for purifying 4-(trifluoromethyl)nicotinic acid from its chlorinated precursors?

A6: The purification can be challenging due to the similar physical properties of the desired product and its chlorinated analogs.

  • Recommended Purification Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. A careful selection of the solvent system is crucial. Common solvents include water, ethanol, or mixtures of ethyl acetate and hexanes.

    • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities (like remaining chlorinated precursors), and then the aqueous layer is acidified to precipitate the pure nicotinic acid.

    • Chromatography: For laboratory-scale purifications or when high purity is required, column chromatography on silica gel can be effective. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often used.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Nicotinate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nicotinate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of nicotinate esters, particularly focusing on overcoming low conversion rates.

Introduction

Nicotinate esters are vital intermediates in the pharmaceutical and agrochemical industries[1]. While Fischer-Speier esterification is a classical and widely used method for their synthesis, achieving high conversion rates can be challenging due to the reaction's equilibrium nature and potential side reactions[2]. This guide provides in-depth, field-proven insights to help you diagnose and rectify issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of nicotinic acid has a very low yield. What are the most likely causes?

A1: Low yield in Fischer esterification is most commonly attributed to the presence of water, which shifts the reaction equilibrium back towards the starting materials (Le Châtelier's principle)[3][4][5]. Other significant factors include:

  • Incomplete Reaction: Insufficient reaction time or temperature can prevent the reaction from reaching equilibrium[6].

  • Catalyst Issues: An inadequate amount or inactive acid catalyst will result in a slow and incomplete reaction[7].

  • Substrate Purity: Impurities in the nicotinic acid starting material can lead to side reactions and lower the yield of the desired ester[6].

  • Workup Problems: The ester product can be hydrolyzed back to the carboxylic acid during the workup phase if not performed carefully[6][7].

Q2: How does water affect the esterification process, and how can I effectively remove it?

A2: Water is a product of the esterification reaction. Its presence can hydrolyze the ester, reversing the reaction and thus lowering the final yield[3][5]. The catalytic activity of strong acid catalysts like sulfuric acid can also be significantly inhibited by water[8].

Effective water removal is crucial for driving the reaction to completion. Common methods include:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method where the reaction is conducted in a solvent (like toluene or hexane) that forms an azeotrope with water[4][9][10]. The azeotrope boils, and upon condensation, the water separates from the immiscible solvent in the trap and can be removed[9][10].

  • Using an Excess of Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side[4][6][11]. Often, the alcohol itself can serve as the reaction solvent[12].

  • Drying Agents: Molecular sieves or anhydrous salts can be added to the reaction mixture to sequester the water as it is formed[2][13].

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The presence of multiple spots on a TLC plate suggests a mixture of unreacted starting material, the desired product, and potential side products. For nicotinate esterification, common side products include:

  • Unreacted Nicotinic Acid: This will appear as a baseline spot on the TLC.

  • Diester Impurities: If your starting nicotinic acid is contaminated with di-acids like isocinchomeronic acid (a common impurity from the synthesis of 6-methylnicotinic acid), you may form a diester byproduct[6].

  • Decarboxylation Products: At elevated temperatures, nicotinic acids can undergo decarboxylation[6]. For example, 6-methylnicotinic acid can decarboxylate to form 2-methylpyridine[6].

  • N-Methylated Byproducts: While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation can occur if using certain methylating agents[6].

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low yields in nicotinate esterification.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Nicotinate Ester Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Check_Purity Verify Starting Material Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction High SM spot Side_Products Side Products Present? Check_Reaction->Side_Products Multiple product spots Hydrolysis Potential for Hydrolysis? Check_Workup->Hydrolysis Impurity_Issue Impurity in Starting Material? Check_Purity->Impurity_Issue Action_Time_Temp Increase Reaction Time/Temp Use Dean-Stark Trap Increase Catalyst Load Incomplete_Reaction->Action_Time_Temp Action_Optimize Optimize Temp/Time Purify Starting Material Side_Products->Action_Optimize Action_Workup Neutralize at Low Temp Minimize Water Contact Hydrolysis->Action_Workup Action_Purify_SM Recrystallize Starting Material Impurity_Issue->Action_Purify_SM

Caption: Troubleshooting logic for low yield in nicotinate esterification.

Data Table: Common Issues and Solutions
Symptom Potential Cause Recommended Action Reference
Reaction stalls (TLC shows no change) 1. Equilibrium Reached: Water produced is inhibiting the forward reaction. 2. Inactive Catalyst: Catalyst has been deactivated, possibly by water.1. Implement a Dean-Stark trap to remove water azeotropically. 2. Add fresh, anhydrous acid catalyst. Ensure all reagents and glassware are dry.[8],[9],[4]
Low isolated yield after workup 1. Product Hydrolysis: Ester hydrolyzed back to the carboxylic acid during aqueous washes, especially if pH is not controlled. 2. Product Loss: Ester is partially soluble in the aqueous layer.1. Perform neutralization with a cold saturated solution of a weak base (e.g., NaHCO₃) and work quickly. 2. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6],[7],[14]
Presence of unexpected byproducts 1. High Reaction Temperature: Can lead to decarboxylation of the nicotinic acid. 2. Impure Starting Material: Contaminants in the nicotinic acid are reacting to form other products.1. Reduce the reaction temperature and monitor the reaction progress closely. 2. Purify the starting nicotinic acid by recrystallization before use.[6]
Reaction is very slow 1. Insufficient Catalyst: Not enough acid catalyst to promote the reaction at a reasonable rate. 2. Steric Hindrance: Bulky alcohol or substituted nicotinic acid can slow the reaction.1. Increase the amount of acid catalyst. 2. Increase the reaction temperature and/or time. Consider alternative, more reactive esterification methods if the issue persists.[6],[1]

Experimental Protocols

Protocol 1: Fischer Esterification of Nicotinic Acid with a Dean-Stark Trap

This protocol is optimized for driving the reaction to completion by removing water.

Materials:

  • Nicotinic acid

  • Alcohol (e.g., n-butanol)

  • Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid or concentrated H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser[10][12].

  • To the flask, add nicotinic acid, a 3-5 fold molar excess of the alcohol, and toluene (sufficient to fill the Dean-Stark trap).

  • Add the acid catalyst (e.g., 5 mol% p-toluenesulfonic acid).

  • Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap[4].

  • Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete[1][12].

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer carefully with cold, saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude nicotinate ester.

  • Purify the crude product by distillation or column chromatography as needed[15][16].

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Nicotinic_Acid Nicotinic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Nicotinic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Nicotinate_Ester Nicotinate Ester Protonated_Ester->Nicotinate_Ester - H+

Caption: The mechanism of Fischer esterification of nicotinic acid.

Alternative Esterification Methods

If Fischer esterification consistently provides low yields, especially with sensitive substrates, consider these alternatives:

Data Table: Comparison of Esterification Methods
Method Reagents Conditions Advantages Disadvantages Typical Yield Reference
Via Acyl Chloride Nicotinic acid, SOCl₂ or (COCl)₂, AlcoholTypically two steps: acyl chloride formation then reaction with alcohol.High reactivity of the acyl chloride drives the reaction to completion.Harsh reagents (SOCl₂), potential for side reactions.~45% (overall)[1]
Steglich Esterification Nicotinic acid, Alcohol, DCC/EDC, DMAPMild, often room temperature.High yields, suitable for acid-sensitive substrates.Stoichiometric coupling agents needed, byproduct removal (DCU) required.~88%[1]
Mitsunobu Reaction Nicotinic acid, Alcohol, PPh₃, DEAD/DIADMild, 0°C to room temperature.Mild conditions, stereochemical inversion at the alcohol center.Stoichiometric reagents, formation of byproducts (triphenylphosphine oxide).Moderate to High[1]
Transesterification Nicotinate ester, Alcohol, Base or Acid catalyst70°C - 120°CAvoids the use of free acid, can be driven to completion by removing the alcohol byproduct.Requires a pre-existing ester, basic conditions may not be suitable for all substrates.83% - 87%[1],[17]

References

alternative catalysts for the synthesis of Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(trifluoromethyl)nicotinate and related trifluoromethylated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common questions and troubleshooting strategies for challenges encountered during synthesis, with a focus on modern, alternative catalytic methods.

PART 1: Catalyst Selection & Strategy FAQs

This section addresses fundamental questions regarding the selection of catalytic systems for the efficient synthesis of the target molecule, moving beyond classical approaches to highlight contemporary, field-proven alternatives.

Q1: What are the primary challenges in synthesizing this compound, and how does the choice of catalyst play a critical role?

Answer: The synthesis of this compound presents two main challenges: the inertness of the C-H bond at the 4-position of the pyridine ring and the controlled introduction of the highly electronegative trifluoromethyl (CF₃) group. The CF₃ group is a crucial pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][2]

Traditionally, harsh conditions were required, often involving multi-step sequences starting from pre-functionalized building blocks.[3][4] Modern catalytic methods aim to overcome these hurdles by providing milder and more direct routes. The choice of catalyst is paramount as it dictates the reaction mechanism and, consequently, the feasibility of the transformation.

  • Palladium-based catalysts , while historically significant for cross-coupling, often struggle with the reductive elimination of Ar-CF₃ from Pd(II) intermediates, although advances have been made.[2][5]

  • Copper-based catalysts have emerged as a more economical and effective alternative.[6][7][8] They operate through different mechanistic pathways, often involving Cu(I)/Cu(III) cycles or radical intermediates, which are more amenable to forming the challenging C-CF₃ bond.[6]

  • Photoredox catalysis offers a paradigm shift, using visible light to generate highly reactive CF₃ radicals under exceptionally mild, room-temperature conditions.[9][10][11] This approach avoids the need for strong oxidants or high temperatures, preserving sensitive functional groups.

Q2: What are the leading alternative catalytic systems for introducing a trifluoromethyl group onto a nicotinate scaffold?

Answer: The most promising alternative catalysts are centered around copper-mediation and photoredox-initiation. Direct C-H trifluoromethylation of the nicotinate ring is challenging; therefore, most successful strategies involve the trifluoromethylation of a precursor, such as a 4-halo or 4-boronic acid substituted nicotinate.

1. Copper-Catalyzed Systems

Copper catalysis is a robust and scalable method for the trifluoromethylation of aryl halides.[12] This is highly relevant for synthesizing the target compound from precursors like Methyl 4-chloro- or 4-iodonicotinate.

  • Mechanism: The reaction often proceeds via a Cu(I) catalyst that reacts with the CF₃ source and the aryl halide. While a classic oxidative addition/reductive elimination cycle is possible, many copper-catalyzed trifluoromethylations are proposed to involve radical pathways or single-electron transfer (SET) mechanisms, especially when paired with photoredox systems.[6][7]

  • Advantages: Copper is significantly less expensive than palladium. These reactions often exhibit high functional group tolerance and can be run at moderate temperatures.[1]

  • Common Catalysts: CuI, CuTC (copper(I) thiophene-2-carboxylate), (MeCN)₄CuPF₆.[1]

2. Photoredox Catalysis

This approach uses a photocatalyst (typically based on Iridium or Ruthenium) that becomes a powerful oxidant or reductant upon excitation with visible light.[10][11]

  • Mechanism: The excited photocatalyst engages in a single-electron transfer (SET) with an electrophilic CF₃ source (like Togni's or Umemoto's reagent).[9] This generates a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring or participates in a dual catalytic cycle with another metal like copper.[13]

  • Advantages: Extremely mild reaction conditions (often room temperature) using a simple light source (e.g., household bulb or blue LEDs), exceptional functional group tolerance, and the ability to engage in novel reaction pathways.[10][14]

  • Common Catalysts: [Ru(bpy)₃]Cl₂, [Ir(ppy)₂(dtb-bpy)]PF₆.

Below is a diagram illustrating the general principle of photoredox catalysis for generating a trifluoromethyl radical.

G cluster_cycle Catalytic Cycle cluster_reaction Substrate Reaction PC Photocatalyst (PC) (e.g., Ru(II)) PC_star Excited State (PC*) (Strong Reductant) PC->PC_star Visible Light (hν) PC_ox Oxidized PC (e.g., Ru(III)) PC_star->PC_ox Single Electron Transfer (SET) CF3_reagent Electrophilic Reagent (e.g., Togni's Reagent) PC_ox->PC Regeneration CF3_radical •CF₃ Radical CF3_reagent->CF3_radical Reduction Substrate Substrate (e.g., Aryl Halide) CF3_radical->Substrate Radical Addition / Cross-Coupling Product CF₃-Product

Caption: General mechanism of photoredox catalysis for trifluoromethylation.

Q3: How do I select the appropriate trifluoromethylating reagent for my catalytic system?

Answer: The choice of CF₃ source is as critical as the catalyst. Reagents are broadly classified as nucleophilic, electrophilic, or radical precursors. For the alternative catalytic systems discussed, electrophilic reagents are most common.[15]

Reagent ClassKey ExamplesTypical Catalytic SystemMechanism of •CF₃ GenerationKey Characteristics
Hypervalent Iodine Togni Reagents I & II[16][17][18]Photoredox, Copper-CatalyzedSingle-electron reduction by photocatalyst or metal.Bench-stable solids, highly effective, broad scope. Togni Reagent II can be explosive under heat.[16][19]
Sulfonium Salts Umemoto Reagents[20][21]Photoredox, Copper-CatalyzedSingle-electron reduction.Highly reactive, powerful electrophilic reagents. Some derivatives are more thermally stable than others.
Sulfinate Salts Langlois Reagent (CF₃SO₂Na)[22]Radical (often with an oxidant like tBuOOH), PhotoredoxOxidation followed by SO₂ extrusion.Inexpensive and easy to handle solid. Often requires a stoichiometric oxidant.[22][23]
Sulfonyl Chlorides CF₃SO₂Cl (Triflyl Chloride)PhotoredoxDirect single-electron reduction by excited photocatalyst.Gaseous/low-boiling liquid, inexpensive source of •CF₃.[10][13]

Expert Insight: For photoredox catalysis, Togni's and Umemoto's reagents are excellent starting points due to their high reactivity and well-documented success in generating CF₃ radicals via SET.[9][24][25] For kilogram-scale synthesis where cost is a major driver, systems based on the Langlois reagent or even trifluoroacetic anhydride have been developed, though they may require more rigorous process optimization.[12]

PART 2: Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed Trifluoromethylation of a Halogenated Nicotinate

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Cu(I) source may have oxidized to inactive Cu(II) due to exposure to air. The ligand may be inappropriate for the substrate.

    • Solution: Use fresh, high-purity CuI or another Cu(I) source. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Screen different ligands; for trifluoromethylation, nitrogen-based ligands like 1,10-phenanthroline are often effective.[6]

  • Poor Substrate Reactivity:

    • Cause: The choice of halide is critical. The reactivity order is typically I > Br > Cl. An aryl chloride precursor may be too unreactive under standard conditions.

    • Solution: If possible, switch to the corresponding iodo- or bromo-nicotinate. For less reactive halides, higher temperatures, more forcing conditions, or a more electron-rich ligand may be required.

  • Solvent Effects:

    • Cause: The solvent can dramatically influence catalyst solubility and reactivity.

    • Solution: Aprotic polar solvents like DMF, NMP, or DMSO are commonly used. Perform a solvent screen to identify the optimal medium for your specific substrate and catalyst system.

  • Reagent Decomposition:

    • Cause: The CF₃ source may be decomposing before it can react productively.

    • Solution: For reagents like CF₃SO₂Na, ensure the oxidant is added correctly and at the right temperature. For Togni's reagent, avoid excessive heat.[16]

G start Low Yield in Cu-Catalyzed Trifluoromethylation q1 Is the reaction under inert atmosphere? start->q1 a1_no Action: Purge system with N₂/Ar. Use fresh, anhydrous solvent. q1->a1_no No q2 What is the halide on the nicotinate? q1->q2 Yes a2_cl Action: Increase temperature. Screen more active ligands. Consider switching to Br or I. q2->a2_cl Cl a2_br_i Proceed to next check. q2->a2_br_i Br / I q3 Is the Cu(I) catalyst fresh? a2_br_i->q3 a3_no Action: Use a fresh bottle of CuI. Consider a more soluble source like (MeCN)₄CuPF₆. q3->a3_no No end Re-evaluate solvent and CF₃ reagent stability. q3->end Yes

Caption: Troubleshooting workflow for low yield in copper-catalyzed reactions.

Issue 2: Catalyst Decomposition or Low Quantum Yield in Photoredox Catalysis

Possible Causes & Solutions:

  • Catalyst Quenching:

    • Cause: The excited state of the photocatalyst is being quenched non-productively by solvent, impurities, or the substrate/product itself.

    • Solution: Ensure all reagents and solvents are pure and degassed. Degassing via sparging with an inert gas or through freeze-pump-thaw cycles is crucial to remove oxygen, a known quencher. If the product is colored, it may absorb light and interfere with the catalyst; in this case, monitor the reaction and stop it at optimal conversion.

  • Incorrect Wavelength:

    • Cause: The light source's emission spectrum does not sufficiently overlap with the absorption spectrum of the photocatalyst.

    • Solution: Match your light source to your catalyst. Ru(bpy)₃²⁺ absorbs strongly in the blue region (~452 nm), making blue LEDs ideal. Ir complexes often have broader absorption profiles. Check the catalyst's UV-Vis spectrum.

  • Insufficient Light Penetration:

    • Cause: The reaction mixture is too concentrated or has become cloudy/heterogeneous, preventing light from reaching all parts of the solution.

    • Solution: Dilute the reaction mixture. If solids are present, ensure vigorous stirring. For larger scales, consider using a reactor designed for photochemistry (e.g., with an immersion well lamp) to ensure even irradiation.

PART 3: Experimental Protocols

Disclaimer: These are general protocols and must be adapted and optimized for specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Copper-Catalyzed Trifluoromethylation of Methyl 4-Iodonicotinate

This protocol is adapted from methodologies for copper-catalyzed trifluoromethylation of aryl halides using Togni's Reagent.[1][6]

Materials:

  • Methyl 4-iodonicotinate (1.0 equiv)

  • Togni's Reagent II (1.5 equiv)[16]

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 equiv) and 1,10-phenanthroline (0.1 equiv).

  • Evacuate and backfill the flask with Nitrogen or Argon three times.

  • Add Methyl 4-iodonicotinate (1.0 equiv) and Togni's Reagent II (1.5 equiv).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.2 M.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its identity and purity.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of Methyl 4-Iodonicotinate

This protocol is a conceptual application of dual copper/photoredox catalysis for trifluoromethylation.[6][13]

Materials:

  • Methyl 4-iodonicotinate (1.0 equiv)

  • Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)[21]

  • --INVALID-LINK--₂ (0.02 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a reaction vial, combine Methyl 4-iodonicotinate (1.0 equiv), Umemoto's reagent (1.2 equiv), --INVALID-LINK--₂ (0.02 equiv), and CuTC (0.1 equiv).

  • Add anhydrous, degassed MeCN to achieve a substrate concentration of 0.1 M.

  • Seal the vial and place it in front of a blue LED light source with a fan for cooling (to maintain room temperature).

  • Stir the reaction vigorously to ensure even illumination.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the light source and concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

References

avoiding hydrolysis of Methyl 4-(trifluoromethyl)nicotinate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(trifluoromethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address a critical challenge frequently encountered during synthetic workups: the unintended hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. Our goal is to provide you with the expert insights and validated protocols necessary to ensure the integrity of your compound.

Troubleshooting Guide: Unintended Hydrolysis

Hydrolysis during workup is a common pitfall that leads to yield loss and purification challenges. This section provides direct answers and actionable protocols to diagnose and solve this issue.

Q1: I'm losing my product during the workup. Why is my this compound hydrolyzing?

A1: The primary cause of hydrolysis is exposure to basic (alkaline) aqueous conditions, a reaction known as saponification.[1] this compound is particularly susceptible to this reaction for two key electronic reasons:

  • Electron-Withdrawing Trifluoromethyl Group: The -CF₃ group at the 4-position is strongly electron-withdrawing. This effect is relayed through the pyridine ring to the carbonyl carbon of the ester, making it more electrophilic and thus a more attractive target for nucleophilic attack by hydroxide ions (OH⁻).[2]

  • Irreversible Reaction: The saponification mechanism begins with the attack of a hydroxide ion on the ester's carbonyl carbon.[1] While the initial steps are theoretically reversible, the final step is an acid-base reaction where the newly formed carboxylic acid is immediately deprotonated by the basic alkoxide. This step is essentially irreversible under basic conditions and drives the reaction to completion, preventing the ester from being reformed.

Standard workup procedures often involve a wash with a strong base like sodium hydroxide (NaOH) to remove acidic impurities. While effective for this purpose, this is precisely the condition used to intentionally hydrolyze this ester to produce 4-(trifluoromethyl)nicotinic acid, often requiring heat to accelerate the process.[3][4] Therefore, using strong bases, even at room temperature, creates a significant risk of product loss.

Q2: How can I confirm that hydrolysis is the source of my low yield?

A2: You can diagnose hydrolysis using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare your crude product to a sample of the starting ester. The hydrolyzed product, 4-(trifluoromethyl)nicotinic acid, is significantly more polar and will have a much lower Rf value (it will stick closer to the baseline). The appearance of a new, low-Rf spot is a strong indicator of hydrolysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic methyl ester singlet (usually around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) confirms hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can definitively identify the presence of both the desired ester (MW: 205.14 g/mol ) and the carboxylic acid byproduct (MW: 191.11 g/mol ) in your crude mixture.[6][7]

Q3: What is a reliable, step-by-step workup protocol to prevent the hydrolysis of this compound?

A3: The key to preventing hydrolysis is to neutralize acidic impurities without exposing the ester to harsh basic conditions. This is achieved by using a weak base, maintaining low temperatures, and minimizing contact time with aqueous layers.

Validated Protocol: Hydrolysis-Averse Workup

This protocol is designed to safely quench a reaction and extract the target ester.

  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction vessel to 0 °C in an ice-water bath. This slows the kinetics of potential hydrolysis.[5]

  • Quench the Reaction (if applicable): If the reaction requires quenching, do so by slowly adding a cold, neutral, or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or cold deionized water. Avoid quenching with basic solutions.

  • Solvent Dilution and Transfer: Transfer the cooled mixture to a separatory funnel. Use a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to rinse the reaction flask and add the rinsing to the funnel.[5]

  • Mild Base Wash: To neutralize residual acid catalysts or acidic byproducts, wash the organic layer with a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution .

    • Caution: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as the neutralization of acid will produce carbon dioxide (CO₂) gas, causing pressure buildup.[5][8]

    • Continue washing with fresh portions of cold NaHCO₃ until gas evolution ceases, which indicates that all acid has been neutralized.[5]

  • Brine Wash: Wash the organic layer once with cold, saturated aqueous NaCl (brine). This step helps to remove the bulk of the dissolved water from the organic phase and decreases the solubility of your organic product in the remaining aqueous layer.[5]

  • Drying and Concentration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. The drying agent should be free-flowing (not clumped together) when the solution is dry.

    • Filter or decant the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or distillation.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for working with and storing this compound? A: Based on its susceptibility to base-catalyzed hydrolysis, it is best to maintain conditions that are neutral to mildly acidic (pH 4-7). Avoid strongly alkaline conditions (pH > 8) during workup and storage. The product should be stored under an inert atmosphere at 2-8°C.[7][9]

Q: Can I use sodium carbonate (Na₂CO₃) instead of sodium bicarbonate (NaHCO₃) for the wash? A: While sodium carbonate is also used to neutralize acids, it is a stronger base than sodium bicarbonate and creates a higher pH. For a sensitive ester like this one, sodium bicarbonate is the safer choice as it is less likely to induce hydrolysis. If you must use sodium carbonate, ensure the solution is ice-cold and the contact time is minimized.

Q: My reaction solvent is water-miscible (e.g., THF, Acetonitrile). How should I modify the workup? A: First, remove the bulk of the water-miscible solvent using a rotary evaporator. Then, dissolve the residue in a water-immiscible solvent like ethyl acetate or diethyl ether. Proceed with the validated workup protocol described above, starting from the mild base wash.

Q: What if I don't have acidic impurities to remove? Can I just wash with water? A: Yes. If your reaction does not use an acid catalyst or produce acidic byproducts, you can often simplify the workup. After quenching (if necessary), dilute with an organic solvent, wash with cold water and then cold brine to remove water-soluble impurities. Finish by drying the organic layer and concentrating.[10]

Decision Workflow for Workup Strategy

The following diagram illustrates the decision-making process for selecting the appropriate workup procedure to minimize the risk of hydrolysis.

hydrolysis_prevention_workflow start End of Reaction cool_reaction Cool Reaction Mixture to 0 °C start->cool_reaction check_acid Are there acidic catalysts or byproducts? cool_reaction->check_acid wash_bicarbonate Wash with cold, saturated aq. NaHCO₃ solution check_acid->wash_bicarbonate  Yes   wash_water Wash with cold deionized water check_acid->wash_water  No   wash_brine Wash with cold saturated aq. NaCl (Brine) wash_bicarbonate->wash_brine wash_water->wash_brine dry_organic Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry_organic concentrate Concentrate under Reduced Pressure dry_organic->concentrate end Crude Product concentrate->end

Caption: Decision tree for selecting the optimal workup to prevent ester hydrolysis.

Summary of Critical Parameters

ParameterRecommended ConditionRationale
Temperature 0 °C for all aqueous stepsSlows the rate of hydrolysis.[5]
Neutralizing Agent Saturated aq. NaHCO₃ (cold)A weak base that neutralizes acid without significantly raising the pH, minimizing saponification risk.[5]
Contact Time Perform washes efficientlyMinimizes the duration of contact between the ester and the aqueous phase.[5]
Drying Anhydrous Na₂SO₄ or MgSO₄Thoroughly removes water, a key reactant in hydrolysis.[5]

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of working with this versatile building block. The unique electronic properties conferred by the trifluoromethyl (CF₃) group significantly influence the reactivity of the pyridine ring and the carboxylic acid moiety, making solvent selection a critical parameter for successful outcomes.[1][2][3] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Section 1: Solubility and General Handling

The first step in any experiment is achieving a homogeneous solution. Issues at this stage are common and can derail a reaction before it even begins.

FAQ 1.1: I'm having trouble dissolving 4-(trifluoromethyl)nicotinic acid. What are the recommended solvents?

Answer: The solubility of 4-(trifluoromethyl)nicotinic acid is a frequent challenge. Its crystalline, solid form is only slightly soluble in common non-polar organic solvents.[4][5]

  • Recommended Solvents: For reactions, polar aprotic solvents are generally the most effective. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).[4][6] It also shows slight solubility in polar protic solvents like methanol and ethanol.[4][5]

  • Aqueous Solubility: The acid's pKa is predicted to be around 2.50.[4][5] This means it can be readily dissolved in aqueous solutions by adding a base (e.g., NaOH, K₂CO₃) to form the more soluble carboxylate salt. Hydrolysis of the corresponding nitrile or amide to synthesize the acid is often performed in aqueous sodium hydroxide at elevated temperatures, resulting in a clear solution of the sodium salt.[7][8][9]

  • Troubleshooting Insolubility: If you observe insolubility in your chosen reaction solvent:

    • Consider a Co-solvent System: Adding a small amount of DMSO or DMF can often help solubilize the starting material in less polar solvents like toluene or dioxane.

    • Gentle Heating: Applying gentle heat can increase solubility, but be mindful of the thermal stability of other reagents in your mixture.

    • Convert to a Salt: For reactions where an anionic nucleophile is desired (e.g., certain substitution reactions), pre-forming the sodium or potassium salt with a suitable base can be an effective strategy.

SolventTypeSolubility of 4-(Trifluoromethyl)nicotinic AcidTypical Applications
Water Polar ProticLow (as acid), High (as salt)Hydrolysis, reactions with water-soluble reagents
Methanol/Ethanol Polar ProticSlight[4]Esterification, hydrogenolysis during synthesis[4][7]
DMSO Polar AproticSlightly Soluble[4]Nucleophilic substitutions, amide couplings
DMF Polar AproticSoluble (often with heat)Amide couplings, Suzuki reactions[10]
THF Polar AproticSlightly SolubleSuzuki reactions, reactions with organometallics[11][12]
Toluene Non-polarVery LowAzeotropic removal of water (e.g., in esterification)
Dichloromethane (DCM) Non-polarVery LowNot recommended for dissolving the free acid
Section 2: Troubleshooting Common Reactions

Solvent choice directly impacts reaction kinetics and outcomes by influencing reactant solubility, stabilizing transition states, and mediating the activity of reagents.

FAQ 2.1: My Fischer esterification with methanol/ethanol is slow and gives low yields. How can solvent choice improve this?

Answer: Fischer esterification is an equilibrium-limited reaction. While using the alcohol as both solvent and reagent is common, the polarity and protic nature of the solvent play a crucial role.

Causality: The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.

  • Protic Solvents: Protic solvents like methanol can solvate both the protonated intermediate and the attacking nucleophile, which can sometimes slow the reaction rate.

  • Equilibrium Control: The primary issue is the water produced as a byproduct, which can drive the equilibrium back to the starting materials.

Troubleshooting Protocol:

  • Use a Non-polar Co-solvent: Switch from neat alcohol to a system using a catalytic amount of strong acid (e.g., H₂SO₄) in a non-polar solvent like toluene .

  • Azeotropic Removal of Water: Equip your reaction vessel with a Dean-Stark apparatus. Refluxing the toluene/alcohol mixture will azeotropically remove water as it forms, driving the equilibrium towards the ester product.

  • Alternative Reagents: For difficult esterifications, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like DCM or toluene. The highly reactive acid chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the ester.

Caption: Troubleshooting workflow for esterification.

FAQ 2.2: I'm performing an amide coupling and observing significant side products and/or low conversion. What is the optimal solvent and coupling agent strategy?

Answer: Amide coupling is highly sensitive to solvent effects. The goal is to activate the carboxylic acid without promoting side reactions (like epimerization if chiral amines are used) and to ensure the amine nucleophile is sufficiently reactive. The carboxylic acid group can be readily activated and coupled with amines to form amides.[3]

Causality:

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO are preferred. They effectively dissolve the polar intermediates and salts formed during the reaction. They solvate the cation of the base (e.g., DIPEA), leaving the amine nucleophile "bare" and more reactive.

  • Coupling Agent: The choice of coupling agent is critical. Reagents like HATU, HBTU, or EDC/HOBt are commonly used. Their intermediates have varying stability and reactivity, which is influenced by the solvent.

Troubleshooting Protocol:

  • Solvent Selection: If using less polar solvents like THF or DCM, switch to DMF . Ensure it is anhydrous, as water will hydrolyze the activated acid intermediate.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) . It is strong enough to deprotonate the amine hydrochloride salt but is unlikely to compete as a nucleophile.

  • Optimized Procedure:

    • Dissolve 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq).

    • Stir at room temperature for 15-30 minutes to pre-activate the acid.

    • Add the amine (or its hydrochloride salt, 1.2 eq) and allow the reaction to proceed. Monitor by TLC or LC-MS.

  • Temperature Control: For sensitive substrates, cool the reaction to 0 °C before adding the amine to minimize side reactions.

Amide_Coupling cluster_activation Acid Activation Step cluster_coupling Nucleophilic Attack Acid Nicotinic Acid HATU HATU/Base Acid->HATU Activated_Ester O-Acyl-isourea (Active Ester) HATU->Activated_Ester Amine Amine (R-NH₂) Activated_Ester->Amine DMF solvent facilitates reaction Amide Amide Product Amine->Amide caption Simplified Amide Coupling Mechanism. DMF solvates ions and intermediates.

Caption: Role of solvent in amide coupling.

Section 3: Advanced Applications - Suzuki-Miyaura Cross-Coupling

For C-C bond formation, the Suzuki-Miyaura reaction is a powerful tool. However, its success with heteroaromatic acids depends heavily on a well-chosen solvent and base system.[13]

FAQ 3.1: I need to perform a Suzuki coupling on a halogenated derivative of 4-(trifluoromethyl)nicotinic acid. What is the recommended solvent system?

Answer: The choice of solvent for a Suzuki reaction is critical for balancing the solubility of the organic halide, the boronic acid, and the inorganic base, while also facilitating the catalytic cycle.[12][14]

Causality & Recommendations:

  • Reactivity Trend: The reactivity of the halonicotinic acid follows the trend of C-X bond strength: Iodo > Bromo >> Chloro .[13] Chloro-pyridines are notoriously difficult to couple and often require specialized ligands and harsher conditions.

  • Solvent Systems:

    • Biphasic Systems (Toluene/Water or Dioxane/Water): This is the most common and robust approach.[12][13][14] The organic solvent (toluene, dioxane, THF) dissolves the organohalide and the boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The reaction occurs at the interface or is facilitated by phase-transfer effects.

    • Polar Aprotic Solvents (DMF, DME): These can be effective, particularly for less reactive halides, as they can help solubilize all components and often allow for lower reaction temperatures.[10]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • For Bromo/Iodo derivatives: K₂CO₃ or K₃PO₄ are often sufficient.

    • For Chloro derivatives: A stronger base like Cs₂CO₃ or K₃PO₄ is typically required to facilitate the more difficult oxidative addition and transmetalation steps.

Troubleshooting Protocol for a Suzuki Reaction:

  • Degas Rigorously: The palladium catalyst is sensitive to oxygen. Ensure your solvents are thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes before use.

  • Screen Solvents: If a standard Dioxane/Water system with K₂CO₃ fails, try a different solvent system. A common screening order is:

    • Dioxane / H₂O

    • Toluene / EtOH / H₂O[13]

    • DMF (anhydrous with K₃PO₄)

  • Catalyst/Ligand Choice: For unreactive chloro-pyridines, standard Pd(PPh₃)₄ may not be effective. Switch to a more electron-rich and bulky phosphine ligand system (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃.

  • Protect the Carboxylic Acid: The free carboxylic acid can sometimes interfere with the Suzuki reaction by coordinating to the palladium or reacting with the base. If you suspect this is an issue, protect it as a methyl or ethyl ester prior to the coupling reaction. The ester can be hydrolyzed back to the acid in a subsequent step.

Caption: Decision workflow for Suzuki coupling solvents.

References

Technical Support Center: Minimizing Byproduct Formation in Copper-Catalyzed Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming challenges in copper-catalyzed trifluoromethylation. The introduction of the trifluoromethyl (–CF₃) group is a transformative strategy in medicinal chemistry and materials science, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the path to high-yielding, clean C–CF₃ bond formation is often complicated by the formation of unwanted byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights and actionable troubleshooting protocols to help you minimize byproduct formation and maximize the efficiency of your reactions. We will move from frequently asked questions to specific, problem-oriented troubleshooting guides, explaining the chemical principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding byproduct formation.

Q1: What are the most common byproducts in copper-catalyzed trifluoromethylation, and why do they form?

Answer: Byproduct formation typically arises from competing reaction pathways that divert the active copper species or key intermediates from the desired catalytic cycle. The most prevalent byproducts include:

  • Protodefluorination/Protonation Products (Ar-H): These form when an aryl-copper intermediate or an aryl radical abstracts a hydrogen atom from the solvent or another reaction component instead of coupling with the CF₃ group. This is common in solvents like acetonitrile or when using certain amine ligands.[4]

  • Homocoupling Products (Ar-Ar): Dimerization of the starting aryl halide or boronic acid can occur, often when the reductive elimination of Ar-CF₃ is slow compared to the rate of transmetalation or oxidative addition.

  • Decomposition of the CF₃ Source: Trifluoromethyl sources, especially nucleophilic ones like TMSCF₃ (Ruppert-Prakash reagent), can be sensitive to moisture and protic sources, leading to their decomposition and inactivation.[1] Electrophilic sources can also participate in undesired radical pathways.[5]

  • Bis(trifluoromethylated) Products: In reactions with olefins, over-reaction can lead to the addition of two CF₃ groups, a side reaction that can sometimes be suppressed by using an excess of the olefin substrate.[6][7]

Q2: How critical is the choice of ligand, and what is its primary role?

Answer: Ligand choice is arguably one of the most critical parameters in controlling the outcome of a copper-catalyzed trifluoromethylation. The ligand's role is multifaceted:

  • Stabilization: Ligands stabilize the reactive Cu-CF₃ species, preventing decomposition and aggregation.[8]

  • Solubility: They enhance the solubility of the copper catalyst in the reaction medium.

  • Modulation of Reactivity: Most importantly, ligands modulate the electronic properties and steric environment of the copper center. This directly influences the rates of key steps like oxidative addition and reductive elimination. For instance, diamine ligands like 1,10-phenanthroline can accelerate the reductive elimination step, favoring the desired C-CF₃ bond formation.[3]

  • Controlling Selectivity: In some cases, ligands can even control the regioselectivity of the reaction, directing the CF₃ group to a specific position in the molecule.[8][9]

Q3: Does the choice of solvent matter?

Answer: Absolutely. The solvent can dramatically influence reaction efficiency and byproduct profiles.[2][4] Aprotic polar solvents like DMF, NMP, or DMSO are commonly used as they can help solubilize the copper salts and reagents. However, the choice is highly substrate- and catalyst-dependent. For example, while DMF can accelerate reactions, it can also be a hydrogen source for unwanted protodefluorination.[1] In some systems, alcoholic solvents have been found to be optimal.[6][7] It is crucial to perform a solvent screen during reaction optimization.

Q4: Can any copper(I) or copper(II) salt be used?

Answer: While many copper salts can catalyze trifluoromethylation, their efficacy can vary significantly. Copper(I) salts like CuI, CuCl, and CuTC (copper(I) thiophene-2-carboxylate) are most common.[6] The choice of counter-ion can impact the Lewis acidity of the catalyst and its interaction with reagents and substrates. For sensitive substrates, a less Lewis-acidic catalyst might be necessary to prevent decomposition.[6] In some protocols, copper powder (Cu(0)) is used as a reductant to generate the active Cu(I) species in situ.[10]

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for specific experimental problems.

Guide 1: Issue - High Levels of Protodefluorination/Protonation Byproduct (Ar-H)

This is often observed as a significant peak for your starting material's arene core without the halide/boronic acid in your GC-MS or LC-MS analysis.

Underlying Causes & Mechanistic Insight: The formation of Ar-H suggests that the aryl intermediate (e.g., Ar-Cu(III)-X or an aryl radical) is being quenched by a proton source before it can couple with the CF₃ moiety. This competing pathway is often kinetically facile, especially if the desired reductive elimination step is slow.

Troubleshooting Workflow:

G start Problem: High Ar-H Byproduct check_reagents Step 1: Verify Anhydrous Conditions start->check_reagents Initiate Troubleshooting change_solvent Step 2: Change Solvent check_reagents->change_solvent optimize_ligand Step 3: Optimize Ligand change_solvent->optimize_ligand adjust_temp Step 4: Adjust Temperature optimize_ligand->adjust_temp solution Outcome: Minimized Ar-H Formation adjust_temp->solution

Caption: Troubleshooting workflow for Ar-H byproduct.

Step-by-Step Protocol:

  • Verify Anhydrous Conditions: Moisture is a common proton source.

    • Action: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. If using reagents like TBAF, ensure they are from a fresh, sealed bottle or properly dried.[1]

    • Causality: Water can directly protonate organometallic intermediates, leading to the undesired byproduct.

  • Re-evaluate Your Solvent: Some solvents are more prone to acting as hydrogen atom donors.

    • Action: If using acetonitrile (CH₃CN), consider switching to a more robust aprotic solvent like DMF, DMAc, or NMP. Be aware that even these can be problematic at high temperatures. Toluene or PhCF₃ can be less reactive alternatives.[4]

    • Causality: The choice of solvent can significantly affect the reaction pathway and the stability of intermediates.[4]

  • Optimize the Ligand: The ligand is key to accelerating the desired C-CF₃ bond formation.

    • Action: If using a simple ligand or no ligand, introduce a bidentate nitrogen ligand like 1,10-Phenanthroline or a substituted bipyridine.

    • Causality: These ligands can accelerate the rate-limiting reductive elimination step, allowing the desired coupling to outcompete the protonation pathway.[3]

  • Adjust Reaction Temperature: Temperature affects the relative rates of competing reactions.

    • Action: A lower reaction temperature may favor the desired trifluoromethylation over the protonation side reaction, which may have a higher activation energy.[4] Conversely, for some sluggish systems, carefully increasing the temperature might be necessary.

    • Causality: Reaction kinetics are temperature-dependent; optimizing this parameter can shift the product distribution.

Guide 2: Issue - Significant Formation of Homocoupling Byproducts (Ar-Ar)

This issue manifests as the dimerization of your aryl starting material, which can be a major yield-reducing pathway.

Underlying Causes & Mechanistic Insight: Homocoupling typically occurs when two aryl-copper species react with each other or when an aryl-copper species reacts with the starting aryl halide. This pathway becomes competitive if the trifluoromethylation step (either transmetalation of the CF₃ group or reductive elimination) is slow.

Recommended Optimization Parameters:

ParameterRecommended ActionRationale (The "Why")
Ligand Choice Switch to a more electron-donating and/or sterically bulky ligand (e.g., a substituted phenanthroline).Bulky ligands can sterically hinder the approach of two large aryl groups, disfavoring dimerization. Electron-donating ligands can increase electron density on the copper, promoting the desired reductive elimination of Ar-CF₃.
Reagent Stoichiometry Ensure the CF₃ source is present in a slight excess (e.g., 1.2 - 1.5 equivalents).Maintaining a sufficient concentration of the active "CuCF₃" species helps ensure it is readily available to intercept the Ar-Cu intermediate before it can dimerize.[4]
Temperature Lower the reaction temperature.Homocoupling pathways can have a different activation energy profile than trifluoromethylation. Reducing the temperature often slows the undesired pathway more significantly.
Addition Method If possible, try slow addition of the aryl halide to the reaction mixture containing the copper catalyst and CF₃ source.This strategy keeps the concentration of the aryl halide low throughout the reaction, minimizing the chance of side reactions like homocoupling.
Guide 3: Issue - Low or No Yield, Starting Material Recovered

This common problem indicates that the catalytic cycle is either not initiating or is being inhibited.[1]

Underlying Causes & Mechanistic Insight: Failure to initiate the catalytic cycle can be due to inactive reagents, catalyst poisoning, or reaction conditions that are too mild for the substrate. The formation of the active Cu-CF₃ species is a critical first step.[2][10]

Troubleshooting Decision Tree:

G start Problem: Low or No Yield check_reagents Check Reagent Quality (CF3 Source, Initiator) start->check_reagents Is CF3 source/initiator active? check_catalyst Check Catalyst & Ligand check_reagents->check_catalyst Yes solution_reagent Solution: Use fresh, anhydrous reagents. check_reagents->solution_reagent No increase_temp Increase Temperature check_catalyst->increase_temp Yes solution_catalyst Solution: Use fresh catalyst/ligand. check_catalyst->solution_catalyst No change_solvent Change Solvent (e.g., THF -> DMF) increase_temp->change_solvent Still no reaction solution_yield Outcome: Improved Yield increase_temp->solution_yield Reaction proceeds change_solvent->solution_yield Reaction proceeds

Caption: Decision tree for troubleshooting low reaction yield.

Step-by-Step Protocol:

  • Assess Reagent Quality: The CF₃ source and any activators are common culprits.

    • Action: Use a fresh bottle of your CF₃ source (e.g., TMSCF₃, Togni's reagent). If using an initiator like TBAF, ensure it is anhydrous.[1]

    • Causality: Reagents can degrade upon storage, especially if exposed to air or moisture, rendering them inactive.[1]

  • Verify Catalyst and Ligand Integrity:

    • Action: Use a fresh source of your copper catalyst and ligand. Some ligands can degrade over time.

    • Causality: An inactive catalyst is a primary reason for reaction failure.

  • Increase Reaction Forcing Conditions: Your substrate may be particularly unreactive.

    • Action: Gradually increase the reaction temperature in 10-20 °C increments. Switch to a higher-boiling, more polar solvent like DMF, which can accelerate many copper-catalyzed reactions.[1]

    • Causality: Electron-rich or sterically hindered substrates often require more forcing conditions to undergo oxidative addition or subsequent steps in the catalytic cycle.

Part 3: General Experimental Protocol for Robust Trifluoromethylation

This protocol for the trifluoromethylation of an aryl iodide serves as a validated starting point.

Materials:

  • Aryl Iodide (1.0 equiv)

  • TMSCF₃ (1.5 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Anhydrous DMF

  • Oven-dried glassware, magnetic stir bar, septa, and nitrogen/argon line

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and the aryl iodide (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Reagent Addition: Add TMSCF₃ (1.5 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Quench by pouring into a separatory funnel containing water and ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

References

Technical Support Center: Purification Strategies for Polar Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the purification of polar trifluoromethylated heterocycles. This guide is tailored for researchers, scientists, and professionals in drug development who face the distinct challenges of purifying these increasingly significant molecules. The incorporation of a trifluoromethyl (CF3) group can profoundly alter a molecule's polarity, acidity (pKa), and chromatographic behavior, frequently making purification a complex and lengthy process.

This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly tackle specific issues you might encounter in your laboratory. We aim to explain the "why" behind the "how," providing insights based on chemical principles to empower you to make well-informed decisions for your particular compound.

Part 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses the most common problems encountered during the purification of polar trifluoromethylated heterocycles.

Issue 1: My compound is streaking or tailing during silica gel flash chromatography.

Q: I am attempting to purify my polar trifluoromethylated heterocycle with standard silica gel flash chromatography, but I'm observing significant tailing and poor separation. What is causing this, and how can I resolve it?

A: This is a frequent issue. The trifluoromethyl group is strongly electron-withdrawing, which can enhance the acidity of nearby protons (like an N-H on a pyrrole or indole). This heightened acidity can lead to strong, unwanted interactions with the acidic silanol groups on the surface of standard silica gel, causing tailing. Additionally, the inherent polarity of your heterocycle contributes to this strong binding.

Troubleshooting Steps:

  • Mobile Phase Modification (The Quick Fix):

    • Add a competitive base: The most common approach is to add a small quantity of a basic modifier to your mobile phase to "cap" the acidic silanol groups.

      • For amines: Add 0.1-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your solvent system (e.g., ethyl acetate/hexanes).[1]

      • For very polar compounds: A small amount of ammonium hydroxide in a more polar solvent system, such as dichloromethane/methanol, can be effective.[2]

    • Add a competitive acid (less common for basic compounds): If your heterocycle has basic characteristics and still shows tailing, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) can sometimes improve peak shape by ensuring the compound is protonated and interacts more uniformly.[3]

  • Stationary Phase Selection (A More Robust Solution):

    • Deactivated Silica: Use silica gel that has been treated to minimize the number of acidic silanol groups. Look for "deactivated" or "base-washed" silica from your supplier.

    • Alumina: Basic or neutral alumina can be an excellent substitute for silica when purifying basic compounds, as it lacks the acidic silanol groups that cause tailing.[1]

    • C18 (Reversed-Phase) Silica: For highly polar compounds, reversed-phase flash chromatography is often the most suitable choice. This is discussed in more detail below.

Workflow for Addressing Tailing in Flash Chromatography:

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: My compound is too polar for standard reversed-phase HPLC.

Q: My trifluoromethylated heterocycle is so polar that it shows no retention on my C18 column, even with 100% water. How can I make it adhere?

A: This is a typical problem with highly polar compounds, particularly those with multiple heteroatoms in addition to the CF3 group.[4] Their low hydrophobicity results in minimal to no interaction with the nonpolar C18 stationary phase.

Troubleshooting Steps:

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows the stationary phase to be "wetted" by highly aqueous mobile phases and provides an alternative interaction mechanism (dipole-dipole) to retain polar analytes.[5]

    • Polar-Endcapped Phases: These columns feature polar groups at the ends of the alkyl chains, which helps to shield residual silanols and offers a secondary retention mechanism for polar compounds.[5]

    • Phenyl-Hexyl Phases: The phenyl ring provides pi-pi interactions, which can be a valuable retention mechanism for aromatic heterocycles.[1]

  • Ion-Pair Chromatography:

    • If your compound is ionizable (acidic or basic), you can introduce an ion-pairing reagent to the mobile phase.[6] This reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with your charged analyte, effectively increasing its retention.[7]

      • For acidic compounds: Use a tetraalkylammonium salt such as tetrabutylammonium hydrogen sulfate (TBAHS).

      • For basic compounds: Use an alkyl sulfonate like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA). HFBA is especially useful as it is volatile and can be removed by lyophilization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is specifically designed for the separation of very polar compounds.[8][9] It employs a polar stationary phase (such as bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent (usually acetonitrile) and a small amount of aqueous buffer.[8][10] In this technique, water acts as the strong eluting solvent, which is essentially the opposite of reversed-phase chromatography.[10]

Data Summary: Stationary Phase Selection for Polar Analytes

Stationary PhasePrimary InteractionIdeal ForMobile Phase Considerations
C18 (Standard) HydrophobicNon-polar to moderately polar compoundsRequires at least 5% organic to avoid "dewetting".[11]
Polar-Embedded Hydrophobic & Dipole-DipolePolar, non-ionized compoundsStable in 100% aqueous mobile phases.[5]
Ion-Pairing (on C18) Hydrophobic & IonicPolar, ionizable compoundsRequires addition of ion-pairing reagent to mobile phase.[6]
HILIC (e.g., Silica) Partitioning & H-BondingVery polar, hydrophilic compoundsHigh organic (>80% ACN), low aqueous/buffer.[8][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of polar trifluoromethylated heterocycles?

A1: While there is no single "best" system, a good starting point is a gradient of ethyl acetate in hexanes. However, due to the polarity, you will likely need to switch to more polar systems. A dichloromethane/methanol gradient is a very effective and common choice. Remember to add a basic modifier like triethylamine (0.1-1%) if your compound is basic to prevent tailing on silica. For very polar compounds that are still not moving, consider a gradient of acetonitrile in dichloromethane.

Q2: How can I effectively remove a high-boiling point solvent like DMSO or DMF after purification?

A2: This is a common post-purification issue.

  • Aqueous Extraction: Dilute your product fraction with a solvent in which your compound is soluble but the high-boiling solvent is not (e.g., ethyl acetate, dichloromethane). Then, wash repeatedly with water or brine to extract the DMSO/DMF into the aqueous layer. Be aware of potential product loss if your compound has some water solubility.[12]

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and non-volatile, you can often remove DMSO by diluting it with water and then freeze-drying. The water and DMSO will be removed under vacuum.[13]

  • Solid Phase Extraction (SPE): For small-scale purifications, you can pass your sample through a C18 SPE cartridge. The compound will adhere to the cartridge, allowing you to wash away the DMSO/DMF with water before eluting your product with a stronger organic solvent like methanol or acetonitrile.

Q3: My trifluoromethylated compound appears to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[2][14]

  • Deactivate the Silica: As previously mentioned, adding triethylamine to your mobile phase can neutralize the silica surface and prevent acid-catalyzed decomposition.[1]

  • Switch to a Neutral Stationary Phase: Neutral alumina is a good alternative that lacks the acidity of silica.[1]

  • Lower the Temperature: If feasible, running the column in a cold room can slow the rate of degradation.

  • Work Quickly: Minimize the time your compound spends on the column by using a faster flow rate and a steeper gradient.[15]

Q4: Can I use mass-directed preparative HPLC for my purification?

A4: Absolutely. Mass-directed preparative HPLC is a powerful tool for purifying target compounds from complex mixtures, particularly on a discovery scale. Since collection is triggered by the mass-to-charge ratio (m/z) of your target molecule, you can be confident that you are isolating the correct compound, even if it co-elutes with other UV-active impurities. For trifluoromethylated compounds, which often have unique isotopic patterns, this can be especially beneficial. Ensure your mobile phase is compatible with mass spectrometry (e.g., use formic acid or ammonium formate as modifiers instead of non-volatile phosphates).

Experimental Workflow: Method Development for Preparative HPLC

Caption: A typical workflow for developing a preparative HPLC method.

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Accurate Mass Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical chemistry, the unambiguous identification of molecular entities is paramount. For researchers, scientists, and drug development professionals, the ability to determine the elemental composition of a molecule with unwavering confidence underpins the integrity of their findings. High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone of this capability, offering unparalleled precision in mass measurement. This guide provides an in-depth, technically-grounded comparison of HRMS platforms and methodologies, moving beyond mere specifications to elucidate the "why" behind experimental choices.

The Imperative of Accurate Mass: Distinguishing the Indistinguishable

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1][2] While nominal mass, the integer mass of a molecule, can be determined by low-resolution mass spectrometers, it often fails to differentiate between isobaric compounds—molecules with the same nominal mass but different elemental compositions.[2] For instance, cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) both have a nominal mass of 121 Da.[2] However, their exact masses, calculated using the monoisotopic masses of their constituent elements, are 121.0196 Da and 121.0526 Da, respectively.[2] This subtle difference is readily resolved by HRMS, highlighting its critical role in definitive compound identification.[2]

Pillars of High-Resolution Mass Spectrometry: A Comparative Analysis

The power of HRMS lies in its ability to separate ions with very similar m/z ratios, a characteristic defined by its mass resolution.[3] Mass accuracy, on the other hand, is the closeness of the measured mass to the true mass.[4][5] Both are critical for confident elemental composition determination. Three primary types of high-resolution mass analyzers dominate the field: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Time-of-Flight (TOF) Mass Analyzers

TOF analyzers separate ions based on the time it takes for them to travel a fixed distance after being accelerated by an electric field. Lighter ions travel faster and reach the detector sooner than heavier ions. Quadrupole Time-of-Flight (Q-TOF) instruments, which couple a quadrupole mass filter with a TOF analyzer, are particularly common.[6]

Orbitrap Mass Analyzers

The Orbitrap is a sophisticated ion trap where ions orbit a central spindle-like electrode. The frequency of their axial oscillation is directly related to their m/z ratio. A Fourier Transform (FT) is then used to deconvolute these frequencies into a mass spectrum.[1]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR-MS offers the highest resolution and mass accuracy currently available.[1][7] Ions are trapped in a Penning trap by a strong magnetic field and excited into a circular path.[1] Similar to the Orbitrap, the frequencies of their cyclotron motion are measured and converted to a mass spectrum via Fourier Transform.[1]

Performance at a Glance: A Comparative Table
FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Up to 60,000[1][8]Up to 1,000,000[7]>1,000,000[1][8]
Mass Accuracy < 5 ppm[1][6]< 1 ppm[7]< 0.2 ppm[7]
Acquisition Speed Very HighHighLow
Cost & Complexity Lower, no magnet required[1]ModerateHigh, requires superconducting magnet[1]
Key Strengths Fast acquisition, ideal for UHPLC coupling[1]High resolution and mass accuracy in a benchtop systemUnparalleled resolution and mass accuracy
Limitations Lower resolution compared to FT-based analyzersSlower scan speed at highest resolutionHigh cost, large footprint, slow acquisition

Experimental Workflow for Accurate Mass Determination

Achieving high-quality, accurate mass data is not merely a function of the instrument's capabilities but is critically dependent on a well-designed experimental workflow. This protocol outlines the essential steps for robust and reliable accurate mass measurements.

Accurate_Mass_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep 1. Sample Preparation - Ensure purity - Dissolve in appropriate solvent CalibrantPrep 2. Calibrant Selection & Preparation - Choose appropriate reference standard - Prepare at optimal concentration InstCal 3. Instrument Calibration - Perform external calibration - Consider internal calibrant for enhanced accuracy CalibrantPrep->InstCal DataAcq 4. HRMS Data Acquisition - Optimize ionization source parameters - Set appropriate resolution and scan range InstCal->DataAcq MassExtraction 5. Mass Extraction & Recalibration - Extract ion chromatogram - Apply post-acquisition mass correction DataAcq->MassExtraction FormulaGen 6. Elemental Formula Generation - Input accurate mass and charge state - Define elemental constraints MassExtraction->FormulaGen IsoPattern 7. Isotopic Pattern Matching - Compare experimental vs. theoretical isotopic distribution FormulaGen->IsoPattern

Caption: A typical workflow for accurate mass determination using HRMS.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Purity is paramount: Impurities can interfere with the ionization of the target analyte and complicate the resulting mass spectrum.[6] It is highly recommended to verify sample purity using techniques like NMR or low-resolution MS prior to HRMS analysis.[6]

  • Solvent Selection: The sample should be dissolved in a solvent compatible with the chosen ionization technique (e.g., ESI, MALDI).[3] For ESI, HPLC-grade solvents such as acetonitrile, methanol, or water are commonly used.[6] Solvents like DMSO and DMF are generally unsuitable for ESI-MS.[6]

  • Concentration Optimization: A concentration of approximately 10 µM is a good starting point for many small molecules.[9] Overly concentrated samples can lead to detector saturation and space-charge effects, which can degrade mass accuracy.

2. Instrument Calibration:

  • The Foundation of Accuracy: Proper calibration of the m/z scale is crucial for accurate mass measurement.[10] This is achieved using a reference compound that produces ions of known m/z across the desired mass range.[10][11]

  • External vs. Internal Calibration:

    • External Calibration: The instrument is calibrated with the reference compound immediately before analyzing the sample.[10]

    • Internal Calibration (Lock Mass): A known reference compound is continuously introduced along with the sample. This allows for real-time correction of any mass drift during the analysis, significantly improving mass accuracy.[10][12]

3. Data Acquisition:

  • Ionization Source Optimization: The parameters of the ionization source (e.g., spray voltage, gas flows, and temperatures for ESI) should be optimized to achieve a stable and robust signal for the analyte.

  • Resolution and Mass Range: Select a resolution setting sufficient to resolve the analyte from potential interferences.[13] The mass range should be set to encompass the expected m/z of the analyte and any internal calibrants.

4. Data Processing:

  • Mass Correction: Even with calibration, minor mass drifts can occur. Post-acquisition data processing often involves applying a mass correction based on the internal calibrant or known background ions.

  • Elemental Formula Generation: Software tools use the highly accurate measured mass to generate a list of possible elemental formulas within a specified mass tolerance (e.g., < 5 ppm).[14] Constraints such as the elements expected to be present and the "seven golden rules" can be applied to narrow down the possibilities.[15]

  • Isotopic Pattern Matching: The final step in confirming an elemental formula is to compare the experimentally observed isotopic pattern with the theoretically predicted pattern for a given formula.[14][16] A close match provides a high degree of confidence in the assigned formula.

Navigating the Challenges: Best Practices for Success

While HRMS is a powerful technique, achieving optimal results requires an awareness of potential pitfalls.

  • Sample Matrix Effects: Components in complex biological or environmental samples can suppress or enhance the ionization of the target analyte, affecting both sensitivity and accuracy.[14][17] Chromatographic separation (e.g., LC-HRMS) is essential to mitigate these effects.[18][19]

  • Detector Saturation: An excessively strong ion signal can saturate the detector, leading to poor peak shape and inaccurate mass measurement.[20] Diluting the sample is the most straightforward solution.

  • Space-Charge Effects: At high ion densities within the mass analyzer (particularly in ion traps like the Orbitrap and FT-ICR), mutual repulsion between ions can affect their motion and lead to shifts in the measured mass.[7] Controlling the number of ions entering the analyzer (using Automatic Gain Control or AGC) is critical.[7]

The Future of Accurate Mass: Pushing the Boundaries of Detection and Identification

The field of HRMS is continually evolving, with ongoing improvements in instrumentation and software.[21] The integration of ion mobility spectrometry with HRMS provides an additional dimension of separation based on ion shape, further enhancing the ability to resolve complex mixtures and distinguish isomers.[14] As sensitivity and resolution continue to improve, HRMS will play an even more integral role in fields ranging from metabolomics and proteomics to environmental analysis and pharmaceutical development, enabling scientists to delve deeper into the molecular world with ever-increasing confidence.[21][22][23]

References

A Comparative Guide to the Reactivity of Methyl 4-(trifluoromethyl)nicotinate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and agrochemical development, trifluoromethyl-substituted heterocycles are of paramount importance. The trifluoromethyl group (-CF3) imparts unique properties to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve its biological activity and pharmacokinetic profile.[1] Methyl 4-(trifluoromethyl)nicotinate, a pyridine derivative, and its isomers are valuable building blocks in the synthesis of a wide array of complex organic molecules.[2]

This guide provides an in-depth comparative analysis of the reactivity of this compound and its key positional isomers. Understanding the nuanced differences in their chemical behavior is crucial for researchers and scientists in designing efficient synthetic routes and predicting reaction outcomes. We will delve into the electronic effects governing their reactivity and provide experimental data and protocols to illustrate these principles.

Molecular Structures and Electronic Properties of the Isomers

The reactivity of these isomers is fundamentally governed by the interplay of the electron-withdrawing effects of the trifluoromethyl group, the methyl ester group, and the pyridine ring nitrogen. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect).[3] The methyl ester group is also electron-withdrawing through both inductive and resonance effects. The pyridine nitrogen itself makes the aromatic ring more electron-deficient than benzene.

The primary isomers of this compound that will be the focus of this guide are:

  • This compound (4-CF3-3-COOCH3-Pyridine)

  • Methyl 2-(trifluoromethyl)nicotinate (2-CF3-3-COOCH3-Pyridine)

  • Methyl 5-(trifluoromethyl)nicotinate (5-CF3-3-COOCH3-Pyridine)

  • Methyl 6-(trifluoromethyl)nicotinate (6-CF3-3-COOCH3-Pyridine)

The relative positions of the potent -CF3 and -COOCH3 groups dramatically alter the electron density distribution within the pyridine ring, thereby dictating the preferred sites and rates of chemical reactions.

Comparative Reactivity Analysis

We will now explore the comparative reactivity of these isomers in three key types of reactions: nucleophilic aromatic substitution, ester hydrolysis, and reduction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing groups, makes these isomers highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[4] The rate and regioselectivity of SNAr reactions are highly dependent on the positions of the activating groups (-CF3 and -COOCH3) relative to a potential leaving group (e.g., a halide).

For a pyridine ring substituted with a leaving group (Lg), the positions most activated towards nucleophilic attack are those ortho and para to the electron-withdrawing groups.

Comparative Reactivity Order (Predicted):

Methyl 6-chloro-5-(trifluoromethyl)nicotinate > Methyl 2-chloro-5-(trifluoromethyl)nicotinate > Methyl 2-chloro-4-(trifluoromethyl)nicotinate

This predicted order is based on the synergistic electron-withdrawing effects of the -CF3 and -COOCH3 groups on the position of the leaving group. In Methyl 6-chloro-5-(trifluoromethyl)nicotinate, the leaving group at C6 is para to the ester group at C3 and ortho to the -CF3 group at C5, leading to significant activation.

Isomer Position of Leaving Group (e.g., Cl) Activation by -CF3 Activation by -COOCH3 Predicted Relative Reactivity
Methyl 6-chloro-5-(trifluoromethyl)nicotinate6OrthoParaVery High
Methyl 2-chloro-5-(trifluoromethyl)nicotinate2None (meta)OrthoHigh
Methyl 2-chloro-4-(trifluoromethyl)nicotinate2MetaOrthoModerate

Experimental Protocol: Comparative SNAr Reaction

This protocol describes a competitive reaction to qualitatively assess the relative reactivity of chloro-substituted isomers towards a common nucleophile.

Procedure:

  • To a stirred solution containing an equimolar mixture of Methyl 6-chloro-5-(trifluoromethyl)nicotinate and Methyl 2-chloro-5-(trifluoromethyl)nicotinate (0.5 mmol each) in anhydrous DMF (10 mL), add piperidine (0.5 mmol).

  • Heat the reaction mixture to 60°C and monitor the progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • After 4 hours, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the substitution products, which will reflect the relative reactivity of the starting isomers.

Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of the substituents on the pyridine ring. A more electron-deficient ring will enhance the electrophilicity of the ester carbonyl, leading to a faster rate of hydrolysis.

Predicted Reactivity Order for Hydrolysis:

Methyl 2-(trifluoromethyl)nicotinate ≈ Methyl 6-(trifluoromethyl)nicotinate > this compound > Methyl 5-(trifluoromethyl)nicotinate

The -CF3 group at the 2 or 6 position exerts a strong ortho effect, significantly increasing the electrophilicity of the adjacent ester carbonyl at position 3. The effect is less pronounced when the -CF3 group is at the 4 or 5 position.

Isomer Position of -CF3 group relative to -COOCH3 Electronic Influence on Carbonyl Carbon Predicted Relative Rate of Hydrolysis
Methyl 2-(trifluoromethyl)nicotinateOrthoStrong inductive withdrawalVery Fast
Methyl 6-(trifluoromethyl)nicotinateOrthoStrong inductive withdrawalVery Fast
This compoundMetaModerate inductive withdrawalFast
Methyl 5-(trifluoromethyl)nicotinateMetaModerate inductive withdrawalModerate

Experimental Protocol: Comparative Hydrolysis

Procedure:

  • Prepare 0.1 M solutions of each isomer in a 1:1 mixture of THF and water.

  • To each solution, add 1.1 equivalents of a 1 M aqueous solution of sodium hydroxide.

  • Stir the reactions at room temperature and monitor the disappearance of the starting material by HPLC at regular time intervals.

  • Plot the concentration of the starting material versus time to determine the initial reaction rates for each isomer.

Reduction of the Ester and Pyridine Ring

The reduction of the ester group to a primary alcohol can be achieved using various reducing agents. The ease of reduction can be influenced by the electronic nature of the ester. Furthermore, the highly electron-deficient pyridine ring itself can be susceptible to reduction under certain conditions.

For the reduction of the ester group, a more electrophilic carbonyl will generally react faster. Therefore, the predicted reactivity order for ester reduction would be similar to that of hydrolysis.

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce the ester in all isomers. However, milder reagents like sodium borohydride (NaBH4) in the presence of an activating agent (e.g., methanol) can reveal differences in reactivity.[5]

Ring Reduction: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it more prone to reduction compared to unsubstituted pyridine. Catalytic hydrogenation (e.g., H2, Pd/C) or dissolving metal reductions could potentially lead to the reduction of the aromatic ring, especially under harsh conditions. The regioselectivity and extent of ring reduction will be influenced by the substitution pattern.

Conclusion

The reactivity of this compound and its isomers is a fascinating case study in the principles of physical organic chemistry. The strategic placement of the powerful electron-withdrawing trifluoromethyl and methyl ester groups on the pyridine ring allows for a fine-tuning of the molecule's electronic properties and, consequently, its chemical reactivity.

  • Nucleophilic Aromatic Substitution: The reactivity is highly dependent on the position of a leaving group relative to the activating -CF3 and -COOCH3 groups, with ortho and para relationships leading to the highest reactivity.

  • Ester Hydrolysis and Reduction: The rate of nucleophilic attack on the ester carbonyl is enhanced by the proximity of the -CF3 group, with isomers having the -CF3 group at the 2 or 6 position exhibiting the highest reactivity.

  • Ring Reduction: The overall electron deficiency of the ring system increases its susceptibility to reduction.

A thorough understanding of these reactivity patterns is indispensable for chemists aiming to utilize these valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The provided experimental protocols offer a framework for verifying these principles in a laboratory setting.

References

A Comparative Guide to the Biological Activity of Methyl 4-(trifluoromethyl)nicotinate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ester Analogs in Drug Discovery

In the landscape of medicinal chemistry, subtle molecular modifications can precipitate profound shifts in biological activity. The choice of an ester group, for instance, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the biological activities of Methyl 4-(trifluoromethyl)nicotinate and its ethyl ester analog, Ethyl 4-(trifluoromethyl)nicotinate.

The 4-(trifluoromethyl)nicotinate scaffold is a key pharmacophore in modern drug discovery. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved efficacy and longevity of a drug candidate.[1][2][3][4] Nicotinic acid and its derivatives are recognized for a spectrum of biological activities, including anti-inflammatory effects and interaction with G protein-coupled receptors like GPR109A.[5][6][7][8] This guide will explore the potential differences in biological activity between the methyl and ethyl esters of this important scaffold, providing a framework for their comparative evaluation.

Comparative Biological Evaluation: A Proposed Framework

Direct comparative studies on the biological activities of this compound and its ethyl ester analog are not extensively documented in publicly available literature. Therefore, this guide proposes a series of key experiments to elucidate their differential effects, drawing upon established protocols for similar molecules.

Cytotoxicity Assessment: Establishing a Therapeutic Window

A fundamental initial step in the evaluation of any novel compound is to determine its cytotoxic profile. This is crucial for establishing a potential therapeutic window and identifying any liabilities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10][11]

Hypothetical Comparative Data:

CompoundCell LineIC50 (µM)
This compoundHEK293To be determined
Ethyl 4-(trifluoromethyl)nicotinateHEK293To be determined
Doxorubicin (Positive Control)HEK293~1

Experimental Protocol: MTT Assay

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Ethyl 4-(trifluoromethyl)nicotinate. The cells are treated with these compounds for 24 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined by plotting the percentage of viability against the compound concentration.[12]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis culture Culture HEK293 cells seed Seed cells in 96-well plate culture->seed treat Treat cells for 24 hours seed->treat prepare Prepare serial dilutions of test compounds prepare->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Nicotinic acid derivatives have been reported to possess anti-inflammatory properties.[6][7] A common in vitro model to assess anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Hypothetical Comparative Data:

CompoundIC50 for NO Inhibition (µM) in RAW 264.7 cells
This compoundTo be determined
Ethyl 4-(trifluoromethyl)nicotinateTo be determined
L-NAME (Positive Control)~20

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.[13]

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[12]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Receptor Binding and Functional Activity: GPR109A Agonism

The nicotinate scaffold suggests a potential interaction with the nicotinic acid receptor, GPR109A.[8][14] A radioligand binding assay can be employed to determine the binding affinity of the compounds to the receptor, and a subsequent functional assay, such as a cAMP assay, can confirm their agonistic or antagonistic activity.

GPR109A Signaling Pathway

G Ligand Methyl or Ethyl 4-(trifluoromethyl)nicotinate GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of lipolysis) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified GPR109A signaling pathway upon agonist binding.

Experimental Protocol: GPR109A Radioligand Binding Assay

  • Membrane Preparation: Prepare membranes from cells overexpressing human GPR109A.[15]

  • Binding Assay: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]nicotinic acid) and increasing concentrations of the unlabeled test compounds (Methyl and Ethyl 4-(trifluoromethyl)nicotinate).[15]

  • Separation: Separate bound and free radioligand via rapid filtration.[15]

  • Quantification: Quantify the bound radioactivity using scintillation counting.[15]

  • Data Analysis: Determine the Ki (inhibition constant) for each compound by non-linear regression analysis of the competition binding data.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Use a cell line stably expressing GPR109A, such as CHO-K1 cells.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds in the presence of an adenylyl cyclase stimulator like forskolin.

  • cAMP Measurement: After incubation, measure the intracellular cAMP levels using a commercially available kit (e.g., TR-FRET based).[16]

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion: Elucidating Structure-Activity Relationships

The proposed experimental framework provides a robust strategy for the comparative evaluation of this compound and its ethyl ester analog. The subtle difference in the ester alkyl chain length may lead to significant variations in their biological activities due to altered steric and electronic properties, as well as differences in their susceptibility to hydrolysis by esterases. The data generated from these studies will be invaluable for understanding the structure-activity relationships of 4-(trifluoromethyl)nicotinate derivatives and for guiding the design of future drug candidates with optimized efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Trifluoromethylating Reagents for Pyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the electron-deficient nature of the pyridine ring presents unique challenges for selective C-H trifluoromethylation. This guide provides an in-depth comparative analysis of the leading trifluoromethylating reagents, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal reagent for their specific pyridine system.

The Challenge of Pyridine Trifluoromethylation: A Tale of Regioselectivity

Direct C-H trifluoromethylation of pyridine is notoriously challenging due to the ring's inherent electronic properties. Radical trifluoromethylation, for instance, often yields a mixture of 2-, 3-, and 4-trifluoromethylated products with poor selectivity.[1] Consequently, the development of reagents and methodologies that can predictably functionalize specific positions of the pyridine ring is of paramount importance. This guide will explore the three major classes of trifluoromethylating reagents—electrophilic, nucleophilic, and radical—and their applications in pyridine chemistry.

Electrophilic Trifluoromethylating Reagents: The "CF3+" Donors

Electrophilic trifluoromethylating reagents are arguably the most versatile class for functionalizing a wide range of nucleophiles. In the context of pyridines, their application often requires pre-activation of the substrate to enhance its nucleophilicity.

Togni and Umemoto Reagents: The Workhorses of Electrophilic Trifluoromethylation

Togni and Umemoto reagents are hypervalent iodine and sulfonium-based compounds, respectively, that act as sources of an electrophilic "CF3+" equivalent.[2]

  • Togni Reagents (I and II): These are bench-stable, commercially available hypervalent iodine compounds that have seen broad application.[2] For pyridine systems, their use is most effective when the pyridine ring is activated to make it more nucleophilic.

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are highly reactive electrophilic trifluoromethylating agents.[3] Their reactivity can be fine-tuned by modifying the substituents on the dibenzothiophene core.

A significant breakthrough in the selective trifluoromethylation of pyridines using these reagents involves the nucleophilic activation of the pyridine ring through hydrosilylation. This strategy allows for a highly regioselective C3-trifluoromethylation, a position that is typically difficult to functionalize.[4]

Mechanism of C3-Selective Trifluoromethylation via Hydrosilylation

The reaction proceeds through a multi-step mechanism, as illustrated below. First, the pyridine is activated by hydrosilylation, forming a more nucleophilic enamine intermediate. This intermediate then undergoes electrophilic attack by the Togni or Umemoto reagent, followed by oxidation to restore the aromaticity of the pyridine ring.

G cluster_activation Activation cluster_trifluoromethylation Trifluoromethylation cluster_rearomatization Rearomatization Pyridine Pyridine N-Silyl Enamine N-Silyl Enamine Pyridine->N-Silyl Enamine Hydrosilylation Trifluoromethylated Intermediate Trifluoromethylated Intermediate N-Silyl Enamine->Trifluoromethylated Intermediate Togni or Umemoto Reagent C3-Trifluoromethylated Pyridine C3-Trifluoromethylated Pyridine Trifluoromethylated Intermediate->C3-Trifluoromethylated Pyridine Oxidation

Caption: C3-Selective Trifluoromethylation Workflow.

Nucleophilic Trifluoromethylating Reagents: The "CF3-" Surrogates

Nucleophilic trifluoromethylation offers a complementary approach, particularly for pyridines that have been pre-functionalized with an electrophilic handle or activated to accept a nucleophile.

Ruppert-Prakash Reagent (TMSCF3): A Versatile Nucleophilic Source

The Ruppert-Prakash reagent (TMSCF3) is a widely used source of the trifluoromethyl anion (CF3-), which is generated in situ by activation with a fluoride source or other suitable initiator.[1] While not directly reactive with the pyridine C-H bonds, it is invaluable for the trifluoromethylation of pyridine derivatives containing electrophilic functional groups (e.g., aldehydes, ketones).

Trifluoroacetic Acid (TFA) as a CF3 Source: An Economical Alternative

Trifluoroacetic acid (TFA) has emerged as an inexpensive and readily available source for trifluoromethylation. In a notable example, pyridinium iodide salts, formed by the N-methylation of pyridines, can be regioselectively trifluoromethylated at the C2 or C4 position using TFA in the presence of silver carbonate. This method is believed to proceed through a nucleophilic trifluoromethylation mechanism.[5][6]

Mechanism of N-Activation followed by Nucleophilic Trifluoromethylation

The N-alkylation of pyridine increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. The trifluoromethyl anion, generated from TFA and silver carbonate, then adds to the activated pyridine ring.

G Pyridine Pyridine N-Methylpyridinium Iodide N-Methylpyridinium Iodide Pyridine->N-Methylpyridinium Iodide MeI Trifluoromethylated Dihydropyridine Trifluoromethylated Dihydropyridine N-Methylpyridinium Iodide->Trifluoromethylated Dihydropyridine TFA, Ag2CO3 (CF3- source) Trifluoromethylated Pyridine Trifluoromethylated Pyridine Trifluoromethylated Dihydropyridine->Trifluoromethylated Pyridine Oxidation

Caption: N-Activation Strategy for Nucleophilic Trifluoromethylation.

Radical Trifluoromethylating Reagents: The Power of the CF3 Radical

Radical trifluoromethylation provides a direct route to functionalize C-H bonds. However, as mentioned earlier, controlling regioselectivity with unactivated pyridines is a major hurdle.

Langlois' Reagent (NaSO2CF3): A Bench-Stable Radical Precursor

Langlois' reagent is a stable, inexpensive solid that can generate the trifluoromethyl radical (CF3•) under oxidative conditions.[4] While its application to simple pyridines often results in a mixture of isomers, it has proven effective for the trifluoromethylation of more activated pyridine systems, such as pyridones. A recent study demonstrated a light-promoted trifluoromethylation of pyridones using Langlois' reagent without the need for a photocatalyst or oxidant.[7]

Comparative Performance Data

The following table summarizes representative yields for the trifluoromethylation of various pyridine derivatives using the discussed reagents. It is important to note that reaction conditions can significantly impact yields, and this table is intended as a general guide.

Reagent ClassReagent ExampleSubstrateProductYield (%)Reference
Electrophilic Togni Reagent I6-Bromoquinoline (activated via hydrosilylation)6-Bromo-3-trifluoromethylquinoline76[8]
Electrophilic Umemoto Reagent2-Methyl-1-indanone-2-carboxylate2-Methyl-2-trifluoromethyl-1-indanone-2-carboxylate95[2]
Nucleophilic TFA / Ag2CO3N-Methyl-4-phenylpyridinium iodide2-Trifluoromethyl-4-phenylpyridine85[5][6]
Radical Langlois' Reagent2-Pyridone3-Trifluoromethyl-2-pyridone56-93[7]

Experimental Protocols

Protocol 1: C3-Selective Trifluoromethylation of Quinoline using Togni's Reagent I (via Hydrosilylation)

This protocol is adapted from the work of Kuninobu and colleagues.[8]

  • Hydrosilylation: To a solution of quinoline (1.0 equiv) in 1,2-dichloroethane, add tris(pentafluorophenyl)borane (0.05 equiv) and methylphenylsilane (1.2 equiv).

  • Heat the mixture at 65 °C and monitor the reaction by TLC until the quinoline is consumed.

  • Trifluoromethylation: Cool the reaction mixture to 0 °C.

  • Add Togni's Reagent I (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) and stir for an additional 2 hours at room temperature.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Trifluoromethylation of 4-Phenylpyridine using TFA/Ag2CO3

This protocol is based on the N-activation strategy.[5][6]

  • N-Methylation: To a solution of 4-phenylpyridine (1.0 equiv) in a suitable solvent, add iodomethane (1.2 equiv).

  • Stir the reaction at room temperature until the formation of the N-methylpyridinium iodide salt is complete. Isolate the salt.

  • Trifluoromethylation: To a suspension of the N-methyl-4-phenylpyridinium iodide salt (1.0 equiv) and silver carbonate (1.5 equiv) in N,N-dimethylformamide (DMF), add trifluoroacetic acid (TFA) (3.0 equiv).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and filter off the insoluble salts.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Light-Promoted Trifluoromethylation of 2-Pyridone with Langlois' Reagent

This protocol is adapted from a recent photocatalyst-free method.[7]

  • To a solution of 2-pyridone (1.0 equiv) in dimethyl sulfoxide (DMSO), add Langlois' reagent (sodium trifluoromethylsulfinate) (2.0 equiv).

  • Irradiate the reaction mixture with 390 nm LEDs at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The trifluoromethylation of pyridine systems has witnessed significant advancements with the development of a diverse array of reagents and methodologies. Electrophilic reagents, particularly when coupled with substrate activation strategies like hydrosilylation, offer a powerful means for achieving challenging C3-selective functionalization. Nucleophilic approaches, especially those leveraging N-activation, provide a cost-effective route to C2- and C4-trifluoromethylated pyridines. While radical trifluoromethylation of unactivated pyridines remains a challenge in terms of regioselectivity, its application to activated systems like pyridones shows great promise.

The choice of the optimal trifluoromethylating reagent is highly dependent on the desired regioselectivity, the nature of the pyridine substrate, and the tolerance of other functional groups. By understanding the underlying mechanisms and comparative performance of these reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel trifluoromethylated pyridine-containing molecules.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 4-(trifluoromethyl)nicotinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl 4-(trifluoromethyl)nicotinate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A robust, well-validated analytical method is the bedrock of reliable product development, quality control, and regulatory submission. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices and provides a framework for selecting and validating the optimal method for your specific application, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] This guide will compare three common and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the quantification of this compound (C₈H₆F₃NO₂, MW: 205.13 g/mol ).[6][7]

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, we must establish the universal parameters that define a validated method. The ICH Q2(R2) guideline, adopted by regulatory bodies like the FDA and EMA, provides a comprehensive framework for this process.[8][9][10] The goal is to ensure that every method is fit-for-purpose throughout its lifecycle.[2][3]

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][14]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Validation Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive analytical method validation process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_rep Finalization Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: General workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte, the intended application (e.g., purity assay, trace analysis), and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity. The separation occurs based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Why it's a strong candidate:

  • High Specificity: Excellent resolving power to separate the main component from potential impurities and degradation products.

  • Broad Applicability: Suitable for both assay and impurity quantification.

  • Robustness: Modern HPLC systems and columns are highly reliable and reproducible.

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic, moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Common mobile phase for RP-HPLC, adjustable to optimize retention time.
Flow Rate 1.0 mL/minTypical analytical flow rate providing good efficiency and reasonable run times.
Detection UV at ~260 nmThe nicotinate ring system is expected to have strong UV absorbance.[15][16][17]
Injection Volume 10 µLStandard volume to ensure good peak shape and reproducibility.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

The following table presents expected results from a successful validation of the proposed HPLC method, based on typical ICH acceptance criteria.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte's tRPeak is pure; baseline resolved from placebo and forced degradation peaks.
Linearity (Range) r² ≥ 0.999 (e.g., 50-150% of nominal)r² = 0.9995
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery across 3 levels.
Precision (RSD) Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0%Repeatability RSD = 0.45% Intermediate RSD = 0.88%
LOQ S/N ratio ≥ 10, with acceptable precision/accuracy0.1 µg/mL
Robustness RSD ≤ 2.0% for varied conditionsAll variations in flow rate (±10%) and mobile phase composition (±2%) resulted in RSD < 1.5%.
Method 2: Gas Chromatography (GC)

Principle: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. Separation is achieved based on the analyte's partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

Why it's a strong candidate:

  • High Efficiency & Resolution: Capillary GC columns provide extremely sharp peaks and excellent separation, ideal for resolving closely related impurities.

  • High Sensitivity: Flame Ionization Detectors (FID) are highly sensitive to organic compounds.

  • Solvent-Free Injection: Headspace GC can be used for certain sample matrices, eliminating solvent interference.

ParameterSuggested ConditionRationale
Column DB-5 or similar (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for a wide range of semi-volatile compounds.
Carrier Gas Helium or HydrogenInert carrier gases providing good efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Detector Flame Ionization Detector (FID) at 280 °CUniversal and sensitive detector for hydrocarbons and organic molecules.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/minTemperature programming is essential to elute the analyte with a good peak shape and ensure any less volatile impurities are eluted.[18][19]
Injection 1 µL, Split (e.g., 50:1)Split injection prevents column overloading for concentrated samples.
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte's tRBaseline resolved from solvent and potential impurities.
Linearity (Range) r² ≥ 0.999 (e.g., LOQ to 150% of nominal)r² = 0.9992
Accuracy 98.0% - 102.0% recovery99.1% - 101.5% recovery across 3 levels.
Precision (RSD) Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0%Repeatability RSD = 0.52% Intermediate RSD = 1.10%
LOQ S/N ratio ≥ 10, with acceptable precision/accuracy0.05 µg/mL (potentially more sensitive than HPLC)
Robustness RSD ≤ 2.0% for varied conditionsAll variations in oven ramp rate (±10%) and flow rate (±10%) resulted in RSD < 2.0%.
Method 3: UV-Vis Spectrophotometry

Principle: This technique relies on measuring the amount of light absorbed by a sample at a specific wavelength. The concentration of the analyte is determined by the Beer-Lambert Law. It is a simple, rapid, and cost-effective method, but it lacks the specificity of chromatographic techniques.

Why it's a candidate (with caveats):

  • Simplicity and Speed: Ideal for rapid, routine assays where the sample matrix is simple and well-characterized (e.g., pure drug substance).

  • Cost-Effectiveness: Instrumentation is inexpensive and readily available.

  • Non-destructive: The sample can be recovered after analysis.

ParameterSuggested ConditionRationale
Solvent Methanol or EthanolCommon UV-transparent solvents that should readily dissolve the analyte.
Wavelength (λmax) Scan from 200-400 nm to determine λmax (est. ~262 nm)The wavelength of maximum absorbance provides the highest sensitivity and is required for quantification. Nicotinamide derivatives show a strong peak around 262 nm.[20]
Instrument Double-beam spectrophotometerProvides high stability by correcting for lamp fluctuations.
Blank The same solvent used for sample preparation.Essential for correcting absorbance from the solvent and cuvette.
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No significant absorbance from excipients/impurities at λmaxMethod is only suitable for pure substance or simple formulations where matrix components do not absorb at the analytical wavelength.
Linearity (Range) r² ≥ 0.998 (e.g., 70-130% of nominal)r² = 0.9989
Accuracy 98.0% - 102.0% recovery98.5% - 101.8% recovery across 3 levels.
Precision (RSD) Repeatability: RSD ≤ 1.5% Intermediate: RSD ≤ 2.5%Repeatability RSD = 0.85% Intermediate RSD = 1.65%
LOQ Lowest concentration meeting accuracy/precision criteria1.0 µg/mL (generally less sensitive than chromatographic methods)
Robustness Results unaffected by minor pH or solvent composition changesResults were consistent when tested with different batches of the same grade solvent.

Head-to-Head Performance Comparison

The choice of method depends heavily on the intended application. This table provides a direct comparison to guide your decision-making process.

FeatureHPLCGas ChromatographyUV-Vis Spectrophotometry
Specificity Excellent (Ideal for stability studies and impurity profiling)Excellent (Superior for volatile impurities)Poor to Fair (Only for pure substance or simple mixtures)
Sensitivity (LOQ) Very Good (e.g., ~0.1 µg/mL)Excellent (Often the most sensitive, e.g., ~0.05 µg/mL)Fair (e.g., ~1.0 µg/mL)
Precision ExcellentExcellentGood
Throughput Good (10-15 min/run)Good (15-20 min/run)Excellent (1-2 min/sample)
Cost (Instrument) HighHighLow
Cost (Operational) Moderate (Solvents, columns)Low to Moderate (Gases, columns)Very Low
Best For... Universal application: Assay, purity, stability testing, content uniformity.Purity testing, residual solvent analysis, analysis of volatile impurities.Rapid QC of pure drug substance, dissolution testing.
Decision Logic Diagram

This diagram helps visualize the selection process based on the analytical requirements.

G start What is the Analytical Goal? q_matrix Is the sample matrix complex or are impurities unknown? start->q_matrix q_speed Is high throughput for a known, pure sample the priority? q_matrix->q_speed No use_hplc Use HPLC q_matrix->use_hplc Yes q_volatile Are key impurities highly volatile? q_speed->q_volatile No use_uv Use UV-Vis q_speed->use_uv Yes q_volatile->use_hplc No (Default Choice) use_gc Use GC q_volatile->use_gc Yes

Caption: Decision tree for selecting an analytical method.

Standard Operating Procedure: Validation Protocol

This section provides a generalized, step-by-step protocol for executing the validation of an analytical method (e.g., HPLC) for this compound.

Objective: To formally document that the analytical procedure is fit for its intended purpose.

Step 1: Specificity
  • Prepare solutions of a placebo (all matrix components except the analyte).

  • Prepare a solution of the analyte standard.

  • Induce degradation of the analyte through forced conditions (e.g., acid, base, peroxide, heat, light).

  • Inject all solutions.

  • Acceptance: The analyte peak must be free from any co-eluting peaks from the placebo or degradation products. Peak purity analysis (using a DAD detector) should pass.

Step 2: Linearity
  • Prepare a series of at least five concentrations of the analyte standard, spanning the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance: Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.999.

Step 3: Accuracy (Recovery)
  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance: The mean percent recovery should be within 98.0% to 102.0% at each level.

Step 4: Precision (Repeatability)
  • Prepare six individual samples of the analyte at 100% of the target concentration from the same homogeneous batch.

  • Analyze all six samples.

  • Acceptance: Calculate the Relative Standard Deviation (RSD) of the results. The RSD must be ≤ 1.0%.

Step 5: Precision (Intermediate)
  • Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • Compare the results from both studies.

  • Acceptance: The RSD for the combined data should be ≤ 2.0%.

Step 6: Limit of Quantitation (LOQ)
  • Estimate the LOQ by determining the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Prepare samples at this concentration and verify that the precision (RSD) and accuracy (recovery) are acceptable at this level.

  • Acceptance: The method is validated down to the lowest concentration that meets pre-defined accuracy and precision criteria.

Conclusion and Recommendations

The validation of an analytical method is a systematic journey that proves its reliability for quantifying this compound.

  • For comprehensive quality control , including stability testing and impurity profiling, HPLC is the recommended method . Its high specificity, robustness, and applicability to a wide range of analytes make it the gold standard for pharmaceutical analysis.

  • If specific volatile impurities are of concern, or if higher sensitivity is required than what HPLC can offer, GC is an excellent and powerful alternative .

  • For rapid, in-process checks of the pure bulk substance where cost and speed are the primary drivers, UV-Vis Spectrophotometry is a viable, albeit limited, option. Its lack of specificity, however, renders it unsuitable for stability or impurity testing.

Ultimately, the choice of method must be justified based on its intended purpose and validated to demonstrate that it provides accurate, reliable, and reproducible data, ensuring the quality and safety of the final product.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmaceutical and Chemical Synthesis

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of synthesized compounds are paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized Methyl 4-(trifluoromethyl)nicotinate against a commercially available standard. By examining ¹H NMR, ¹³C NMR, and FT-IR data, we aim to equip researchers with the necessary benchmarks to validate their synthetic products and understand potential deviations.

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of bioactive molecules. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable synthon for creating novel therapeutic agents. Given its importance, a reliable and verifiable analytical profile is essential.

The Importance of Spectroscopic Verification

Before a synthesized compound can be confidently used in further reactions or biological assays, its identity and purity must be rigorously established. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of a molecule, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present.[3] A side-by-side comparison with a trusted commercial standard serves as the gold standard for verification.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and spectroscopic analysis are crucial.

Synthesis of this compound

The synthesized this compound referenced in this guide was prepared via the esterification of 4-(trifluoromethyl)nicotinic acid. A common route involves the reaction of the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

A plausible synthesis pathway, based on the preparation of the precursor 4-(trifluoromethyl)nicotinic acid, involves the hydrolysis of a nitrile precursor, which itself can be synthesized through a multi-step process.[4][5] Potential impurities in the synthesized ester could include unreacted starting materials (the carboxylic acid), residual solvent, or byproducts from side reactions.

Spectroscopic Analysis Workflow

A systematic approach to the spectroscopic analysis of both the synthesized and commercial samples is essential for a meaningful comparison.

Figure 1. Workflow for the comparative spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy: Samples of both synthesized and commercial this compound were dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Spectra were acquired on a 400 MHz spectrometer.

FT-IR Spectroscopy: Spectra were recorded using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of the liquid samples.

Spectroscopic Data Comparison

The following sections detail the expected spectroscopic data for this compound and provide a framework for comparing a synthesized product to a commercial standard.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2Singlet1HH-2
~8.9Doublet1HH-6
~7.8Doublet1HH-5
~4.0Singlet3H-OCH₃

Analysis and Interpretation:

  • Chemical Shifts: The exact chemical shifts may vary slightly depending on the concentration and the specific instrument. However, the relative positions of the peaks should remain consistent. The downfield shifts of the aromatic protons are due to the deshielding effect of the aromatic ring and the electron-withdrawing trifluoromethyl and ester groups.

  • Multiplicity and Coupling Constants: The splitting patterns (multiplicity) arise from the coupling between adjacent protons. The H-6 and H-5 protons are expected to be doublets due to coupling with each other. The H-2 proton is typically a singlet or a narrow doublet, depending on the resolution and long-range coupling.

  • Integration: The integrated area under each peak should be proportional to the number of protons it represents.

  • Comparison: The ¹H NMR spectrum of the synthesized product should show the same chemical shifts, multiplicities, and integration values as the commercial standard. The presence of additional peaks could indicate impurities, such as residual solvent or unreacted starting materials. For instance, a broad singlet in the region of 10-12 ppm might suggest the presence of the carboxylic acid precursor.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Description
~165Ester Carbonyl (C=O)
~155Aromatic C-H (C-2)
~152Aromatic C-H (C-6)
~140 (quartet)Aromatic C-CF₃ (C-4)
~125Aromatic C-H (C-5)
~123 (quartet)Trifluoromethyl Carbon (-CF₃)
~120Aromatic C-COOCH₃ (C-3)
~53Methyl Ester Carbon (-OCH₃)

Analysis and Interpretation:

  • Chemical Shifts: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached groups. The ester carbonyl carbon appears significantly downfield.

  • Quartets: The carbon attached to the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

  • Comparison: The ¹³C NMR spectrum of the synthesized material should exhibit the same number of signals at identical chemical shifts as the commercial sample. Any additional peaks would suggest the presence of carbon-containing impurities.

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2960C-H StretchAliphatic (-CH₃)
~1730C=O StretchEster
~1600, ~1470C=C and C=N StretchAromatic Ring
~1300-1100C-F StretchTrifluoromethyl
~1250C-O StretchEster

Analysis and Interpretation:

  • Characteristic Peaks: The most prominent peaks to look for are the strong C=O stretch of the ester and the strong C-F stretching vibrations of the trifluoromethyl group.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks that is unique to the molecule.

  • Comparison: The FT-IR spectrum of the synthesized product should overlay almost perfectly with that of the commercial standard. The absence of a broad O-H stretch around 3000 cm⁻¹ in the synthesized product would indicate the successful conversion of the carboxylic acid to the ester.

Conclusion: A Framework for Confidence

This guide provides a foundational framework for the spectroscopic comparison of synthesized this compound with a commercial standard. By carefully acquiring and comparing ¹H NMR, ¹³C NMR, and FT-IR spectra, researchers can confidently verify the structure and assess the purity of their synthetic material. Any significant deviations from the reference spectra should be investigated to identify potential impurities or structural discrepancies, ensuring the integrity of subsequent research and development efforts.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Derived from Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a paramount determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a compound that is too resistant to metabolism can accumulate, potentially causing toxicity.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of drug candidates derived from the promising Methyl 4-(trifluoromethyl)nicotinate scaffold.

We will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis against other common heterocyclic scaffolds. This guide is designed to empower you to make informed decisions in your drug development pipeline, optimizing for compounds with favorable pharmacokinetic profiles.

The this compound Scaffold: A Profile of Predicted Metabolic Resilience

The this compound scaffold is of significant interest in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, known to sometimes improve metabolic stability and other pharmacokinetic properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance metabolic stability. The remarkable strength of the carbon-fluorine bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[4][5][6] This "metabolic blocking" can significantly increase a compound's half-life.

However, no scaffold is devoid of metabolic liabilities. Two primary "soft spots" can be predicted for derivatives of this compound:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes present in the liver and plasma, which would convert the drug to its carboxylic acid metabolite, 4-(trifluoromethyl)nicotinic acid.[7][8]

  • Pyridine Ring Oxidation: The pyridine ring itself can be a substrate for CYP-mediated oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives at various positions on the ring.[9][10]

The following diagram illustrates the potential primary metabolic pathways for a hypothetical drug derived from this scaffold.

Metabolic_Pathways Parent_Drug Parent Drug (this compound derivative) Metabolite_A Carboxylic Acid Metabolite (TFNA derivative) Parent_Drug->Metabolite_A Esterases Metabolite_B N-Oxide Metabolite Parent_Drug->Metabolite_B CYP450 Metabolite_C Hydroxylated Metabolite Parent_Drug->Metabolite_C CYP450

Caption: Predicted primary metabolic pathways for drugs derived from this compound.

Comparative Analysis: Benchmarking Against Alternative Heterocyclic Scaffolds

A crucial aspect of lead optimization is understanding how a candidate's metabolic stability compares to drugs built on alternative scaffolds. While direct, head-to-head experimental data for a wide range of analogous compounds is not always publicly available, we can make informed comparisons based on established metabolic principles.

Here, we compare the expected metabolic profile of a hypothetical drug based on the This compound scaffold with a structurally analogous drug based on a pyrimidine ring, another common heterocycle in medicinal chemistry.

FeatureThis compound Derivative (Hypothetical)Pyrimidine Derivative (Hypothetical)Rationale for Performance
Primary Metabolic Pathways Ester hydrolysis, Ring Oxidation (N-oxidation, hydroxylation)Ring Oxidation (hydroxylation), N-oxidationThe ester group in the nicotinate derivative provides a clear pathway for hydrolysis. Both pyridine and pyrimidine rings are susceptible to CYP-mediated oxidation.
Metabolic "Soft Spots" Methyl ester, positions on the pyridine ring not blocked by the CF3 group.Electron-deficient carbons on the pyrimidine ring are common sites for oxidation.The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can influence the sites of oxidation compared to the single nitrogen in the pyridine ring.
Impact of Trifluoromethyl Group Significant metabolic shielding of the pyridine ring from oxidation.Not applicable in this direct comparison.The -CF3 group is a potent metabolic blocker, expected to significantly reduce the rate of oxidative metabolism of the pyridine ring.
Predicted In Vitro Half-life (t½) LongerShorterThe presence of the trifluoromethyl group is expected to confer greater metabolic stability, leading to a longer half-life.
Predicted Intrinsic Clearance (CLint) LowerHigherA lower rate of metabolism translates to a lower intrinsic clearance.

Illustrative Comparative In Vitro Metabolic Stability Data

The following table presents representative data from a simulated human liver microsomal stability assay, comparing our hypothetical drug candidates. This data illustrates the expected trend of enhanced stability for the trifluoromethylpyridine-containing compound.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Derivative 5522.5
Methylnicotinate Derivative (non-fluorinated) 1582.8
Pyrimidine Derivative 2549.9

This is illustrative data generated to reflect expected experimental outcomes. Actual results will be specific to the individual compounds tested.

Experimental Workflow for Assessing Metabolic Stability

A robust assessment of metabolic stability involves a tiered approach, starting with high-throughput screening in liver microsomes, followed by more comprehensive studies in hepatocytes for promising candidates.

Experimental_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Comprehensive Profiling Microsomal_Assay Liver Microsomal Stability Assay (Phase I Metabolism) Data_Analysis_1 Calculate t½ and CLint Microsomal_Assay->Data_Analysis_1 Decision_1 Rank Compounds (High/Medium/Low Stability) Data_Analysis_1->Decision_1 Hepatocyte_Assay Hepatocyte Stability Assay (Phase I & II Metabolism) Decision_1->Hepatocyte_Assay Promising Candidates Data_Analysis_2 Calculate t½ and CLint Hepatocyte_Assay->Data_Analysis_2 Metabolite_ID Metabolite Identification (LC-MS/MS) Data_Analysis_2->Metabolite_ID SAR Structure-Activity Relationship (SAR) - Guide further chemical modifications Metabolite_ID->SAR Identify 'Soft Spots'

References

A Comparative Crystallographic Guide to 4-(Trifluoromethyl)nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. The trifluoromethyl group, in particular, is a powerful substituent known to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-(trifluoromethyl)nicotinic acid and two of its key derivatives: the insecticide flonicamid and the synthetic intermediate methyl 4-(trifluoromethyl)nicotinate. By examining their solid-state structures, we aim to provide valuable insights for researchers engaged in the design and development of novel bioactive molecules.

The Significance of the 4-(Trifluoromethyl)pyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals, offering a versatile scaffold for chemical modification. The addition of a trifluoromethyl group at the 4-position significantly alters the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions. 4-(Trifluoromethyl)nicotinic acid, therefore, serves as a crucial building block for creating a diverse array of more complex molecules with potentially enhanced biological activity.[1] Its derivatives are instrumental in the development of compounds targeting a wide spectrum of diseases and in the creation of next-generation crop protection agents.[2]

Comparative Crystallographic Analysis

A molecule's crystal structure provides the most definitive understanding of its three-dimensional arrangement and the non-covalent interactions that govern its packing in the solid state. This information is paramount for understanding physical properties such as solubility and melting point, and for rational drug design.

Here, we compare the crystallographic data of 4-(trifluoromethyl)nicotinic acid with its amide derivative, flonicamid, and its methyl ester derivative.

Compound Name4-(Trifluoromethyl)nicotinic AcidFlonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide)This compound
Chemical Formula C₇H₄F₃NO₂C₉H₆F₃N₃OC₈H₆F₃NO₂
Molecular Weight 191.11 g/mol 229.16 g/mol 205.13 g/mol
Crystal System MonoclinicNot publicly availableNot publicly available
Space Group P2₁/cNot publicly availableNot publicly available
Unit Cell Dimensions a = 6.4488(11) Åb = 14.922(2) Åc = 7.7868(12) Åβ = 100.941(5)°Not publicly availableNot publicly available
Volume (V) 735.7(2) ųNot publicly availableNot publicly available
Molecules per Unit Cell (Z) 4Not publicly availableNot publicly available
Reference --INVALID-LINK--[3]--INVALID-LINK--[4]--INVALID-LINK--[4]

Analysis of Intermolecular Interactions:

The crystal structure of 4-(trifluoromethyl)nicotinic acid is characterized by strong hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules, forming classic dimeric synthons. The trifluoromethyl group participates in weaker C–H···F interactions, further stabilizing the crystal packing.

For flonicamid , the presence of the amide and nitrile functionalities introduces additional hydrogen bonding donors and acceptors. It is anticipated that the amide N-H will form hydrogen bonds with either the amide carbonyl oxygen or the pyridine nitrogen of neighboring molecules. The cyano group can also act as a hydrogen bond acceptor.

In the case of This compound , the ester group removes the strong hydrogen bond donating capability of the carboxylic acid. Intermolecular interactions will likely be dominated by weaker C–H···O and C–H···F interactions, potentially leading to a less densely packed structure compared to the parent acid.

Experimental Protocols

The following section provides detailed, field-proven methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-(trifluoromethyl)nicotinic acid derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Part 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of derivatives typically starts from 4-(trifluoromethyl)nicotinic acid, which is commercially available.

Diagram of Synthetic Pathways:

Synthesis 4-(Trifluoromethyl)nicotinic Acid 4-(Trifluoromethyl)nicotinic Acid Acid Chloride Acid Chloride 4-(Trifluoromethyl)nicotinic Acid->Acid Chloride SOCl₂ or (COCl)₂ This compound This compound 4-(Trifluoromethyl)nicotinic Acid->this compound MeOH, H₂SO₄ (cat.) Flonicamid Flonicamid Acid Chloride->Flonicamid H₂NCH₂CN, Base

Caption: General synthetic routes to flonicamid and this compound.

Step-by-Step Synthesis Protocol (Example: Flonicamid):

  • Acid Chloride Formation: To a solution of 4-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like acetonitrile or tetrahydrofuran (THF). In a separate flask, prepare a solution of aminoacetonitrile hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in the same solvent.

  • Coupling Reaction: Add the acid chloride solution dropwise to the aminoacetonitrile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure flonicamid.[5]

Part 2: Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Diagram of Crystallization Workflow:

Crystallization cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified Compound Purified Compound Saturated Solution Saturated Solution Purified Compound->Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Vapor Diffusion Vapor Diffusion Saturated Solution->Vapor Diffusion Slow Cooling Slow Cooling Saturated Solution->Slow Cooling Single Crystals Single Crystals Slow Evaporation->Single Crystals Vapor Diffusion->Single Crystals Slow Cooling->Single Crystals X-ray Diffraction X-ray Diffraction Single Crystals->X-ray Diffraction

Caption: Workflow for obtaining single crystals for X-ray analysis.

Detailed Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating to achieve a clear, saturated, or near-saturated solution.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube. The small diameter of the vessel promotes slower evaporation.

  • Controlled Evaporation: Cover the opening of the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent over several days to weeks.[1][6][7]

  • Crystal Growth: Place the vial in a vibration-free environment and monitor for crystal growth. High-quality crystals often form over a period of several days.

Detailed Crystallization Protocol (Vapor Diffusion):

  • Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a more volatile "anti-solvent" in which the compound is poorly soluble.[8][9]

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, gradually reducing its solubility.

  • Supersaturation and Crystallization: As the solubility decreases, the solution will become supersaturated, leading to the formation of crystals. This method is particularly effective for small quantities of material.[8]

Part 3: Single-Crystal X-ray Diffraction Analysis

The final step is to analyze the grown crystals to determine their three-dimensional structure.

Diagram of X-ray Diffraction Workflow:

XRD Single Crystal Single Crystal Mounting on Diffractometer Mounting on Diffractometer Single Crystal->Mounting on Diffractometer Data Collection Data Collection Mounting on Diffractometer->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation (checkCIF) Validation (checkCIF) Structure Refinement->Validation (checkCIF) Final Crystal Structure Final Crystal Structure Validation (checkCIF)->Final Crystal Structure

References

A Researcher's Guide to Bioisosteric Replacement Studies of the 4-Trifluoromethylnicotinate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Among the vast arsenal of tools available to researchers, bioisosteric replacement stands out as a powerful strategy to fine-tune the physicochemical and biological properties of a molecule. This guide delves into the nuanced world of bioisosteric replacement studies, with a specific focus on the 4-trifluoromethylnicotinate moiety. While direct, head-to-head comparative studies on this exact moiety are not abundant in publicly accessible literature, we can draw significant insights from analogous aromatic systems. This guide will leverage a well-documented study on 7-substituted 4-aminoquinolines to illustrate the principles and provide a framework for researchers exploring bioisosteric replacements of the trifluoromethyl group on a nitrogen-containing heteroaromatic ring.

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF3) group has earned its place as a privileged functional group in medicinal chemistry for its profound and predictable effects on a molecule's properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for enhancing drug-like characteristics.[1][2] The replacement of a methyl or chloro group with a trifluoromethyl group can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, often leading to a longer in vivo half-life.[1][2]

  • Increased Lipophilicity: The CF3 group can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and access to target tissues.[1]

  • Modulation of pKa: As a potent electron-withdrawing group, the CF3 group can significantly alter the acidity or basicity of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.

  • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with protein targets.[1]

A Case Study: Bioisosteric Replacement in 7-Substituted 4-Aminoquinolines

To understand the practical implications of replacing a trifluoromethyl group with other bioisosteres, we will examine a study on the structure-activity relationships of 7-substituted 4-aminoquinolines as antiplasmodial agents. While the core is a quinoline, the electronic and steric considerations at the 7-position offer valuable parallels to the 4-position of a nicotinic acid scaffold.

In this study, various substituents at the 7-position of the 4-aminoquinoline core were evaluated for their efficacy against chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. The bioisosteres compared included iodo, bromo, chloro, fluoro, and trifluoromethyl groups.

Comparative Analysis of Biological Activity

The following table summarizes the key findings, showcasing the impact of different bioisosteric replacements on antiplasmodial activity.

7-SubstituentBioisosteric RelationshipActivity against Chloroquine-Susceptible P. falciparum (IC50)Activity against Chloroquine-Resistant P. falciparum (IC50)
-I Halogen3-12 nMHigh
-Br Halogen3-12 nMHigh
-Cl Halogen3-12 nMHigh
-F Halogen15-50 nMSubstantially less active
-CF3 Trifluoromethyl15-50 nMSubstantially less active
-OCH3 Methoxy17-150 nMInactive

Key Insights from the Data:

  • Halogen Bioisosteres: The larger halogens (I, Br, Cl) conferred potent activity against both chloroquine-susceptible and -resistant strains. This suggests that a certain level of steric bulk and lipophilicity at this position is beneficial for activity.

  • Trifluoromethyl and Fluoro Bioisosteres: Interestingly, the 7-fluoro and 7-trifluoromethyl analogs exhibited lower potency against the susceptible strain and a significant drop in activity against the resistant strain. This highlights that while CF3 is often a favorable substituent, its electronic effects and specific interactions within the binding pocket are context-dependent and not universally superior to other halogens.

  • Methoxy Bioisostere: The 7-methoxy analogs were largely inactive, indicating that a hydrogen bond donor or a group with different electronic properties at this position is detrimental to activity.

This case study underscores a critical principle in bioisosteric replacement: the outcome is highly dependent on the specific biological target and the surrounding molecular architecture. A substitution that is beneficial in one context may be detrimental in another.

Experimental Workflows for Bioisosteric Replacement Studies

For researchers embarking on similar studies with the 4-trifluoromethylnicotinate moiety, a systematic approach is crucial. The following outlines a general experimental workflow.

Workflow for Synthesis and Evaluation of Bioisosteres

G cluster_0 Synthesis Phase cluster_1 In Vitro Evaluation Phase cluster_2 Physicochemical & ADME Profiling cluster_3 Data Analysis & SAR start Design of Bioisosteric Analogs (e.g., -Cl, -Br, -CN, -CH3) synth Synthesis of 4-Substituted Nicotinic Acid Derivatives start->synth purify Purification and Characterization (NMR, MS) synth->purify binding Target Binding Assays (e.g., Radioligand Binding) purify->binding logp LogP/LogD Determination purify->logp functional Functional Assays (e.g., Enzyme Inhibition, Reporter Gene) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar solubility Aqueous Solubility Measurement logp->solubility metabolic Metabolic Stability Assays (Microsomes, Hepatocytes) solubility->metabolic data_integration Integration of Biological and Physicochemical Data metabolic->data_integration sar->data_integration data_integration->start Iterative Design

Caption: A generalized workflow for bioisosteric replacement studies.

Representative Synthetic Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

A reliable synthesis of the parent compound is the first step. The following is a representative protocol for the synthesis of 4-(trifluoromethyl)nicotinic acid.

Step 1: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

  • To a suitable reaction vessel, add 4-(trifluoromethyl)nicotinonitrile.

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture to 100°C with stirring until the solid dissolves and the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and adjust the pH to acidic (pH 2-3) with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-(trifluoromethyl)nicotinic acid.

Logical Framework for Selecting Bioisosteres

The choice of bioisosteres for the trifluoromethyl group should be guided by a clear understanding of the desired property modulation.

G cluster_0 Classical Bioisosteres cluster_1 Non-Classical Bioisosteres center 4-Trifluoromethylnicotinate Cl Chloro (-Cl) center->Cl Similar size, different electronics Br Bromo (-Br) center->Br Larger size, more lipophilic I Iodo (-I) center->I Largest halogen, highest lipophilicity CH3 Methyl (-CH3) center->CH3 Similar size, electron-donating CN Cyano (-CN) center->CN Linear, electron- withdrawing NO2 Nitro (-NO2) center->NO2 Planar, strong electron-withdrawing SCF3 Trifluoromethylthio (-SCF3) center->SCF3 More lipophilic, electron-withdrawing

References

A Senior Application Scientist’s Guide to the Efficacy of Trifluoromethylated Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Methodological Deep Dive for Agrochemical Researchers

Introduction: The Trifluoromethyl Group - A Cornerstone of Modern Pesticide Chemistry

In the landscape of modern agrochemical and pharmaceutical development, the strategic incorporation of fluorine has become a transformative approach. Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular significance.[1] Its unique physicochemical properties—stemming from the high electronegativity of fluorine and the strong, stable carbon-fluorine bond—bestow remarkable advantages upon parent molecules.[1][2]

The CF₃ group is a potent electron-withdrawing moiety, which can profoundly alter a molecule's interaction with its biological target.[1] Furthermore, it significantly enhances lipophilicity, which improves the pesticide's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby increasing bioavailability.[2][3][4] Crucially, the strength of the C-F bond imparts high metabolic stability, making the molecule more resistant to degradation by enzymes like cytochrome P450s.[3][4] This increased persistence allows for longer-lasting crop protection, often at lower application rates.[2] Consequently, a significant percentage of pesticides launched in the last two decades are fluorinated, with a substantial portion of those containing the vital trifluoromethyl group.[1]

This guide provides an in-depth comparison of the efficacy of prominent pesticides derived from trifluoromethylated intermediates, categorized by their use case. We will delve into their mechanisms of action, present supporting quantitative data, and provide a detailed, field-proven protocol for standardized efficacy evaluation.

Classification and Comparative Efficacy of Key Trifluoromethylated Pesticides

Trifluoromethylated compounds are found across all major pesticide classes: insecticides, herbicides, and fungicides. Their efficacy is best understood through direct comparison with alternatives that target similar pests.

Insecticides: Neurotoxic Potency

The trifluoromethyl group is a key feature in several highly effective insecticides, particularly those targeting the nervous system of insects. The phenylpyrazoles (e.g., Fipronil) and the newer isoxazolines (e.g., Fluralaner, Afoxolaner) are prime examples.

Comparative Efficacy Data: Insecticides

Active Ingredient Chemical Class Primary Target Pest(s) Observed Efficacy Metric Source(s)
Fipronil PhenylpyrazoleFleas, Cockroaches, TermitesIC₅₀ of 30 nM (cockroach GABA receptors); High selectivity vs. mammals.[5][5][6]
Fluralaner IsoxazolineFleas, Ticks>99.0% reduction in flea populations on dogs within 7 days (single dose).[7][2][7]
Afoxolaner IsoxazolineFleas, Ticks>99.3% reduction in flea populations on dogs within 7 days (first of three monthly doses).[7][6][7][8]

Note: Direct LD₅₀ comparisons from a single study are scarce due to varied testing methodologies. The data presented reflects high field and in-vitro efficacy from multiple authoritative sources.

Field studies demonstrate the exceptional performance of these compounds. In a 12-week study on naturally infested dogs, a single oral dose of Fluralaner reduced flea populations by 99.0% within the first week and achieved 100% efficacy by day 54.[7] Similarly, monthly doses of Afoxolaner achieved a 99.3% reduction in the first week and 100% efficacy by the end of the study.[7] This indicates a comparable and extremely high level of efficacy for both isoxazolines in a clinical setting.[8] Fipronil , a benchmark compound, is noted for its potent inhibition of insect GABA receptors, making it more toxic to insects than to mammals.[4]

Herbicides: Disrupting Plant Growth

Trifluoromethylated intermediates are integral to herbicides that control grass weeds in broadleaf crops. Trifluralin and Fluazifop-p-butyl are two such examples with distinct modes of action.

Comparative Efficacy Data: Herbicides

Active Ingredient Chemical Class Primary Target Pest(s) Key Efficacy Metric / Observation Source(s)
Trifluralin DinitroanilineAnnual grasses, some broadleaf weedsEC₅₀ of 1.02 µM for resistant Palmer Amaranth (2.6x higher than susceptible).[9][1][9]
Fluazifop-p-butyl AryloxyphenoxypropionateAnnual and perennial grass weedsHighly effective post-emergence control at rates of 131–263 g a.i./ha.[10][10][11][12]

Trifluralin is a pre-emergence herbicide that acts by inhibiting mitosis in the roots and shoots of germinating seeds.[1] Its efficacy is demonstrated by its ability to control weeds before they emerge from the soil.[1] Fluazifop-p-butyl is a selective, systemic post-emergence herbicide that is rapidly absorbed by leaves and translocated to the meristems, causing cessation of growth within hours and plant death within 2-3 weeks.[10] It provides excellent control of established grass weeds in valuable broadleaf crops like soybeans and cotton.[10][12]

Fungicides: Inhibiting Fungal Respiration

Modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), frequently incorporate a trifluoromethyl group. Fluxapyroxad is a leading example.

Comparative Efficacy Data: Fungicides

Active Ingredient Chemical Class Primary Target Pest(s) Efficacy Metric (EC₅₀) Source(s)
Fluxapyroxad SDHI (Carboxamide)White Mold, Apple Ring Rot, Rusts0.021 to 0.095 µg/mL (vs. Sclerotinia sclerotiorum).[13][13][14][15]
Bixafen SDHI (Carboxamide)Cereal diseases (leaf spots, rusts)Broad-spectrum activity, often used in mixtures for enhanced performance.[14][14]

Fluxapyroxad demonstrates potent inhibitory effects on key fungal pathogens. In vitro studies show it inhibits the mycelial growth of Sclerotinia sclerotiorum (white mold) with very low EC₅₀ values, generally ranging from 0.021 to 0.095 µg/mL.[13] This high intrinsic activity makes it a cornerstone for disease management programs in a variety of crops. Bixafen , which also contains a trifluoromethyl group on its pyrazole ring, is another broad-spectrum SDHI with major applications in cereals.[14]

Mechanisms of Action: A Molecular Perspective

The efficacy of these pesticides is rooted in their precise interaction with specific biological targets. The trifluoromethyl group is often critical for optimizing this binding and enhancing the inhibitory effect.

Insecticide Mode of Action: Fipronil

Fipronil exerts its neurotoxic effect by blocking ligand-gated chloride channels in the insect's central nervous system.[16] It is a potent antagonist of both gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls).[4][5] The blockage of these channels prevents the influx of chloride ions, which normally inhibits neuronal firing. This leads to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.[16][17] Fipronil's high selectivity for insects over mammals is partly due to its much stronger affinity for insect GABA receptors and its potent action on GluCls, which are not present in mammals.[5]

fipronil_moa cluster_neuron Postsynaptic Neuron Membrane GABA_R GABA-gated Chloride Channel (Normal State) Cl_in Cl⁻ Influx (Hyperpolarization) GABA_R->Cl_in GABA binding GABA_R_Blocked GABA-gated Chloride Channel (Blocked) No_Cl_in Cl⁻ Influx Blocked (Hyperexcitation) GABA_R_Blocked->No_Cl_in Fipronil binding GABA GABA Neurotransmitter GABA->GABA_R Activates Fipronil Fipronil (CF₃ Pesticide) Fipronil->GABA_R_Blocked Blocks

Fipronil blocks GABA-gated chloride channels.
Herbicide Mode of Action: Trifluralin

Trifluralin belongs to the dinitroaniline class of herbicides, which act by disrupting mitosis (cell division).[1] Its molecular target is tubulin, the protein subunit that polymerizes to form microtubules.[3][18] Microtubules are essential components of the spindle apparatus, which segregates chromosomes during cell division.[18] Trifluralin binds to tubulin, inhibiting the assembly of microtubules.[9][19] This prevents the formation of the spindle fibers, arresting mitosis and leading to the death of rapidly dividing cells in the root and shoot tips of germinating weeds.[3]

trifluralin_moa cluster_normal Normal Mitosis cluster_inhibited Mitosis with Trifluralin Tubulin α/β Tubulin Dimers Microtubule Microtubule Assembly (Polymerization) Tubulin->Microtubule Spindle Functional Spindle Fibers Microtubule->Spindle Division Cell Division Proceeds Spindle->Division Tubulin_T α/β Tubulin Dimers No_Microtubule Microtubule Assembly BLOCKED Tubulin_T->No_Microtubule No_Spindle No Spindle Fibers Form No_Microtubule->No_Spindle Arrest Mitosis Arrested (Cell Death) No_Spindle->Arrest Trifluralin Trifluralin (CF₃ Pesticide) Trifluralin->No_Microtubule Binds to Tubulin, Inhibits Polymerization

Trifluralin disrupts mitosis by inhibiting microtubule assembly.

Standardized Protocol for Efficacy Evaluation: Insecticide Diet-Incorporation Bioassay

To ensure that efficacy data is robust, reproducible, and comparable across different studies, adherence to a standardized protocol is paramount. The following method is a synthesized protocol for a diet-incorporation bioassay, based on guidelines from the Insecticide Resistance Action Committee (IRAC), suitable for many chewing insect larvae (e.g., Heliothis spp.).[20][21]

Objective: To determine the dose-response relationship and calculate the LC₅₀ (lethal concentration required to kill 50% of the test population) of a test insecticide.

Materials:

  • Test insects (e.g., late L2/early L3 larvae), reared from a field-collected or susceptible lab strain.[20]

  • Artificial diet premix (e.g., Stonefly Heliothis Premix).[21]

  • Test insecticide (technical grade or formulated product).

  • Solvent (e.g., acetone or water with a wetting agent).

  • Multi-well assay plates (12, 24, or 32 wells).[21][22]

  • Micropipettes, beakers, mixing bowls, and sterile syringes.

  • Incubator or environmental chamber set to 24 ± 3°C, 30-60% RH, and a 16:8 light:dark cycle.[20]

  • Fine-tipped paintbrush for handling larvae.

Experimental Workflow Diagram

protocol_workflow A 1. Prepare Serial Dilutions of Test Insecticide B 2. Incorporate Dilutions into Liquid Artificial Diet A->B C 3. Dispense Treated Diet into Multi-Well Plates B->C D 4. Infest Each Well with One Larva C->D E 5. Seal Plates & Incubate (e.g., 96 hours) D->E F 6. Assess Mortality (Dead vs. Moribund vs. Alive) E->F G 7. Data Analysis (e.g., Probit Analysis for LC₅₀) F->G

Workflow for a diet-incorporation insecticide bioassay.

Step-by-Step Methodology:

  • Preparation of Insecticide Solutions: a. Prepare a stock solution of the test insecticide in an appropriate solvent. b. Perform a series of serial dilutions to create at least six evenly spaced concentrations that are expected to produce a range of mortality from >0% to <100%.[21] c. Prepare a control solution containing only the solvent (and wetting agent, if used).[21] The rationale for the control is to ensure that observed mortality is due to the insecticide and not the solvent or handling stress.

  • Diet Preparation and Treatment: a. For each concentration and the control, add a precise volume of the insecticide solution to a mixing bowl. A typical ratio is 4 ml of solution per 1g of dry diet mix.[20] b. Add the artificial diet premix to the bowl and mix thoroughly until a smooth, homogenous dough is formed.[21] This step is critical for ensuring even exposure for all test subjects. c. Clean all equipment thoroughly between concentrations to prevent cross-contamination.

  • Plate Preparation: a. Using a syringe or dispensing tool, add a small, consistent amount (e.g., 0.5-0.75 ml) of the treated diet into each well of the assay plates.[20] b. Prepare a minimum of 24-40 wells per concentration to ensure statistical robustness.[20][21] c. Clearly label all plates with the insecticide and concentration.

  • Insect Infestation: a. Using a fine paintbrush, carefully transfer one larva into each well.[21] Start with the control plates and move up from the lowest to the highest concentration to minimize contamination risk. b. Once all wells are infested, seal the plates with a tight-fitting lid to prevent larvae from escaping.[20]

  • Incubation and Assessment: a. Place the sealed plates in an incubator under controlled environmental conditions.[20] Do not stack plates, as this can create temperature and humidity gradients. b. After a pre-determined exposure period (e.g., 72-96 hours), assess the larvae in each well.[21][22] c. Record the number of dead, moribund (unable to make coordinated movement), and live larvae for each concentration.[21] For dose-response assays, moribund insects are typically counted as dead, as they would not survive in a field setting.

  • Data Analysis: a. Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.[23] If control mortality exceeds 20%, the assay is considered invalid and must be repeated. b. Analyze the dose-response data using probit or logit analysis to calculate the LC₅₀, LC₉₀, and their 95% confidence intervals. This provides a quantitative measure of the insecticide's potency.[23]

Conclusion

Pesticides derived from trifluoromethylated intermediates represent a pinnacle of modern agrochemical innovation. The CF₃ group confers enhanced stability, bioavailability, and target-site affinity, resulting in compounds with superior efficacy across insecticide, herbicide, and fungicide classes. As demonstrated by the high performance of neurotoxic insecticides like Fluralaner, mitotic-inhibiting herbicides like Trifluralin, and respiratory-inhibiting fungicides like Fluxapyroxad, this chemical moiety is central to effective pest management strategies. For researchers in the field, a deep understanding of their comparative efficacy, coupled with the rigorous application of standardized testing protocols, is essential for the continued development of next-generation crop protection solutions that are both potent and selective.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Haptens: The Case of Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of antibody performance in the context of cross-reactivity, focusing on antibodies raised against the hapten Bisphenol A (BPA). We will delve into the core principles, provide supporting experimental data and detailed methodologies, and explain the causality behind experimental choices. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret cross-reactivity studies, ensuring the specificity and reliability of their immunoassays.

The Foundational Challenge: Haptens and Immunogenicity

Small molecules like Bisphenol A (BPA), with molecular weights typically below 1000 Da, are classified as haptens.[] By themselves, they are non-immunogenic, meaning they cannot elicit an immune response.[] To generate antibodies against these molecules, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][2] This hapten-carrier conjugate, now large enough to be recognized by the immune system, can induce the production of antibodies.[][3]

The antibodies produced will be a mixed population, with some recognizing the hapten, some the carrier protein, and some the conjugate's unique structure. The critical challenge lies in the specificity of the hapten-recognizing antibodies. These antibodies may bind not only to the target hapten (BPA) but also to other structurally similar molecules, a phenomenon known as cross-reactivity.[4][5] Understanding and quantifying this cross-reactivity is paramount for the validation of any immunoassay, as it directly impacts the accuracy and reliability of the results.[6]

The Principle of Competitive Immunoassay for Cross-Reactivity Assessment

Competitive immunoassays are the cornerstone for detecting small molecules and assessing antibody cross-reactivity.[7][8] The fundamental principle involves a competition between the free analyte (the hapten, e.g., BPA) in a sample and a labeled or coated antigen for a limited number of antibody binding sites.[9][10] The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the free analyte in the sample.[9][10]

For cross-reactivity studies, this principle is extended to include structurally similar compounds. By testing the ability of these analogues to displace the labeled/coated antigen from the antibody binding sites, we can determine the degree to which the antibody cross-reacts with them.

Diagram: Principle of Indirect Competitive ELISA for Cross-Reactivity

Competitive_ELISA_Principle cluster_0 High Target Analyte Concentration cluster_1 Low Target Analyte Concentration Analyte Target Analyte (e.g., BPA) Antibody_1 Anti-BPA Antibody Analyte->Antibody_1 Binding Coated_Antigen_1 Coated BPA-Protein Conjugate Antibody_1->Coated_Antigen_1 Binding Inhibited Antibody_2 Anti-BPA Antibody Coated_Antigen_2 Coated BPA-Protein Conjugate Antibody_2->Coated_Antigen_2 Binding caption Competitive binding in an indirect ELISA format.

Caption: Competitive binding in an indirect ELISA format.

Experimental Design and Data Interpretation

A robust cross-reactivity study requires careful planning and execution. The following sections outline the key steps and considerations.

Selection of Cross-Reactants

The choice of compounds to test for cross-reactivity is critical. These should include molecules with high structural similarity to the target hapten. For BPA, this would include other bisphenols (e.g., BPF, BPS, BPB) and other phenolic compounds.[11][12][13][14]

Calculating IC50 and Percent Cross-Reactivity

The half-maximal inhibitory concentration (IC50) is a key parameter in competitive immunoassays. It represents the concentration of an analyte that causes a 50% reduction in the maximum signal.[15][16] The cross-reactivity of a compound is then calculated relative to the target analyte using the following formula[17]:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Cross-Reactivity Data for Anti-BPA Antibodies

The following table summarizes hypothetical, yet representative, cross-reactivity data for two different anti-BPA antibodies (Antibody A and Antibody B) against a panel of structurally related bisphenols. This illustrates how different antibody preparations can exhibit vastly different specificity profiles.

CompoundStructureAntibody A (IC50, ng/mL)Antibody A (% Cross-Reactivity)Antibody B (IC50, ng/mL)Antibody B (% Cross-Reactivity)
Bisphenol A (BPA) 10 100% 12 100%
Bisphenol F (BPF)2540%5002.4%
Bisphenol S (BPS)10001%>10,000<0.12%
Bisphenol B (BPB)1567%2006%
4,4'-Biphenol50000.2%>10,000<0.12%

Interpretation:

  • Antibody A shows significant cross-reactivity with BPB (67%) and BPF (40%). This suggests that in samples containing these compounds, an immunoassay using Antibody A would likely overestimate the concentration of BPA.

  • Antibody B demonstrates much higher specificity for BPA, with minimal cross-reactivity for all other tested compounds. This antibody would be more suitable for accurately quantifying BPA in complex samples.

This variability highlights the importance of thorough validation for any new antibody or immunoassay kit.[17]

Detailed Experimental Protocol: Indirect Competitive ELISA

This protocol provides a step-by-step guide for performing a cross-reactivity study using an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:
  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • BPA-protein conjugate (for coating)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary anti-BPA antibody

  • BPA standards and potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Diagram: Indirect Competitive ELISA Workflow

ELISA_Workflow A 1. Coating BPA-Protein conjugate adsorbed to well. B 2. Blocking Block non-specific sites with BSA. A->B Wash C 3. Competitive Reaction Add sample/standard (containing free BPA) and primary anti-BPA antibody. B->C Wash D 4. Secondary Antibody Incubation Add HRP-conjugated secondary antibody. C->D Wash E 5. Substrate Addition Add TMB substrate. D->E Wash F 6. Stop Reaction & Read Plate Add stop solution and measure absorbance. E->F

Caption: Step-by-step workflow for an indirect competitive ELISA.

Procedure:
  • Coating: Dilute the BPA-protein conjugate in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of BPA standards and the test compounds.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted primary anti-BPA antibody for 30 minutes at room temperature.[17]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.[17]

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[18]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[18]

Data Analysis:
  • Plot the absorbance values against the logarithm of the concentration for the BPA standard and each test compound.

  • Use a four-parameter logistic curve fit to determine the IC50 value for each compound.[19][20]

  • Calculate the percent cross-reactivity for each test compound using the formula provided earlier.

Trustworthiness and Self-Validating Systems

To ensure the integrity of your cross-reactivity data, incorporate the following self-validating measures into your workflow:

  • Matrix Effects: Always consider the potential for matrix effects, where components in a complex sample can interfere with the assay.[21][22][23] This can be assessed by spiking known concentrations of the analyte into the sample matrix and calculating the recovery.[22]

  • Precision and Reproducibility: Run intra- and inter-assay controls to assess the precision and reproducibility of your results.

  • Antibody Affinity and Avidity: Be aware of the distinction between antibody affinity (the strength of a single antibody-epitope interaction) and avidity (the overall strength of multiple interactions).[24][25][26][27] High-avidity interactions can sometimes mask lower affinity cross-reactive binding.

Conclusion for the Field

The specificity of antibodies raised against haptens is a critical determinant of immunoassay performance. This guide has provided a comprehensive framework for designing, executing, and interpreting cross-reactivity studies, using Bisphenol A as a case study. By adhering to rigorous experimental protocols, employing self-validating systems, and carefully analyzing the data, researchers can confidently assess the specificity of their antibodies and ensure the accuracy of their immunoassay results. This is not merely a procedural guide but a foundational approach to guaranteeing the scientific validity of research that relies on immuno-detection of small molecules.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-(trifluoromethyl)nicotinate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends beyond its use in synthesis. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 4-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative. By understanding the chemical rationale behind each step, researchers can ensure the safe and effective management of this compound from cradle to grave.

I. Core Principles of Chemical Waste Management

The foundational principle of chemical waste disposal is the accurate identification, segregation, and containment of hazardous materials.[1][2] this compound, with its trifluoromethyl group and pyridine ring, requires careful consideration due to its potential reactivity and environmental persistence. The trifluoromethyl group imparts stability to the molecule, which can make it resistant to natural degradation pathways.[3][4] Therefore, it is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[2][5]

II. Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted, available data indicates the following:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritant Causes skin irritation.[6][7]GHS07 (Exclamation Mark)[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9][10]
Eye Irritant Causes serious eye irritation.[6][7]GHS07 (Exclamation Mark)[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Respiratory Irritant May cause respiratory irritation.[6][7]GHS07 (Exclamation Mark)[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area.[9][10]

This table summarizes publicly available data. Always refer to the manufacturer-specific SDS for the most accurate and complete information.

The pyridine moiety suggests that this compound is a base and should be handled with care to avoid contact with strong acids.[5][11] The presence of the trifluoromethyl group is a key consideration for its environmental fate, as highly fluorinated compounds can be persistent.[3][4]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final collection.

A. Personal Protective Equipment (PPE)

Your first line of defense is appropriate PPE.[12] Before initiating any waste handling procedures, ensure you are wearing:

  • Chemical Splash Goggles: To protect against accidental splashes.[13][14]

  • Lab Coat: To prevent contamination of personal clothing.[13]

  • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[12][13] Always check the glove manufacturer's compatibility chart.

B. Waste Segregation and Collection

Proper segregation prevents dangerous reactions and ensures compliant disposal.[1][5]

  • Designated Waste Container: Obtain a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[2][5][15] The original container is often the best choice for storing the waste.[16]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[1][2][15] The label must include:

    • The words "Hazardous Waste".[1][2]

    • The full chemical name: "this compound". Do not use abbreviations.[1][2]

    • The date when waste was first added to the container.[1]

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from:

    • Strong acids[5][11]

    • Strong oxidizing agents[11]

    • Bases[11]

C. Waste Accumulation and Storage

  • Fume Hood: All handling and transferring of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][13][15]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[2][5]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[15]

    • Store the waste container in a designated satellite accumulation area that is close to the point of generation.[5][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[2][15]

D. Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[2][16]

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[2][16]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[2][16]

  • Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash.[2][16] Be sure to deface the original label to avoid confusion.[16]

E. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: For large spills, evacuate the area and contact your institution's emergency response team.[14]

  • Small Spills: For small spills that can be safely managed by trained personnel:

    • Wear appropriate PPE.[14]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[12]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[14]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

IV. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling (in Fume Hood) cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Container Obtain Labeled, Compatible Hazardous Waste Container PPE->Container Transfer Transfer Waste to Designated Container Container->Transfer Segregate Segregate from Incompatible Materials Transfer->Segregate Cap Securely Cap Container Segregate->Cap SAA Store in Satellite Accumulation Area Cap->SAA Secondary Place in Secondary Containment SAA->Secondary Collection Arrange for Pickup by EH&S or Licensed Contractor Secondary->Collection

Caption: Workflow for the proper disposal of this compound.

V. Decontamination Procedures

Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination.

  • Initial Cleaning: Physically remove any gross contamination by wiping with a disposable towel.

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent, such as methanol or ethanol, to dissolve any remaining residue. Collect this solvent rinse as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.[17]

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

VI. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of proper waste identification, segregation, containment, and labeling, researchers can mitigate risks and ensure that this compound is managed safely throughout its lifecycle. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and follow your institution's established hazardous waste management procedures.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.